molecular formula C11H14ClNOS B8138619 Darifenacin Hydrobromid

Darifenacin Hydrobromid

Cat. No.: B8138619
M. Wt: 243.75 g/mol
InChI Key: VIFZVOVCIYZFEZ-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darifenacin Hydrobromid is a useful research compound. Its molecular formula is C11H14ClNOS and its molecular weight is 243.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4R)-4-phenylpyrrolidine-2-carbothioic S-acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFZVOVCIYZFEZ-IYPAPVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)S)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)S)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of Darifenacin Hydrobromide on Smooth Muscle Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of darifenacin (B195073) hydrobromide on smooth muscle cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, signaling pathways, and physiological effects of this M3 selective muscarinic receptor antagonist.

Introduction

Darifenacin hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1] This selectivity is fundamental to its clinical efficacy in the treatment of overactive bladder (OAB), a condition characterized by involuntary contractions of the detrusor smooth muscle.[2] By targeting the M3R, darifenacin effectively mitigates the primary cholinergic pathway responsible for bladder smooth muscle contraction.[3]

Molecular Target and Binding Affinity

The primary molecular target of darifenacin is the M3 muscarinic receptor, a member of the G protein-coupled receptor (GPCR) family.[4] Darifenacin exhibits a high binding affinity for the M3R subtype with significantly lower affinity for the other muscarinic receptor subtypes (M1, M2, M4, and M5). This selectivity is crucial for its favorable side-effect profile, as it minimizes interactions with M1 receptors in the central nervous system and M2 receptors in the heart.[5]

Quantitative Data: Muscarinic Receptor Binding Affinity of Darifenacin

The binding affinity of darifenacin for the five human muscarinic receptor subtypes is summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Receptor SubtypepKi (Mean ± SEM)Selectivity Ratio (Ki vs. M3)
M3 9.1 ± 0.1-
M1 8.2 ± 0.049x
M5 8.0 ± 0.112x
M2 7.4 ± 0.159x
M4 7.3 ± 0.160x

Data sourced from a study using cell lines stably expressing human recombinant muscarinic receptors.[6]

Signaling Pathway of M3 Receptor Antagonism in Smooth Muscle Cells

In smooth muscle cells, particularly in the bladder detrusor, acetylcholine (ACh) released from parasympathetic nerves binds to M3 receptors, initiating a signaling cascade that leads to contraction. Darifenacin, as a competitive antagonist, blocks the binding of ACh to the M3R, thereby inhibiting this contractile pathway.

The M3 receptor is coupled to the Gq/11 family of G proteins.[4] Upon agonist (ACh) binding, the following signaling cascade is activated:

  • G Protein Activation: The M3R activates the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Smooth Muscle Contraction: The elevation in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

Darifenacin's antagonism of the M3R prevents the initiation of this entire cascade, resulting in smooth muscle relaxation.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Darifenacin Darifenacin Darifenacin->M3R Blocks Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca ↑ [Ca²⁺]i Ca_release->Ca Ca->PKC Co-activates Contraction Smooth Muscle Contraction Ca->Contraction Initiates Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing M1-M5) start->prep_membranes setup_assay Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Vacuum Filtration (Separate Bound/Free) incubation->filtration washing Wash Filters (Remove Non-specific) filtration->washing quantification Measure Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis (IC50 → Ki) quantification->analysis end End analysis->end Organ_Bath_Workflow start Start prep_tissue Prepare Smooth Muscle Strips start->prep_tissue mount_tissue Mount Tissues in Organ Bath prep_tissue->mount_tissue equilibration Equilibrate under Resting Tension mount_tissue->equilibration viability_test Test Viability (KCl Contraction) equilibration->viability_test control_crc Generate Control Agonist (Carbachol) CRC viability_test->control_crc washout1 Washout control_crc->washout1 incubate_antagonist Incubate with Darifenacin washout1->incubate_antagonist agonist_crc Generate Agonist CRC in Presence of Darifenacin incubate_antagonist->agonist_crc washout2 Washout agonist_crc->washout2 analysis Data Analysis (Schild Plot → pA2) agonist_crc->analysis repeat Repeat with Different Darifenacin Concentrations washout2->repeat repeat->incubate_antagonist end End analysis->end

References

An In-Depth Technical Guide to the Synthesis and Characterization of Darifenacin Hydrobromide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and analytical control of impurities associated with Darifenacin (B195073) hydrobromide, a potent M3 muscarinic receptor antagonist. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product, in line with stringent regulatory requirements such as those outlined by the International Council for Harmonisation (ICH).

Introduction to Darifenacin and its Impurity Profile

Darifenacin hydrobromide, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide, is a selective antagonist of the M3 muscarinic receptor, primarily used for the treatment of overactive bladder.[1] The manufacturing process and storage of Darifenacin hydrobromide can lead to the formation of various process-related impurities and degradation products. The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the drug. Therefore, their identification, synthesis, and characterization are of paramount importance.

Commonly encountered impurities in Darifenacin hydrobromide include by-products from the synthetic route and degradation products formed under stress conditions such as oxidation and hydrolysis.[2][3] Key identified impurities include Darifenacin acid, Darifenacin desnitrile, Darifenacin vinyl phenol, Darifenacin ether, Darifenacin N-oxide, and various dimer impurities.[1][4][5]

Synthesis of Key Darifenacin Impurities

The synthesis of reference standards for identified impurities is crucial for the validation of analytical methods and for toxicological studies. Below are protocols for the synthesis of several key Darifenacin impurities.

General Procedure for the Synthesis of a Mixture of Process-Related Impurities

A mixture of Darifenacin acid, desnitrile, vinyl phenol, and ether impurities can be generated by subjecting Darifenacin freebase to harsh basic conditions. This mixture can then be separated using column chromatography to isolate the individual impurities.[4]

Experimental Protocol:

  • Reaction Setup: To a flask containing Darifenacin freebase (15.0 g, 0.035 mol), add 2-Butanol (225.0 mL) and potassium hydroxide (B78521) (98.6 g, 1.76 mol).

  • Initial Stirring: Stir the mixture at 20-30°C for 1 hour.

  • Reflux: Heat the mixture to 100-105°C and maintain for 60 hours.

  • Quenching: Cool the reaction mass to ambient temperature and quench with water (150 mL).

  • Extraction: Separate the organic layer and wash it with water (2 x 150 mL), followed by a 2.0% aqueous NaCl solution (50.0 mL). Extract the combined aqueous layers with ethyl acetate (B1210297) (150 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate on a rotary evaporator at 60°C under reduced pressure. The resulting residue will contain a mixture of the four impurities.[4]

  • Purification: Separate the individual impurities from the residue by flash column chromatography on silica (B1680970) gel. Elute with a gradient of ethyl acetate-hexanes and methanol-dichloromethane to obtain Darifenacin desnitrile, vinyl phenol, acid, and ether, respectively.[4]

Synthesis of Darifenacin N-Oxide

Darifenacin N-oxide is a major degradation product formed under oxidative stress.[2][6]

Experimental Protocol (General Method):

  • Dissolution: Dissolve Darifenacin hydrobromide in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution. The reaction is typically carried out at room temperature for a specified period.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, quench any excess oxidizing agent. The N-oxide can be isolated by removing the solvent and purifying the residue using an appropriate chromatographic technique.

Characterization of Darifenacin Impurities

A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation and quantification of Darifenacin impurities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural confirmation of impurities.

Impurity NameKey ¹H-NMR Data (δ ppm)Mass Spectrometry (m/z)
Darifenacin Acid Absence of amide protons (singlets between δ 5.0-6.0 ppm). Presence of a broad peak for the carboxylic acid proton.[4][M+H]⁺ = 428[4]
Darifenacin Desnitrile Absence of amide protons. Presence of a doublet around δ 3.75 ppm corresponding to the -CH group linked to two phenyl groups.[4][M+H]⁺ = 384[4]
Darifenacin Vinyl Phenol Signals for vinyl protons (e.g., doublet at δ 5.28 and 5.7 ppm) and a phenolic -OH proton (broad signal around δ 3.5 ppm). Absence of O-CH₂ signals of the dihydrobenzofuran ring.[4][M+H]⁺ = 427[4]
Darifenacin Ether Presence of signals corresponding to the secondary butoxy group.[4][M+H]⁺ = 501[4]
Darifenacin N-Oxide [M+H]⁺ = 442.6[7]
Darifenacin Dimer [M+H]⁺ = 573.3[5]

Infrared (IR) Spectroscopy provides information about the functional groups present in the impurity molecules. For example, the Darifenacin acid impurity will show a characteristic broad -OH stretch of the carboxylic acid and a C=O stretch at a different wavenumber compared to the amide in Darifenacin.[4]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation, detection, and quantification of Darifenacin hydrobromide and its impurities.[2][3]

Typical HPLC Method Parameters:

ParameterCondition
Column C18 or C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol). The pH is typically adjusted to be in the neutral or slightly acidic range.[1]
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of approximately 210-220 nm or 280 nm.[1][3]
Column Temperature Ambient or controlled at a specific temperature (e.g., 25°C or 30°C).

Quantitative Data and Acceptance Criteria

According to ICH guidelines, impurities in new drug substances are to be reported, identified, and qualified based on established thresholds, which are dependent on the maximum daily dose of the drug.[8][9] For Darifenacin, with a maximum daily dose of 15 mg, the following general ICH Q3A/Q3B thresholds apply:

ThresholdLimit
Reporting Threshold ≥ 0.05%
Identification Threshold ≥ 0.10%
Qualification Threshold ≥ 0.15%

The following table summarizes the known impurities of Darifenacin hydrobromide with their available data.

Impurity NameCAS NumberMolecular FormulaMolecular WeightTypical Observed Levels
Darifenacin AcidN/AC₂₈H₂₉NO₃427.540.3 to 0.8% in crude samples[4]
Darifenacin Desnitrile1048979-15-2C₂₇H₂₉NO383.530.3 to 0.8% in crude samples[4]
Darifenacin Vinyl Phenol1048979-09-4C₂₈H₃₀N₂O₂426.550.3 to 0.8% in crude samples[4][10]
Darifenacin EtherN/AC₃₂H₃₈N₂O₃501.690.3 to 0.8% in crude samples[4]
Darifenacin N-Oxide1391080-40-2C₂₈H₃₀N₂O₃442.55Major degradation product in oxidative stress[2][11]
7-Bromo Darifenacin1391080-43-5C₂₈H₂₉BrN₂O₂505.45Process impurity[2]
Darifenacin DimerN/AC₃₈H₄₀N₂O₃572.75Process impurity[5][11]

Signaling Pathway and Analytical Workflow Visualization

Darifenacin Signaling Pathway

Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. Its mechanism of action involves blocking the binding of acetylcholine to M3 receptors on the smooth muscle of the bladder, thereby inhibiting the downstream signaling cascade that leads to muscle contraction.

Darifenacin_Signaling_Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq_protein Gq/11 Protein M3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Darifenacin Darifenacin Darifenacin->M3R Blocks

Caption: Simplified signaling pathway of the M3 muscarinic receptor and the inhibitory action of Darifenacin.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in a Darifenacin hydrobromide drug substance.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Darifenacin HBr Bulk Sample weigh Accurately weigh sample start->weigh dissolve Dissolve in a suitable diluent (e.g., mobile phase) weigh->dissolve filter Filter through a 0.45 µm membrane filter dissolve->filter inject Inject sample into HPLC system filter->inject separate Chromatographic separation on a reverse-phase column inject->separate detect UV Detection separate->detect integrate Integrate peaks detect->integrate identify Identify impurities by retention time integrate->identify quantify Quantify impurities (Area % or vs. standard) identify->quantify report Report results and compare against specifications quantify->report

References

Muscarinic M3 receptor selectivity of Darifenacin hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Muscarinic M3 Receptor Selectivity of Darifenacin (B195073) Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin hydrobromide is a potent and selective muscarinic M3 receptor antagonist.[1][2][3] The muscarinic M3 receptor is a primary mediator in the pathophysiology of overactive bladder (OAB), making it a key therapeutic target.[4] The clinical efficacy of antimuscarinic agents for OAB is often limited by a lack of receptor selectivity, leading to side effects associated with the blockade of other muscarinic receptor subtypes.[4] For instance, antagonism of M1 receptors can affect cognitive function, while M2 receptor blockade can lead to cardiovascular effects.[1][5][6] Darifenacin's high selectivity for the M3 receptor subtype offers a significant advantage, potentially improving clinical effectiveness and tolerability compared to non-selective compounds.[4][7][8] This guide provides a comprehensive technical overview of the M3 selectivity of darifenacin, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: Receptor Binding and Functional Antagonism

The selectivity of darifenacin for the M3 muscarinic receptor has been quantified through various in vitro experiments, including radioligand binding assays and functional tissue studies. The following tables summarize these key quantitative findings.

Table 1: Muscarinic Receptor Binding Affinities of Darifenacin

This table presents the binding affinities of darifenacin for the five human muscarinic receptor subtypes (M1-M5) expressed in Chinese Hamster Ovary (CHO-K1) cells. Affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
Darifenacin 8.2 (±0.04)7.4 (±0.1)9.1 (±0.1)7.3 (±0.1)8.0 (±0.1)

Data sourced from a study comparing darifenacin with other antimuscarinic drugs.[4]

Table 2: Selectivity Profile of Darifenacin

This table illustrates the selectivity of darifenacin for the M3 receptor compared to other muscarinic subtypes, expressed as a fold-difference based on Ki values.

Receptor ComparisonSelectivity Fold (Ki ratio)
M3 vs. M1~8-fold
M3 vs. M2~50-fold
M3 vs. M4~63-fold
M3 vs. M5~12-fold

Selectivity ratios are derived from the pKi values in Table 1. Studies have reported selectivity for the M3 receptor to be between 9 to 74-fold over other subtypes.[1][7][8]

Table 3: Functional Antagonism of Darifenacin in Tissue Preparations

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. The potency of a competitive antagonist is often expressed as a pA2 value, determined through Schild analysis. A higher pA2 value indicates greater antagonist potency.

Tissue PreparationPredominant ReceptorAgonistpA2 Value
Guinea Pig IleumM3Carbachol (B1668302)8.66 - 9.4
Guinea Pig TracheaM3Carbachol8.66 - 9.4
Guinea Pig BladderM3Carbachol8.66 - 9.4
Rabbit Vas DeferensM1McN-A-3437.9
Guinea Pig AtriaM2Carbachol7.48

Data sourced from a review of darifenacin's functional selectivity.[7]

Experimental Protocols

The quantitative data presented above are derived from specific and rigorous experimental methodologies. The following sections detail the protocols for the key assays used to characterize the M3 selectivity of darifenacin.

Radioligand Binding Assay (for Ki determination)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[9][10]

a. Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing one of the five human recombinant muscarinic receptor subtypes (M1-M5).[4][11]

  • Radioligand: [N-methyl-3H]-scopolamine ([³H]NMS), a non-selective muscarinic antagonist.[4][12]

  • Test Compound: Darifenacin hydrobromide, prepared in a series of dilutions.[4]

  • Non-Specific Binding Control: A high concentration (e.g., 1 µM) of a potent, non-radiolabeled antagonist like atropine.[4]

  • Assay Buffer: Typically a buffered solution such as HEPES (20 mM, pH 7.4) or Tris-HCl (50 mM, pH 7.4).[4]

  • Filtration System: A cell harvester with glass fiber filters to separate bound from free radioligand.[9][13]

  • Detection: A liquid scintillation counter to measure radioactivity.[9]

b. Procedure:

  • Incubation: Cell membranes, [³H]NMS (at a concentration near its Kd, e.g., 0.1-0.4 nM), and varying concentrations of darifenacin are incubated in the assay buffer.[4] Separate tubes are prepared for total binding (no competitor) and non-specific binding (with atropine).

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 22°C).[11]

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[9]

  • Washing: The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.[9]

c. Data Analysis:

  • IC50 Determination: The concentration of darifenacin that inhibits 50% of the specific binding of [³H]NMS (IC50) is determined by fitting the competition data to a sigmoidal dose-response curve using non-linear regression.[4]

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4][14]

Functional Antagonism Assay (Schild Analysis for pA2 determination)

Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist without making assumptions about the relationship between receptor occupancy and tissue response.[15][16]

a. Materials:

  • Tissue Preparation: Isolated smooth muscle tissues known to express specific muscarinic receptor subtypes (e.g., guinea pig ileum or bladder for M3).[7]

  • Organ Bath: A temperature-controlled chamber containing physiological salt solution (e.g., Krebs solution) and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Transducer and Recorder: An isometric force transducer to measure muscle contraction and a recording system to visualize the response.

  • Agonist: A muscarinic agonist such as carbachol or acetylcholine (B1216132) to induce contraction.[7]

  • Antagonist: Darifenacin hydrobromide.

b. Procedure:

  • Tissue Equilibration: The isolated tissue is mounted in the organ bath and allowed to equilibrate under a resting tension.

  • Control Agonist Curve: A cumulative concentration-response curve for the agonist is generated by progressively increasing its concentration in the bath and recording the resulting muscle contraction.

  • Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of darifenacin for a set period to allow for equilibration.

  • Second Agonist Curve: In the continued presence of darifenacin, a second cumulative concentration-response curve for the agonist is generated. A competitive antagonist like darifenacin will cause a rightward, parallel shift in this curve.[15]

  • Repeat: Steps 3 and 4 are repeated with several different concentrations of darifenacin.

c. Data Analysis:

  • Dose Ratio (DR) Calculation: For each concentration of darifenacin used, the dose ratio is calculated. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Schild Plot Construction: A Schild plot is constructed by graphing log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Darifenacin]) on the x-axis.[15][17]

  • pA2 Determination: For a competitive antagonist, the data points should form a straight line with a slope of approximately 1.0. The pA2 value is determined by the intercept of the regression line with the x-axis.[16] The pA2 represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Visualizations: Pathways and Workflows

M3 Muscarinic Receptor Signaling Pathway

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[5] Activation by acetylcholine initiates a signaling cascade that leads to smooth muscle contraction.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ (Increased) ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Mediates PKC->Contraction Contributes to Darifenacin Darifenacin Darifenacin->M3R Blocks

Caption: M3 receptor Gq-coupled signaling cascade leading to smooth muscle contraction.

Experimental Workflow: Competitive Radioligand Binding Assay

This diagram illustrates the sequential steps involved in determining the binding affinity (Ki) of darifenacin using a competitive radioligand assay.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Receptor Membranes (M1-M5) - Radioligand ([³H]NMS) - Dilutions of Darifenacin start->prep incubate Incubate Reagents: Membranes + [³H]NMS + Darifenacin (or Buffer or Atropine) prep->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis count->analyze ic50 Calculate IC50 (Non-linear Regression) analyze->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki end End ki->end

Caption: Workflow for determining antagonist binding affinity via a radioligand assay.

Logical Flow: Schild Analysis for Functional Antagonism

This diagram outlines the logical progression for calculating the pA2 value of an antagonist using Schild analysis.

Schild_Analysis_Logic cluster_exp Experimental Phase cluster_calc Calculation Phase cluster_plot Plotting & Analysis exp1 Generate Control Agonist Concentration-Response Curve exp2 Generate Agonist Curves in Presence of Fixed [Antagonist] calc1 Determine EC50 for Each Curve exp2->calc1 calc2 Calculate Dose Ratio (DR) for each [Antagonist] calc1->calc2 calc3 Calculate log(DR - 1) calc2->calc3 plot Construct Schild Plot: log(DR-1) vs -log[Antagonist] calc3->plot analyze Perform Linear Regression plot->analyze result Determine pA2 (x-intercept) and Slope analyze->result

Caption: Logical flow diagram for determining pA2 value using Schild analysis.

References

The Pharmacokinetic and Metabolic Profile of Darifenacin in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Darifenacin (B195073), a selective M3 muscarinic receptor antagonist, in key preclinical animal models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of Darifenacin in mice, rats, and dogs, offering valuable data for the interpretation of preclinical safety and efficacy studies and for the translation of these findings to human clinical trials.

Pharmacokinetic Parameters

The pharmacokinetic profile of Darifenacin has been characterized in several preclinical species. Following intravenous and oral administration, the compound exhibits species-dependent differences in its pharmacokinetic parameters.

Intravenous Administration

Following intravenous administration, Darifenacin is characterized by a short terminal plasma half-life of less than two hours in animals, which is attributed to high plasma clearance and a volume of distribution greater than total body water.[1][2]

Table 1: Intravenous Pharmacokinetic Parameters of Darifenacin in Preclinical Animal Models (Dose: 2.5 mg/kg)

ParameterMouseRatDog
Terminal Half-life (t½) ~0.5 h~1.5 h~2.0 h
Plasma Clearance (CL) ~282 mL/min/kg~59 mL/min/kg~39 mL/min/kg
Volume of Distribution (Vd) ~12 L/kg~7 L/kg~6.8 L/kg

Data compiled from multiple sources.

Oral Administration

Upon oral administration, Darifenacin is well absorbed from the gastrointestinal tract, as indicated by the low levels of unchanged drug recovered in the feces.[1][3][4] However, it undergoes extensive first-pass metabolism, resulting in low to moderate bioavailability.[3] At doses greater than 4 mg/kg in animals, there is evidence of saturation of clearance, leading to oral Area Under the Curve (AUC) values that are higher than expected from the high plasma clearances.[1][2]

Table 2: Oral Pharmacokinetic Parameters of Darifenacin in Preclinical Animal Models

ParameterMouseRatDog
Bioavailability (F%) Data not availableData not availableData not available
Time to Maximum Concentration (Tmax) Data not availableData not availableData not available
Maximum Concentration (Cmax) Data not availableData not availableData not available
Area Under the Curve (AUC) Dose-dependent; saturation at >4 mg/kgDose-dependent; saturation at >4 mg/kgDose-dependent; saturation at >4 mg/kg

Specific oral pharmacokinetic parameters such as bioavailability, Tmax, and Cmax are not consistently reported across publicly available literature for preclinical models.

Distribution

Darifenacin is a lipophilic base and exhibits high plasma protein binding, primarily to alpha-1-acid glycoprotein.[3][5][6] Despite this high level of binding, its volume of distribution is significantly greater than total body water, indicating extensive distribution into tissues.[1][7]

Table 3: Plasma Protein Binding of Darifenacin

SpeciesProtein Binding (%)
Mouse ~96%
Rat ~98%
Dog ~97%
Human ~98%

Data compiled from multiple sources.

Studies with radiolabelled Darifenacin have shown that the drug-related radioactivity is extensively distributed to most tissues, with the highest concentrations found in the liver and gut contents.[7] While Darifenacin itself has poor penetration into the brain, one of its major metabolites, a monohydroxylated derivative, has been observed at higher concentrations in brain tissue.[7]

Metabolism

Darifenacin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP3A4 being the major isoforms involved.[3][5][8] The metabolic pathways are consistent across preclinical species and humans, with three main routes identified.[1][2][9]

The primary metabolic pathways are:

  • Monohydroxylation: Occurs on the dihydrobenzofuran ring.

  • Oxidative Dihydrobenzofuran Ring Opening: Leads to the formation of a catechol derivative.

  • N-dealkylation: Involves the removal of the ethyl group from the pyrrolidine (B122466) nitrogen.

The initial products of the hydroxylation and N-dealkylation pathways are the major circulating metabolites.[10]

Darifenacin_Metabolism cluster_metabolites Major Metabolites Darifenacin Darifenacin (C28H30N2O2) Metabolite1 Monohydroxylated Darifenacin (e.g., UK-148,993) Darifenacin->Metabolite1 Monohydroxylation (CYP2D6, CYP3A4) Metabolite2 Dihydrobenzofuran Ring-Opened Metabolite Darifenacin->Metabolite2 Ring Opening (CYP2D6, CYP3A4) Metabolite3 N-dealkylated Darifenacin (UK-73,689) Darifenacin->Metabolite3 N-dealkylation (CYP2D6, CYP3A4)

Metabolic pathways of Darifenacin.

Excretion

Following oral administration of radiolabelled Darifenacin, the majority of the radioactivity is recovered in the urine and feces, with only a small fraction (approximately 3%) of the dose being excreted as the unchanged parent drug.[5][10] This indicates that metabolic clearance is the primary route of elimination for Darifenacin.

Table 4: Excretion of Radioactivity following Oral Administration of [14C]-Darifenacin

Species% of Dose in Urine% of Dose in Feces
Rat Data not availableData not available
Dog Data not availableData not available
Human ~60%~40%

Experimental Protocols

In Vivo Pharmacokinetic Study

A representative experimental workflow for an in vivo pharmacokinetic study in rodents is outlined below.

PK_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis Dosing Administer Darifenacin (Oral Gavage or IV Injection) Blood_Sampling Serial Blood Sampling (e.g., tail vein) Dosing->Blood_Sampling Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep Extraction Liquid-Liquid Extraction of Plasma Samples Plasma_Prep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Experimental workflow for a rodent pharmacokinetic study.

Methodology:

  • Animal Models: Male CD-1 mice and Sprague-Dawley rats are commonly used.

  • Drug Administration: For oral administration, Darifenacin is typically dissolved in a vehicle such as polyethylene (B3416737) glycol 200 and administered by gavage.[9] For intravenous administration, the drug is administered via the tail vein.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dose from the tail vein or via cardiac puncture for terminal bleeds.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.

  • Sample Analysis: Plasma concentrations of Darifenacin and its metabolites are determined using a validated LC-MS/MS method.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Darifenacin in biological matrices due to its high sensitivity and selectivity.[11]

Table 5: Typical LC-MS/MS Parameters for Darifenacin Quantification

ParameterDescription
Sample Preparation Liquid-Liquid Extraction (LLE) with Diethyl ether: Dichloromethane (80:20, v/v)
Internal Standard (IS) Darifenacin-d4 (deuterated analog)
Chromatographic Column C18 or NH2 stationary phase
Mobile Phase Acetonitrile, water, and formic acid in varying proportions
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Darifenacin) m/z 427.3 -> 147.1
MRM Transition (IS) m/z 431.4 -> 151.1

Parameters compiled from multiple sources.[11]

In Vitro Metabolism Study

In vitro metabolism studies using liver microsomes are conducted to investigate the metabolic pathways and the enzymes responsible for the metabolism of Darifenacin.

Methodology:

  • Incubation: Darifenacin is incubated with liver microsomes from the species of interest (e.g., rat, dog, human) in the presence of an NADPH-regenerating system at 37°C.[9][12]

  • Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Plasma Protein Binding Determination

Equilibrium dialysis is a common method used to determine the extent of plasma protein binding.

Methodology:

  • Preparation: A dialysis membrane separates a chamber containing plasma spiked with Darifenacin from a chamber containing a protein-free buffer.

  • Equilibration: The system is incubated until equilibrium is reached, allowing the free (unbound) drug to diffuse across the membrane into the buffer chamber.

  • Analysis: The concentrations of Darifenacin in the plasma and buffer chambers are measured by LC-MS/MS. The percentage of bound drug is then calculated.[13][14]

References

Darifenacin Hydrobromide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin (B195073) hydrobromide is a potent and selective muscarinic M3 receptor antagonist.[1] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, pharmacology, and analytical methodologies. The information presented is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient.

Chemical Identity and Structure

Darifenacin hydrobromide is the hydrobromide salt of darifenacin.[1] It is a white to almost white, crystalline powder.[2]

Chemical Structure:

Chemical structure of Darifenacin

Figure 1: Chemical Structure of Darifenacin

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide[1]
CAS Number 133099-07-7[1]
Molecular Formula C₂₈H₃₁BrN₂O₂[1]
Molecular Weight 507.5 g/mol [1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of Darifenacin hydrobromide is provided below.

Table 2: Physicochemical Properties

PropertyValue
Melting Point 228-230°C[3]
Boiling Point 614.3°C at 760 mmHg[3]
Solubility Soluble in DMSO (~70 mg/mL), sparingly soluble in water.[3][4]
pKa 9.2 (for the tertiary amine)
LogP 4.5[5]

Pharmacology

Mechanism of Action

Darifenacin is a competitive and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1][2] These receptors are primarily responsible for mediating contractions of the urinary bladder smooth muscle.[1][2] By blocking the action of acetylcholine at these receptors, darifenacin leads to relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder, such as urge urinary incontinence, urgency, and frequency.[2]

Pharmacodynamics

Darifenacin exhibits high affinity for the M3 receptor with a pKi of 9.12.[6] Its selectivity for the M3 receptor is significantly higher than for other muscarinic receptor subtypes. It has been shown to be 9- to 74-fold more selective for the M3 receptor compared to M1, M2, M4, and M5 receptors.[6] This selectivity profile is believed to contribute to a lower incidence of side effects commonly associated with non-selective antimuscarinic agents, such as cognitive impairment (M1-mediated) and cardiovascular effects (M2-mediated).[7][8]

Table 3: Pharmacodynamic Parameters

ParameterValue
pKi (M3 Receptor) 9.12[6]
Selectivity (M3 vs. M1) ~9-fold[6]
Selectivity (M3 vs. M2) ~59-fold[7]
Selectivity (M3 vs. M4) High (exact value not consistently reported)
Selectivity (M3 vs. M5) High (exact value not consistently reported)
Pharmacokinetics

Table 4: Pharmacokinetic Properties

ParameterValue (for extended-release formulation)
Bioavailability 15.4% (7.5 mg tablet) to 18.6% (15 mg tablet)[9][10]
Time to Peak Plasma Concentration (Tmax) ~7 hours[9][10]
Protein Binding ~98% (primarily to alpha-1-acid-glycoprotein)[9][10]
Volume of Distribution (Vd) 165-276 L[9][10]
Metabolism Extensive hepatic metabolism via CYP2D6 and CYP3A4.[2][9]
Elimination Half-life (t½) 14-16 hours[9][10]
Excretion ~60% in urine and ~40% in feces.[4][11]

Signaling Pathway

Darifenacin exerts its therapeutic effect by interrupting the signaling cascade initiated by acetylcholine binding to the M3 muscarinic receptor on detrusor smooth muscle cells.

Darifenacin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Darifenacin Darifenacin Darifenacin->M3R Antagonizes HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Ammonium Acetate & MeCN/MeOH) start->prep_mobile_phase prep_std Prepare Standard Solution (Darifenacin Reference) start->prep_std prep_sample Prepare Sample Solution start->prep_sample equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate inject Inject Solutions prep_std->inject prep_sample->inject equilibrate->inject run_hplc Run Chromatography inject->run_hplc analyze Analyze Chromatograms (Peak Area Comparison) run_hplc->analyze end End analyze->end

References

In Vitro Binding Affinity of Darifenacin for Muscarinic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of darifenacin (B195073) for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The document details the quantitative binding characteristics of darifenacin, presents a step-by-step experimental protocol for determining binding affinity, and illustrates the distinct signaling pathways associated with each receptor subtype.

Darifenacin Binding Affinity for Muscarinic Receptor Subtypes

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. This selectivity is fundamental to its therapeutic application in treating overactive bladder, as the M3 receptor is the primary subtype responsible for mediating the contraction of the detrusor smooth muscle.

The in vitro binding affinity of darifenacin for each of the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The data, expressed as pKi values, are summarized in the table below. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.

Receptor SubtypeDarifenacin pKi (mean ± SEM)
M1 8.2 (0.04)
M2 7.4 (0.1)
M3 9.1 (0.1)
M4 7.3 (0.1)
M5 8.0 (0.1)

Data sourced from a study utilizing Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant M1-M5 receptors.

As the data indicates, darifenacin exhibits the highest affinity for the M3 receptor subtype, with significantly lower affinity for the M1, M2, M4, and M5 subtypes. This demonstrates its selectivity for the M3 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the in vitro binding affinity of a compound like darifenacin for muscarinic receptor subtypes is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (the "competitor," e.g., darifenacin) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Materials and Reagents
  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: Darifenacin.

  • Non-specific Binding Control: Atropine (B194438) (1 µM), a non-selective muscarinic antagonist, used at a high concentration to saturate all specific binding sites.

  • Assay Buffer: 20 mM HEPES buffer, pH 7.4.

  • 96-well Plates.

  • Glass Fiber Filters.

  • Cell Harvester.

  • Scintillation Counter.

  • Scintillation Fluid.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a series of dilutions of darifenacin in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁴ M.

    • Prepare a solution of [³H]-NMS in the assay buffer at a concentration of approximately 0.1-0.4 nM.

    • Prepare a 1 µM solution of atropine in the assay buffer for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, set up the following experimental conditions in triplicate:

      • Total Binding (TB): Wells containing assay buffer, [³H]-NMS solution, and cell membranes.

      • Non-specific Binding (NSB): Wells containing the atropine solution, [³H]-NMS solution, and cell membranes.

      • Competition: Wells containing a specific concentration of the darifenacin dilution, [³H]-NMS solution, and cell membranes.

  • Incubation:

    • Initiate the binding reaction by adding the cell membrane preparation to all wells.

    • Incubate the plate at 20°C with gentle agitation for a sufficient time to allow the binding to reach equilibrium (typically 60-90 minutes).

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer (typically 3-4 times) to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter mats.

    • Place the individual filter discs into scintillation vials, add an appropriate volume of scintillation cocktail, and cap the vials.

    • Count the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve:

    • For each concentration of darifenacin, calculate the percentage of specific binding.

    • Plot the percentage of specific binding against the logarithm of the darifenacin concentration to generate a competition curve.

  • Determine the IC50 Value:

    • From the competition curve, determine the concentration of darifenacin that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • Calculate the Ki Value:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_execution Execution cluster_analysis Analysis Membranes Cell Membranes expressing Muscarinic Receptor Total_Binding Total Binding: Membranes + Radioligand Membranes->Total_Binding NS_Binding Non-specific Binding: Membranes + Radioligand + NSB Control Membranes->NS_Binding Competition Competition: Membranes + Radioligand + Competitor Membranes->Competition Radioligand Radioligand ([3H]-NMS) Radioligand->Total_Binding Radioligand->NS_Binding Radioligand->Competition Competitor Unlabeled Competitor (Darifenacin) Competitor->Competition NSB_Control Non-specific Binding Control (Atropine) NSB_Control->NS_Binding Incubation Incubation (reach equilibrium) Total_Binding->Incubation NS_Binding->Incubation Competition->Incubation Filtration Filtration (separate bound/free) Incubation->Filtration Washing Washing (remove unbound) Filtration->Washing Counting Scintillation Counting (measure radioactivity) Washing->Counting Data_Analysis Data Analysis (calculate IC50 and Ki) Counting->Data_Analysis

Competitive Radioligand Binding Assay Workflow.
Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. The five subtypes couple to different G protein families, initiating distinct intracellular signaling cascades.

The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins.

M1_M3_M5_Signaling ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Gq11 Gq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_Release->Cellular_Response PKC->Cellular_Response

Signaling pathway of M1, M3, and M5 muscarinic receptors.

The M2 and M4 receptor subtypes couple to Gi/o proteins.

M2_M4_Signaling ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Gio Gi/o Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits Ion_Channel Ion Channel Modulation (e.g., K+ channels) Gio->Ion_Channel βγ subunit modulates cAMP Decreased cAMP AC->cAMP Cellular_Response Cellular Response (e.g., decreased heart rate, inhibition of neurotransmitter release) cAMP->Cellular_Response Ion_Channel->Cellular_Response

Signaling pathway of M2 and M4 muscarinic receptors.

An In-depth Technical Guide to Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Darifenacin (B195073) hydrobromide, a selective M3 muscarinic receptor antagonist. The document details its physicochemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and provides detailed experimental protocols for its characterization.

Core Properties of Darifenacin Hydrobromide

Darifenacin hydrobromide is a white to almost white crystalline powder.[1] It is the hydrobromide salt of darifenacin, the active moiety.[2]

PropertyValueReference
Chemical Name (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide[1]
Molecular Formula C28H31BrN2O2 (or C28H30N2O2 • HBr)[2]
Molecular Weight 507.5 g/mol [1][2]
CAS Number 133099-07-7[3][4][5][6]

Mechanism of Action and Signaling Pathway

Darifenacin is a competitive and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[4] M3 receptors are predominantly involved in the contraction of smooth muscles, including the detrusor muscle of the urinary bladder. By blocking the action of acetylcholine at these receptors, darifenacin leads to bladder muscle relaxation, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.[3][6]

The M3 receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G-proteins. The binding of acetylcholine initiates a signaling cascade resulting in smooth muscle contraction. Darifenacin inhibits this pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Binds & Activates Darifenacin Darifenacin Darifenacin->M3R Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Caption: Simplified M3 receptor signaling pathway and the inhibitory action of Darifenacin.

Pharmacological Profile

Receptor Binding Affinity

Darifenacin exhibits high selectivity for the M3 muscarinic receptor over other muscarinic receptor subtypes. This selectivity is thought to contribute to its favorable side-effect profile, particularly concerning central nervous system and cardiac effects which are primarily mediated by M1 and M2 receptors, respectively.

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity Ratio (M3 vs. Other)Reference
M3 0.76-[4]
M1 7.089.3-fold[4]
M5 9.3312.3-fold[4]
M2 44.6758.8-fold[4]
M4 45.7160.1-fold[4]
Pharmacokinetics

The pharmacokinetic profile of darifenacin has been extensively studied. It undergoes significant first-pass metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[4][7]

ParameterValueConditionsReference
Absolute Bioavailability 15.4%7.5 mg prolonged-release tablet[4][7]
18.6%15 mg prolonged-release tablet[4][7]
Time to Peak (Tmax) ~7 hoursSteady-state, prolonged-release[4][8]
Terminal Elimination Half-life (t1/2) 14-16 hoursProlonged-release formulation[4][7]
Volume of Distribution (Vd) 165-276 LIntravenous administration[4][7]
Plasma Protein Binding 98%Primarily to alpha-1-acid glycoprotein[4][7]
Pharmacodynamics

Clinical studies in healthy volunteers have shown that darifenacin, at therapeutic doses, does not significantly affect cognitive function, visual nearpoint, or cardiac parameters like heart rate.[9] This is in contrast to less selective antimuscarinic agents. The most commonly reported side effect is dry mouth, which is a class effect of muscarinic antagonists due to the blockade of M3 receptors in the salivary glands.[9]

Experimental Protocols

M3 Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of darifenacin for the M3 muscarinic receptor using a radioligand competition assay.

Materials:

  • Cell membranes from a cell line stably expressing human recombinant M3 receptors (e.g., CHO-K1 cells).[10]

  • Radioligand: [³H]-N-methylscopolamine ([³H]NMS).[10]

  • Unlabeled competitor: Darifenacin hydrobromide.

  • Non-specific binding control: Atropine (1 µM final concentration).[11]

  • Assay Buffer: 20 mM HEPES, pH 7.4.[10]

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of darifenacin hydrobromide in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Cell membranes, a fixed concentration of [³H]NMS (e.g., 0.1-0.4 nM), and assay buffer.[10]

    • Non-specific Binding (NSB): Cell membranes, [³H]NMS, and a high concentration of atropine.[10]

    • Competition: Cell membranes, [³H]NMS, and varying concentrations of darifenacin.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[11]

  • Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the unbound.[10]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[10]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[10][11]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • For competition wells, calculate the percentage of specific binding at each darifenacin concentration.

    • Plot the percentage of specific binding against the log concentration of darifenacin to generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of darifenacin that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Functional Antagonism Assay (Inositol Phosphate Accumulation)

This protocol describes a functional assay to measure the antagonistic effect of darifenacin on M3 receptor-mediated signaling, specifically the accumulation of inositol (B14025) phosphates (IPs).

Materials:

  • Ventricular cardiomyocytes isolated from adult rats or a suitable cell line expressing M3 receptors.[12]

  • Muscarinic agonist: Carbachol (B1668302).[12]

  • Antagonist: Darifenacin hydrobromide.

  • myo-[³H]-inositol for labeling.

  • Dowex AG1-X8 resin for chromatography.[12]

  • Liquid scintillation counter.

Methodology:

  • Cell Labeling: Incubate the cells with myo-[³H]-inositol to label the cellular phosphoinositide pools.

  • Pre-treatment: Wash the cells and pre-incubate them with varying concentrations of darifenacin hydrobromide for a set period (e.g., 30 minutes).[12]

  • Stimulation: Add a fixed concentration of the agonist carbachol (e.g., 100 µM) to stimulate the M3 receptors and incubate for a further period (e.g., 45 minutes at 37°C).[12]

  • Termination and Lysis: Stop the reaction by adding a suitable lysis buffer (e.g., containing perchloric acid).

  • IP Isolation: Isolate the total [³H]-inositol phosphates from the cell lysates using anion-exchange chromatography with Dowex AG1-X8 columns.[12]

  • Quantification: Measure the radioactivity of the eluted fractions using a liquid scintillation counter.

  • Data Analysis: Plot the carbachol-stimulated [³H]-IP accumulation against the concentration of darifenacin. Calculate the pKi value from the resulting concentration-inhibition curve.[12]

Bioanalytical Method for Darifenacin in Human Plasma by LC-MS/MS

This protocol details a robust method for the quantification of darifenacin in human plasma, suitable for pharmacokinetic and bioequivalence studies.

Materials:

  • LC-MS/MS system (e.g., API 3000).[2]

  • Chromatographic Column: e.g., CC 150 x 4.6 NUCLEOSIL 100-5 NH2.[2]

  • Internal Standard (IS): Darifenacin-d4 (deuterated darifenacin).[3]

  • Extraction Solvent: Diethyl ether:Dichloromethane (80:20, v/v).[2][3]

  • Mobile Phase: Acetonitrile:Milli-Q water:Formic acid (90:10:0.1, v/v/v).[2]

Methodology Workflow:

Bioanalytical_Workflow start Start: Human Plasma Sample step1 Spike with Internal Standard (Darifenacin-d4) start->step1 step2 Liquid-Liquid Extraction (Diethyl ether:Dichloromethane) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Evaporate Supernatant (Nitrogen Stream, 40°C) step3->step4 step5 Reconstitute Residue (in Mobile Phase) step4->step5 step6 Inject into LC-MS/MS System step5->step6 step7 Chromatographic Separation (NUCLEOSIL Column) step6->step7 step8 Mass Spectrometric Detection (Positive Ion MRM Mode) step7->step8 step9 Quantify Darifenacin vs. IS step8->step9 end End: Determine Plasma Concentration step9->end

Caption: Workflow for the quantitative bioanalysis of Darifenacin in human plasma.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Turbo Ion Spray.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions:

    • Darifenacin: m/z 427.3 -> 147.1 amu

    • Darifenacin-d4 (IS): m/z 431.4 -> 151.1 amu[6]

Validation Parameters: The method should be validated for linearity, precision, accuracy, recovery, and stability over a concentration range relevant for clinical studies (e.g., 0.025-10.384 ng/mL).[2]

Synthesis Outline

The synthesis of darifenacin hydrobromide can be achieved through various routes. A common approach involves the condensation of a substituted dihydrobenzofuran derivative with a chiral pyrrolidine (B122466) intermediate.

Synthesis_Outline start1 5-(2-bromoethyl)- 2,3-dihydrobenzofuran step1 Condensation start1->step1 start2 3-(S)-(-)-(1-carbamoyl-1, 1-diphenylmethyl)pyrrolidine start2->step1 intermediate Darifenacin (Free Base) step1->intermediate reagent1 K₂CO₃, Acetonitrile reagent1->step1 step2 Salt Formation intermediate->step2 product Darifenacin Hydrobromide step2->product reagent2 Aqueous HBr, Acetone reagent2->step2

Caption: Simplified synthetic route for Darifenacin hydrobromide.

This document provides a foundational guide for professionals working with Darifenacin hydrobromide. The presented data and protocols are compiled from scientific literature and should be adapted and validated for specific experimental conditions.

References

Unveiling the Molecular Maze: An In-depth Technical Guide to the Off-Target Effects of Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Darifenacin hydrobromide, a potent and selective M3 muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder (OAB). Its therapeutic efficacy is primarily attributed to the blockade of acetylcholine-induced detrusor muscle contractions. However, a comprehensive understanding of its molecular interactions extends beyond its primary target. This technical guide delves into the off-target effects of Darifenacin at the molecular level, providing a critical resource for researchers, scientists, and drug development professionals. A nuanced appreciation of these off-target activities is paramount for optimizing therapeutic strategies, predicting potential adverse events, and guiding the development of next-generation uroselective agents.

Quantitative Analysis of Off-Target Interactions

A systematic evaluation of Darifenacin's binding affinity and inhibitory potential against a panel of molecular targets reveals a spectrum of off-target interactions. The following tables summarize the key quantitative data, offering a comparative overview of its activity at muscarinic and non-muscarinic receptors, as well as its influence on metabolic enzymes and ion channels.

Target ReceptorParameterValueSelectivity (fold) vs. M3
Muscarinic M1pKi8.28-fold lower
Muscarinic M2pKi7.450-fold lower
Muscarinic M3 (Primary Target) pKi 9.1 -
Muscarinic M4pKi7.363-fold lower
Muscarinic M5pKi8.012.6-fold lower

Table 1: Comparative binding affinities of Darifenacin for human muscarinic receptor subtypes. Data is presented as pKi, the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Off-Target MoleculeParameterValue (nM)Notes
hERG Potassium ChannelIC50276Inhibition of the hERG channel can be associated with potential cardiac effects.[1]
Cytochrome P450 2D6 (CYP2D6)Ki720Darifenacin is a substrate and inhibitor of this key drug-metabolizing enzyme.[2]
Cytochrome P450 3A4 (CYP3A4)--Darifenacin is also a substrate for CYP3A4, but quantitative inhibitory data is less defined in the reviewed literature.
Purinergic Receptors (αβ-methylene-ATP-induced contraction)% Reduction57% at 100nMIndicates potential interaction with P2X receptors involved in bladder contractility.
Serotonin Receptors (Serotonin-induced contraction)% Reduction56% at 100nMSuggests a possible modulatory effect on serotonergic pathways in the bladder.
Histamine (B1213489) Receptors (Histamine-induced contraction)% Reduction75% at 100nMImplies an interaction with histamine receptors, which can influence bladder smooth muscle.
Prostaglandin E2 Receptors (PGE2-induced contraction)% Reduction73% at 100nMPoints to a potential role in modulating prostaglandin-mediated bladder responses.

Table 2: Summary of quantitative data for off-target interactions of Darifenacin. IC50 represents the half-maximal inhibitory concentration, and Ki represents the inhibitory constant. The percentage reduction in contraction was observed in porcine detrusor muscle preparations.

Key Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language.

cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Muscarinic Receptor Gq Gq/11 M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Darifenacin Darifenacin Darifenacin->M3 Blocks ACh Acetylcholine ACh->M3 Binds

Figure 1. Darifenacin's primary mechanism of action on the M3 muscarinic receptor signaling pathway.

cluster_membrane Bladder Smooth Muscle Cell Membrane cluster_cytosol Intracellular Signaling P2X P2X Receptor (Ligand-gated ion channel) Ca_influx Ca²⁺ Influx P2X->Ca_influx Histamine_R Histamine H1 Receptor (GPCR) Gq_PLC Gq/11 -> PLC -> IP3/DAG Histamine_R->Gq_PLC PGE2_R Prostaglandin E2 Receptor (GPCR) PGE2_R->Gq_PLC Contraction Smooth Muscle Contraction Ca_influx->Contraction Gq_PLC->Contraction ATP ATP ATP->P2X Histamine Histamine Histamine->Histamine_R PGE2 Prostaglandin E2 PGE2->PGE2_R Darifenacin Darifenacin Darifenacin->P2X Inhibits Darifenacin->Histamine_R Inhibits Darifenacin->PGE2_R Inhibits

Figure 2. Postulated off-target effects of Darifenacin on non-muscarinic signaling pathways in bladder smooth muscle.

cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_culture 1. Culture cells expressing target receptor Membrane_prep 2. Homogenize cells and prepare membrane fraction Cell_culture->Membrane_prep Incubation 3. Incubate membranes with radioligand and varying concentrations of Darifenacin Membrane_prep->Incubation Filtration 4. Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting 5. Quantify bound radioactivity using a scintillation counter Filtration->Counting IC50_calc 6. Calculate IC50 from competition binding curve Counting->IC50_calc Ki_calc 7. Convert IC50 to Ki using the Cheng-Prusoff equation IC50_calc->Ki_calc

Figure 3. Generalized experimental workflow for a radioligand binding assay to determine the Ki of Darifenacin for a target receptor.

Detailed Methodologies for Key Experiments

A rigorous assessment of Darifenacin's off-target profile relies on a suite of well-defined experimental protocols. The following sections provide detailed methodologies for the key assays cited in this guide.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of Darifenacin for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from CHO-K1 or HEK-293 cells stably expressing one of the human muscarinic receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Darifenacin hydrobromide solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Membrane Preparation: Cells expressing the target receptor are harvested, homogenized in ice-cold buffer, and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Competition Binding Assay: In a 96-well plate, incubate a fixed concentration of [³H]-NMS with the cell membranes in the presence of increasing concentrations of Darifenacin.

  • Controls: Include wells for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + 1 µM atropine).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Darifenacin concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

hERG Potassium Channel Electrophysiology Assay

Objective: To determine the inhibitory effect (IC50) of Darifenacin on the hERG potassium channel current.

Materials:

  • HEK-293 cells stably expressing the hERG potassium channel.

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system).

  • Borosilicate glass pipettes for patch electrodes.

  • Extracellular and intracellular recording solutions.

  • Darifenacin hydrobromide solutions of varying concentrations.

Protocol:

  • Cell Culture: Culture hERG-expressing HEK-293 cells to an appropriate confluency for electrophysiological recording.

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

  • Drug Application: After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of Darifenacin.

  • Data Acquisition: Record the hERG current at each drug concentration until a steady-state block is achieved.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the control (pre-drug) current. Plot the percentage of current inhibition against the logarithm of the Darifenacin concentration. Fit the data to a Hill equation to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the inhibitory potential (Ki) of Darifenacin on CYP2D6 and CYP3A4 activity.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP enzymes.

  • CYP-specific probe substrates (e.g., dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4).

  • NADPH regenerating system.

  • Darifenacin hydrobromide solutions of varying concentrations.

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • LC-MS/MS system for metabolite quantification.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing HLMs or recombinant CYP enzyme, the probe substrate, and the NADPH regenerating system in the incubation buffer.

  • Inhibition Assay: Add varying concentrations of Darifenacin to the incubation mixtures.

  • Incubation: Pre-incubate the mixture before initiating the reaction by adding the NADPH regenerating system. Incubate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the samples to pellet the protein and analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each Darifenacin concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the Darifenacin concentration to determine the IC50 value. Further kinetic experiments can be performed to determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion

This technical guide provides a comprehensive overview of the off-target effects of Darifenacin hydrobromide at the molecular level. While its high selectivity for the M3 muscarinic receptor underpins its clinical efficacy in treating overactive bladder, a thorough understanding of its interactions with other muscarinic receptor subtypes, ion channels like hERG, and drug-metabolizing enzymes such as CYP2D6 is crucial for a complete safety and efficacy profile. Furthermore, the emerging evidence of its modulatory effects on non-muscarinic pathways, including purinergic, serotonergic, histaminergic, and prostaglandin-mediated signaling in the bladder, opens new avenues for research into its full spectrum of pharmacological activity. The data, protocols, and pathway visualizations presented herein are intended to serve as a valuable resource for the scientific community, fostering further investigation and the development of more targeted and safer therapies for lower urinary tract disorders.

References

Structural Activity Relationship of Darifenacin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), clinically used for the treatment of overactive bladder (OAB). Its efficacy stems from its high affinity for the M3R, which is the primary receptor mediating detrusor smooth muscle contraction. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Darifenacin, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization. While comprehensive SAR data on a wide range of Darifenacin analogs is not extensively available in the public domain, this guide synthesizes the existing knowledge to elucidate the key structural features essential for its potent and selective M3 antagonism.

Introduction

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life. The primary pharmacological treatment involves the use of antimuscarinic agents to block the action of acetylcholine on muscarinic receptors in the bladder. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the principal mediator of bladder contraction.[1][2] Consequently, the development of M3-selective antagonists has been a major goal in medicinal chemistry to minimize side effects associated with the blockade of other muscarinic receptor subtypes, such as dry mouth (M1), and tachycardia (M2).[3]

Darifenacin, (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, emerged as a highly selective M3 receptor antagonist.[3] This document explores the key structural determinants of Darifenacin's activity and selectivity, presents its quantitative pharmacological data, and details the experimental methodologies for its evaluation.

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by the endogenous ligand acetylcholine (ACh), a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC) and other calcium-dependent pathways, ultimately resulting in smooth muscle contraction. Darifenacin, as a competitive antagonist, binds to the M3R and prevents ACh from initiating this signaling cascade, thereby promoting bladder relaxation.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Activates Darifenacin Darifenacin Darifenacin->M3R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Contraction Smooth Muscle Contraction PKC->Contraction

Figure 1. Simplified M3 Muscarinic Receptor Signaling Pathway and the inhibitory action of Darifenacin.

Structural Features and Activity of Darifenacin

The chemical structure of Darifenacin comprises three key moieties: a 2,2-diphenylacetamide (B1584570) group, a pyrrolidine (B122466) ring, and a 2-(2,3-dihydrobenzofuran-5-yl)ethyl substituent on the pyrrolidine nitrogen.

(S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide

  • 2,2-Diphenylacetamide Moiety: The two phenyl rings and the acetamide (B32628) group are crucial for hydrophobic and hydrogen bonding interactions within the orthosteric binding pocket of the muscarinic receptors. The bulky diphenyl groups are a common feature in many potent antimuscarinic agents and are believed to occupy a significant portion of the binding site, preventing the binding of acetylcholine.

  • Pyrrolidine Ring: This central scaffold serves as a linker, appropriately positioning the diphenylacetamide and the N-substituent. The stereochemistry at the 3-position of the pyrrolidine ring is critical for optimal binding, with the (S)-enantiomer being the active form.

  • N-Substituent (2-(2,3-dihydrobenzofuran-5-yl)ethyl): This group is a key determinant of Darifenacin's high M3 selectivity. The size, shape, and electronic properties of this substituent are thought to allow for specific interactions with amino acid residues that differ between the M3 and other muscarinic receptor subtypes.

Quantitative Data

The binding affinity of Darifenacin for the five human muscarinic receptor subtypes has been determined through radioligand binding assays. The data clearly demonstrates its high affinity and selectivity for the M3 receptor.

Table 1: Muscarinic Receptor Binding Affinities of Darifenacin

Receptor SubtypepKiKi (nM)Selectivity Ratio (Ki Mx / Ki M3)
M18.26.319
M27.439.8159
M39.10.791
M47.350.1263
M58.26.319

Data compiled from multiple sources. pKi is the negative logarithm of the inhibitory constant (Ki). The selectivity ratio is the ratio of the Ki value for a given subtype to the Ki value for the M3 receptor.

Experimental Protocols

The characterization of Darifenacin and its analogs relies on standardized in vitro and in vivo experimental protocols.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1-M5 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: 20 mM HEPES, pH 7.4.

  • Test compound (e.g., Darifenacin) at various concentrations.

  • Non-specific binding control: Atropine (1 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture to allow for competitive binding to reach equilibrium (e.g., 60 minutes at 20-30°C).

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of atropine) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, and Competition Wells) Prepare_Reagents->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Liquid Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for a radioligand binding assay.

Conclusion

Darifenacin is a cornerstone in the pharmacological management of overactive bladder, distinguished by its high affinity and selectivity for the M3 muscarinic receptor. This selectivity is paramount in minimizing the side effects commonly associated with less selective antimuscarinic agents. The structural integrity of the 2,2-diphenylacetamide moiety, the (S)-configured pyrrolidine linker, and the N-substituted 2-(2,3-dihydrobenzofuran-5-yl)ethyl group are collectively responsible for its potent and selective M3 antagonism. While detailed SAR studies on a broad spectrum of Darifenacin analogs are not widely published, the existing data underscores the importance of these key structural features. Further research into novel analogs based on the Darifenacin scaffold could lead to the development of even more selective and effective treatments for OAB and other conditions involving smooth muscle hyperactivity. The experimental protocols detailed herein provide a robust framework for the continued evaluation and discovery of new M3-selective antagonists.

References

Methodological & Application

Application Note: A Robust and Validated HPLC Method for the Quantification of Darifenacin Hydrobromide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Darifenacin hydrobromide in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control and stability testing. The separation was achieved on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), providing a short run time and excellent peak symmetry. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, precision, and specificity.

Introduction

Darifenacin hydrobromide is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] Accurate and reliable analytical methods are crucial for determining its content in pharmaceutical formulations to ensure safety and efficacy. This document provides a detailed protocol for a validated HPLC method for the quantification of Darifenacin hydrobromide.

Physicochemical Properties of Darifenacin Hydrobromide

Darifenacin hydrobromide is a white to almost white crystalline powder.[4] It is a moderately lipophilic and basic compound that is soluble in water.[4] Understanding these properties is essential for developing a suitable HPLC method. The UV spectrum of Darifenacin hydrobromide shows maximum absorption at approximately 284 nm and 287 nm, which guides the selection of the detection wavelength for the HPLC method.[5][6][7]

Experimental Protocols

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. Data acquisition and processing are performed using appropriate chromatography software.

Chemicals and Reagents
  • Darifenacin hydrobromide reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Darifenacin hydrobromide.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.02M Potassium dihydrogen phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 287 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (0.02M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 50:50 (v/v). Degas the mobile phase by sonication for 15 minutes.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Darifenacin hydrobromide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Darifenacin hydrobromide to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) ≤ 2.0%
Specificity

Specificity was demonstrated by analyzing a blank (mobile phase) and a placebo solution. No interfering peaks were observed at the retention time of Darifenacin hydrobromide.

Linearity

The linearity of the method was established by analyzing a series of dilutions of the standard stock solution at five different concentration levels ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)

The accuracy of the method was determined by the standard addition method. A known amount of Darifenacin hydrobromide standard was added to the placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added standard was calculated.

Concentration LevelMean Recovery (%)
80%99.5
100%100.2
120%99.8
Precision
  • Repeatability (Intra-day Precision): The intra-day precision was evaluated by analyzing six replicate injections of the standard solution at a concentration of 100 µg/mL on the same day.

  • Intermediate Precision (Inter-day Precision): The inter-day precision was determined by analyzing the same standard solution on three different days.

PrecisionRSD (%)
Intra-day < 1.0
Inter-day < 2.0
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.31
LOQ 0.94
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2 °C). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.02M KH₂PO₄ (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 287 nm
Retention Time ~4.0 min
Table 2: Summary of Validation Parameters
ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Mean Recovery) 99.8%
Intra-day Precision (RSD) < 1.0%
Inter-day Precision (RSD) < 2.0%
LOD 0.31 µg/mL
LOQ 0.94 µg/mL
Specificity No interference from excipients
Robustness Robust to minor changes in method parameters

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application A Literature Review & Physicochemical Properties B Initial Parameter Selection (Column, Mobile Phase, Wavelength) A->B C Optimization of Chromatographic Conditions (pH, Organic Content, Flow Rate) B->C D System Suitability C->D Optimized Method E Specificity D->E F Linearity E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis of Darifenacin Hydrobromide I->J Validated Method

Caption: HPLC Method Development and Validation Workflow.

HPLC_Parameter_Optimization cluster_params Adjustable HPLC Parameters center Peak Characteristics (Resolution, Tailing, Retention Time) MobilePhase Mobile Phase Composition (% Organic, Buffer pH) MobilePhase->center FlowRate Flow Rate FlowRate->center ColumnTemp Column Temperature ColumnTemp->center ColumnChem Column Chemistry (C18, C8) ColumnChem->center

References

Application Notes and Protocols for In Vitro Efficacy Assessment of Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Its primary therapeutic application is in the treatment of overactive bladder (OAB), where it mitigates symptoms of urinary urgency, frequency, and urge incontinence by inhibiting involuntary contractions of the detrusor muscle in the bladder.[1] The M3 receptor subtype is the main mediator of these contractions.[3] Darifenacin's selectivity for the M3 receptor over other muscarinic receptor subtypes (M1, M2, M4, M5) is a key characteristic, potentially leading to a more favorable side-effect profile compared to non-selective antagonists.[3]

These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the efficacy of Darifenacin hydrobromide. The described methods—competitive radioligand binding assays, calcium flux assays, and reporter gene assays—are fundamental tools for determining the binding affinity and functional antagonism of compounds targeting the M3 muscarinic receptor.

Mechanism of Action and Signaling Pathway

Darifenacin functions as a competitive antagonist at the M3 muscarinic receptor.[4] The endogenous agonist, acetylcholine (ACh), activates the M3 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 protein.[4] This activation initiates a downstream signaling cascade through phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a critical step in smooth muscle contraction.[4] By competitively blocking the binding of ACh to the M3 receptor, Darifenacin inhibits this signaling pathway, thereby preventing the rise in intracellular calcium and subsequent muscle contraction.[5]

M3_Signaling_Pathway cluster_membrane Cell Membrane M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3_Receptor Binds & Activates Darifenacin Darifenacin (Antagonist) Darifenacin->M3_Receptor Binds & Inhibits PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Figure 1. M3 Muscarinic Receptor Signaling Pathway and Darifenacin's Point of Inhibition.

Data Presentation: In Vitro Efficacy of Darifenacin

The following tables summarize the binding affinity (pKi) and functional inhibitory concentrations (IC50) of Darifenacin at muscarinic receptors. A higher pKi value indicates a stronger binding affinity.

Table 1: Binding Affinity (pKi) of Darifenacin for Human Muscarinic Receptor Subtypes

Receptor Subtype pKi (mean ± SEM) Selectivity Ratio vs. M3
M1 8.2 ± 0.04[3] 9-fold[6]
M2 7.4 ± 0.1[3] 59-fold[6]
M3 9.1 ± 0.1[3] -
M4 7.3 ± 0.1[6] 60-fold[6]
M5 8.0 ± 0.1[3] 12-fold[6]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). The selectivity ratio is the ratio of Ki values (Ki for other subtypes / Ki for M3).

Table 2: Functional Inhibitory Data for Darifenacin

Assay Type Cell Line Measured Effect IC50 (nM)
hERG Channel Block HEK-293 Inhibition of hERG current 276[7]

| Kv Channel Block | Coronary Artery Smooth Muscle Cells | Inhibition of Kv currents | 340[8] |

Experimental Protocols

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of Darifenacin for the M3 muscarinic receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of Darifenacin for the M3 muscarinic receptor.

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing the human M3 receptor (e.g., CHO-K1 or HEK-293 cells).[3]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar muscarinic antagonist.[3][6]

  • Test Compound: Darifenacin hydrobromide.

  • Non-specific Binding Control: Atropine (1 µM final concentration).[3]

  • Assay Buffer: 20 mM HEPES, pH 7.4.[3]

  • Equipment: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter, and scintillation fluid.[4]

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the M3 receptor to confluence.

    • Homogenize the cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd, e.g., 0.1-0.4 nM), and 100 µL of membrane preparation.[3][4]

    • Non-specific Binding (NSB): Add 50 µL of 1 µM Atropine, 50 µL of [³H]-NMS, and 100 µL of membrane preparation.[3]

    • Competition Binding: Add 50 µL of varying concentrations of Darifenacin (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-NMS, and 100 µL of membrane preparation.[4]

  • Incubation: Incubate the plate at 20°C for 60 minutes to reach equilibrium.[3][4]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each Darifenacin concentration, calculate the percentage of specific binding.

    • Plot the percentage of specific binding against the logarithm of the Darifenacin concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of Darifenacin that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Binding_Assay_Workflow Start Start Prep Prepare M3 Receptor Membranes Start->Prep Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Darifenacin concentrations Prep->Setup Add_Ligand Add [³H]-NMS Radioligand Setup->Add_Ligand Incubate Incubate at 20°C for 60 min Add_Ligand->Incubate Filter Terminate via Vacuum Filtration (Separates bound/unbound) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Figure 2. Experimental Workflow for the Competitive Radioligand Binding Assay.

Calcium Flux Assay

This functional assay measures the ability of Darifenacin to inhibit the increase in intracellular calcium triggered by an M3 receptor agonist.

Objective: To determine the IC50 of Darifenacin in inhibiting agonist-induced calcium mobilization.

Materials:

  • Cells: A cell line stably expressing the human M3 receptor (e.g., CHO-K1 or HEK-293).

  • Calcium Indicator Dye: Fluo-3 AM, Fluo-4 AM, or Fura-2 AM.[9][10]

  • Agonist: Acetylcholine or Carbachol.

  • Test Compound: Darifenacin hydrobromide.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: 96- or 384-well black-walled, clear-bottom plates; a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).[11]

Protocol:

  • Cell Plating:

    • The day before the assay, seed the M3-expressing cells into black-walled, clear-bottom plates at an optimized density to achieve a confluent monolayer on the day of the experiment.[12]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage from the cells.

    • Remove the cell culture medium from the plate and add the dye solution.

    • Incubate the plate for 60 minutes at 37°C in the dark.[12]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of Darifenacin hydrobromide in assay buffer.

    • Prepare the M3 agonist (e.g., Carbachol) at a concentration that elicits a sub-maximal response (EC80).

    • Add the Darifenacin dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Measurement of Calcium Flux:

    • Place the assay plate into the kinetic fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • The instrument's integrated pipettor adds the agonist to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time (typically for 90-180 seconds) to capture the transient calcium signal.[11]

  • Data Analysis:

    • The fluorescence signal change (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium.

    • Determine the percentage of inhibition for each Darifenacin concentration relative to the agonist-only control.

    • Plot the percentage of inhibition against the logarithm of the Darifenacin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NFAT-Luciferase Reporter Gene Assay

This assay provides an alternative functional readout by measuring the activation of a downstream transcription factor (NFAT) that is responsive to the Gq signaling pathway.

Objective: To quantify the inhibitory effect of Darifenacin on M3 receptor-mediated gene transcription.

Materials:

  • Cells: A cell line (e.g., HEK293) co-expressing the human M3 receptor and a luciferase reporter gene under the control of an NFAT response element (NFAT-RE).[13]

  • Agonist: Acetylcholine, Carbachol, or Oxotremorine M.[13]

  • Test Compound: Darifenacin hydrobromide.

  • Cell Culture Medium: As recommended for the specific cell line.

  • Luciferase Assay Reagent: A commercial luciferase assay system (e.g., ONE-Step™ Luciferase Assay System).[13]

  • Equipment: White, clear-bottom 96-well plates; a luminometer.

Protocol:

  • Cell Plating:

    • Harvest and seed the reporter cells into white, clear-bottom 96-well plates at a density of approximately 30,000-40,000 cells per well.[13]

    • Incubate for 16-24 hours at 37°C in a CO2 incubator.[13]

  • Compound Treatment:

    • Prepare serial dilutions of Darifenacin.

    • Prepare the M3 agonist at its EC80 concentration.

    • Pre-incubate the cells with the Darifenacin dilutions for 30 minutes.

    • Add the agonist to the wells.

  • Incubation:

    • Incubate the plate for approximately 5-6 hours at 37°C in a CO2 incubator to allow for reporter gene expression.[13][14]

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Incubate for 15-30 minutes at room temperature to allow for cell lysis and signal stabilization.[13]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Calculate the percentage of inhibition caused by Darifenacin at each concentration compared to the agonist-only control.

    • Plot the percentage of inhibition against the logarithm of the Darifenacin concentration and fit the curve to determine the IC50 value.

Assay_Logic Target Target: M3 Receptor Binding Binding Assay (Radioligand Displacement) Target->Binding Functional Functional Assays Target->Functional Ki Output: Ki value (Binding Affinity) Binding->Ki Calcium Calcium Flux Assay Functional->Calcium Reporter Reporter Gene Assay Functional->Reporter IC50 Output: IC50 value (Functional Potency) Calcium->IC50 Reporter->IC50

Figure 3. Logical Relationship of In Vitro Assays for Darifenacin Efficacy.

References

Application Notes and Protocols for Testing Darifenacin Hydrobromide in Animal Models of Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overactive Bladder (OAB) is a prevalent condition characterized by symptoms of urinary urgency, with or without urge incontinence, usually accompanied by increased frequency and nocturia.[1][2] Darifenacin (B195073) hydrobromide is a potent and selective M3 muscarinic receptor antagonist developed for the treatment of OAB.[1][3] Its mechanism of action involves blocking the binding of acetylcholine (B1216132) to M3 receptors on the detrusor (bladder) muscle.[3][4][5] This inhibition reduces involuntary bladder contractions, thereby increasing bladder capacity and decreasing the frequency and urgency of urination.[3][4] Preclinical evaluation of novel therapeutics for OAB, such as Darifenacin, relies on robust and reproducible animal models that mimic the pathophysiology of the human condition.

This document provides detailed application notes and protocols for utilizing established animal models of OAB to assess the efficacy of Darifenacin hydrobromide. The focus is on chemically-induced cystitis and bladder outlet obstruction models, which are commonly used to induce OAB-like symptoms in rodents and rabbits.

Mechanism of Action: Darifenacin in the Bladder

Darifenacin selectively targets M3 muscarinic receptors, which are the primary subtype mediating detrusor muscle contraction. By antagonizing these receptors, Darifenacin effectively counteracts the action of acetylcholine released by parasympathetic nerves, leading to bladder relaxation and alleviation of OAB symptoms.[3][6]

G cluster_0 Physiological Contraction cluster_1 Pharmacological Intervention Parasympathetic Parasympathetic Nerve Terminal ACh Acetylcholine (ACh) Parasympathetic->ACh releases M3 M3 Muscarinic Receptor ACh->M3 binds to Detrusor Detrusor Smooth Muscle Cell M3->Detrusor activates Relaxation Bladder Relaxation (Symptom Relief) M3->Relaxation leads to Contraction Bladder Contraction (Urination) Detrusor->Contraction leads to Darifenacin Darifenacin Hydrobromide Block Blockade Darifenacin->Block Block->M3 antagonizes

Caption: Darifenacin's mechanism of action in the bladder.

Animal Models of Overactive Bladder

Several animal models have been developed to induce OAB symptoms. The choice of model often depends on the specific aspect of OAB pathophysiology being investigated.

  • Cyclophosphamide (B585) (CYP)-Induced Cystitis: This is a widely used model of inflammatory OAB. Intraperitoneal injection of CYP, a metabolite of which is acrolein, causes severe bladder inflammation and urothelial damage, leading to detrusor overactivity.[7]

  • Bladder Outlet Obstruction (BOO): This model mimics OAB that can result from conditions like benign prostatic hyperplasia. A partial ligation of the urethra creates an obstruction, leading to compensatory changes in the bladder wall, including muscle hypertrophy and increased detrusor instability.[8][9][10]

  • Intravesical Chemical Instillation: Non-invasive models using substances like acetic acid or hydrochloric acid can induce bladder hyperactivity and inflammation.[11][12]

Experimental Protocols

Protocol 1: Cyclophosphamide (CYP)-Induced OAB in Rats

Objective: To induce detrusor overactivity through chemical cystitis for testing Darifenacin.

Materials:

  • Female Sprague-Dawley rats (200-250g)

  • Cyclophosphamide (Sigma-Aldrich)

  • Sterile Saline (0.9% NaCl)

  • Darifenacin hydrobromide

  • Vehicle for Darifenacin (e.g., sterile water or 0.5% methylcellulose)

  • Urodynamic recording equipment (pressure transducer, infusion pump)

  • Anesthesia (e.g., urethane (B1682113), ketamine/xylazine)

Procedure:

  • Animal Acclimatization: House rats under standard conditions (12:12 light-dark cycle, food and water ad libitum) for at least one week before the experiment.[13]

  • OAB Induction: Administer a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 200 mg/kg.[7] Control animals receive an equivalent volume of sterile saline. OAB symptoms typically develop within 24-48 hours.

  • Urodynamic Assessment (Baseline):

    • Anesthetize the rat (e.g., urethane 1.2 mg/kg, s.c.).[9]

    • Perform a suprapubic midline laparotomy to expose the bladder.[9]

    • Insert a catheter (e.g., 25-G needle connected to polyethylene (B3416737) tubing) into the bladder dome for saline infusion and pressure measurement.[9]

    • Connect the catheter to a pressure transducer and an infusion pump.

    • After emptying the bladder, perform cystometrography by infusing warm sterile saline at a constant rate (e.g., 0.04 mL/min).[9]

    • Record urodynamic parameters for a baseline period (e.g., 60-90 minutes). Key parameters include intercontraction interval (ICI), maximum cystometric capacity (MCC), maximum voiding pressure (MVP), and frequency of non-voiding contractions (spontaneous activity).[7][14]

  • Darifenacin Administration:

    • Administer Darifenacin hydrobromide or vehicle via the desired route (e.g., oral gavage, intravenous). Dosing should be determined based on preliminary dose-ranging studies. A study in rabbits used intravenous doses ranging from 0.003 to 0.09 mg/kg.[8]

  • Urodynamic Assessment (Post-Treatment):

    • Following a suitable absorption period (e.g., 30-60 minutes post-administration), resume urodynamic recording for another 60-90 minutes.

    • Record the same urodynamic parameters as in the baseline assessment.

  • Data Analysis: Compare the pre- and post-treatment urodynamic parameters. Analyze the percentage change in parameters for vehicle vs. Darifenacin-treated groups.

Protocol 2: Bladder Outlet Obstruction (BOO) Model in Rabbits

Objective: To induce OAB via partial urethral obstruction to evaluate Darifenacin's effect on detrusor instability.

Materials:

  • Male or female New Zealand white rabbits (2-3 kg).[8]

  • Anesthesia (e.g., ketamine/xylazine).

  • Surgical instruments.

  • Silk suture material (e.g., 3-0).

  • Catheters for arterial and bladder cannulation.

  • Urodynamic recording equipment.

  • Darifenacin hydrobromide and vehicle.

Procedure:

  • Animal Acclimatization: House rabbits in individual cages under standard laboratory conditions for at least one week.

  • Surgical Procedure (BOO Induction):

    • Anesthetize the rabbit.

    • Make a small incision to expose the urethra just distal to the bladder.[8]

    • Place a ligature (e.g., 3-0 silk suture) around the urethra to create a partial obstruction.[8] The degree of obstruction can be standardized by tying the suture around the urethra and a temporary indwelling catheter or rod, which is then removed.

    • Allow a recovery period of several weeks (e.g., 4-6 weeks) for the bladder to develop OAB characteristics.

  • Urodynamic Assessment:

    • Anesthetize the rabbit for the terminal experiment.

    • Cannulate the carotid artery for blood pressure monitoring and the femoral artery for drug administration.[8]

    • Catheterize the bladder dome for pressure monitoring and cystometry.[8]

    • Perform a baseline cystometrogram as described in Protocol 1, adapting the infusion rate for the rabbit's bladder size.

  • Darifenacin Administration:

    • Administer escalating intravenous (IV) doses of Darifenacin (e.g., 0.003, 0.01, 0.03, 0.09 mg/kg) or vehicle.[8]

  • Data Analysis: Evaluate the dose-dependent effects of Darifenacin on the frequency and amplitude of bladder contractions, bladder capacity, and voiding pressure.

Data Presentation

Quantitative data from urodynamic studies should be summarized to compare control, OAB model, and Darifenacin-treated groups.

Table 1: Typical Urodynamic Changes in CYP-Induced OAB Rat Model

Parameter Control Group (Saline) OAB Model Group (CYP) Expected Effect of Darifenacin
Max. Cystometric Capacity (MCC) Higher Lower[7] Increase
Intercontraction Interval (ICI) Longer Shorter[7] Increase (Lengthen)
Max. Voiding Pressure (MVP) Higher Lower[7] Variable/No significant change
Basal Pressure (BP) Lower Higher[7] Decrease
Spontaneous Activity (SA) Low/Absent Higher[7] Decrease/Abolish

| Bladder Compliance (BC) | Higher | Lower[7] | Increase |

Table 2: Reported Efficacy of Darifenacin in a Rabbit BOO Model

Parameter Measurement Outcome
Frequency of OAB Dose-dependent effect Potent inhibitor[8]
Amplitude of Contractions Dose-dependent effect Less potent effect[8]

| Blood Pressure | Monitored | No significant effects[8] |

Visualization of Experimental Workflow

The general workflow for testing a compound like Darifenacin in an induced OAB model is outlined below.

G A 1. Animal Acclimatization (e.g., 7 days) B 2. OAB Model Induction (e.g., CYP injection or BOO surgery) A->B C 3. Development Period (24h for CYP, 4-6 weeks for BOO) B->C D 4. Baseline Urodynamic Assessment (Cystometry) C->D E 5. Compound Administration (Darifenacin or Vehicle) D->E F 6. Post-Treatment Urodynamic Assessment E->F G 7. Data Analysis & Comparison (Baseline vs. Post-Treatment) F->G

Caption: General experimental workflow for OAB studies.

References

Application Notes: Protocol for Dissolving Darifenacin Hydrobromide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Darifenacin hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] The M3 receptor is crucial in mediating smooth muscle contraction, particularly in the urinary bladder, making it a key target for treating overactive bladder.[2][4] In cellular assays, acetylcholine binding to M3 receptors activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium, which results in muscle contraction.[1] Darifenacin competitively blocks this receptor, effectively inhibiting these downstream signaling events.[1][4] These application notes provide a comprehensive protocol for the dissolution, storage, and use of Darifenacin hydrobromide for in vitro research applications.

Data Presentation: Physicochemical Properties

Darifenacin hydrobromide is a white to almost white crystalline powder.[5][6] Understanding its solubility and stability is critical for accurate and reproducible experimental results.

Table 1: Solubility of Darifenacin Hydrobromide in Common Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO 2 - 117[1][7][8]3.94 - 230.56Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1][8]
Dimethylformamide (DMF) ~3[1][7][9]~5.91It is recommended to purge the solvent with an inert gas before use.[1][7][9]
Ethanol ~0.3[1][7][9]~0.59Some sources report very low solubility.[1]
Water Sparingly Soluble[7][9]-Darifenacin is sparingly soluble in aqueous buffers.[7][9]
1:1 DMF:PBS (pH 7.2) ~0.5[1][7][9]~0.98For aqueous solutions, first dissolve in DMF then dilute with the aqueous buffer.[1][7][9]

Table 2: Storage and Stability of Darifenacin Hydrobromide

FormStorage TemperatureStability PeriodNotes
Solid (Powder) -20°C≥ 2-4 years[7][9]Store in a tightly sealed container.
Stock Solution in DMSO -20°C1 month[10][11]Aliquot to avoid repeated freeze-thaw cycles.[10]
Stock Solution in DMSO -80°C6 months[10][11]Recommended for longer-term storage of solutions.
Aqueous Solution 4°CNot recommended > 1 day[7][9]Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Darifenacin Hydrobromide Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution, which can be diluted to final working concentrations for various in vitro assays.

Materials:

  • Darifenacin hydrobromide (MW: 507.46 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of Darifenacin hydrobromide powder to reach room temperature before opening to prevent moisture condensation.[1]

  • Weighing: Accurately weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh 5.07 mg of Darifenacin hydrobromide.

  • Dissolution:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO. For a 10 mM stock from 5.07 mg, add 1 mL of DMSO.[1]

    • Vortex the tube thoroughly until the compound is completely dissolved. The solution should be clear. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if needed.[1]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[10][11] Avoid repeated freeze-thaw cycles.[10]

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Dilute the stock solution directly into your pre-warmed cell culture medium to achieve the desired final concentration.

    • Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Mix gently but thoroughly by pipetting or inverting the tube.

  • Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples (typically ≤ 0.1%) to account for any effects of the solvent on the cells.[1]

  • Use Immediately: Use the freshly prepared working solution for your in vitro assay. Do not store diluted aqueous solutions.[7][9]

Visualizations

Signaling Pathway of Darifenacin

Darifenacin_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates Darifenacin Darifenacin Darifenacin->M3R Binds & Inhibits Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Triggers

Caption: Mechanism of action of Darifenacin at the M3 muscarinic receptor.

Experimental Workflow for In Vitro Studies

Darifenacin_Workflow Start Start Weigh 1. Equilibrate and Weigh Darifenacin HBr Powder Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO to Create Stock Solution (e.g., 10 mM) Weigh->Dissolve Store 3. Aliquot and Store Stock (-20°C or -80°C) Dissolve->Store Dilute 4. Dilute Stock Solution in Cell Culture Medium Store->Dilute Vehicle 5. Prepare Vehicle Control (Medium + same % DMSO) Store->Vehicle Assay 6. Add Working Solutions to In Vitro Assay Dilute->Assay Vehicle->Assay End End Assay->End

Caption: Workflow for preparing Darifenacin hydrobromide for in vitro experiments.

References

Application Notes and Protocols: Darifenacin Hydrobromide as a Pharmacological Tool in Bladder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing darifenacin (B195073) hydrobromide as a selective M3 muscarinic receptor antagonist in bladder research. Detailed protocols for key in vitro and in vivo experiments are provided, along with a summary of its pharmacological properties and relevant quantitative data.

Introduction

Darifenacin hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1][2][3] This selectivity makes it an invaluable pharmacological tool for investigating the role of M3 receptors in bladder function and dysfunction, particularly in the context of overactive bladder (OAB).[4][5] The detrusor muscle of the urinary bladder expresses both M2 and M3 muscarinic receptor subtypes, with the M3 receptor being primarily responsible for mediating bladder contractions.[3][4] By selectively blocking the M3 receptor, darifenacin helps to reduce involuntary bladder contractions, a hallmark of OAB.[5]

Pharmacological Profile

Darifenacin exhibits a significantly higher affinity for the M3 receptor compared to other muscarinic receptor subtypes (M1, M2, M4, and M5).[2] This selectivity profile minimizes the potential for off-target effects associated with non-selective muscarinic antagonists, such as those affecting the central nervous system (M1) or the heart (M2).[4]

Quantitative Data Summary

The following tables summarize key quantitative data for darifenacin hydrobromide from various bladder research studies.

Table 1: Receptor Binding Affinity (pKi) of Darifenacin for Human Muscarinic Receptors

Receptor SubtypepKi
M18.2
M27.4
M39.1
M47.3
M58.0

Source: Data compiled from preclinical studies.[2]

Table 2: Functional Antagonist Potency (pA2) of Darifenacin in Bladder Tissue

Tissue PreparationAgonistpA2 Value
Guinea Pig BladderCarbachol8.66 - 9.4
Human BladderCarbachol~9.3

Source: Data compiled from in vitro studies.[2][3]

Table 3: In Vivo Efficacy of Darifenacin in Animal Models of Overactive Bladder

Animal ModelParameter MeasuredEffect of Darifenacin
Rat (Conscious Cystometry)Bladder CapacityIncreased
Rat (Conscious Cystometry)Micturition FrequencyDecreased
Rat (Conscious Cystometry)Non-voiding ContractionsInhibited

Source: Data from in vivo cystometry studies.[6][7]

Signaling Pathway

Darifenacin exerts its effect by blocking the acetylcholine-induced signaling cascade in bladder smooth muscle cells.

G cluster_cell Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq_protein Gq/11 Protein M3R->Gq_protein Activates Darifenacin Darifenacin Hydrobromide Darifenacin->M3R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Contraction Muscle Contraction Ca_release->Contraction Initiates

Caption: M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle.

Experimental Protocols

In Vitro Bladder Detrusor Strip Contractility Assay

This assay is used to assess the direct effect of darifenacin on bladder smooth muscle contractility.

G start Start: Euthanize Animal (e.g., Rat, Guinea Pig) dissect Dissect Bladder and Prepare Detrusor Strips start->dissect mount Mount Strips in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) dissect->mount equilibrate Equilibrate Under Tension (e.g., 1g for 60 min) mount->equilibrate add_darifenacin Pre-incubate with Darifenacin (Various Concentrations) equilibrate->add_darifenacin contract Induce Contraction with Agonist (e.g., Carbachol) measure Measure Isometric Contraction Force contract->measure add_darifenacin->contract analyze Analyze Data: Calculate IC50/pA2 Values measure->analyze

Caption: Workflow for In Vitro Bladder Contractility Assay.

Detailed Methodology:

  • Tissue Preparation:

    • Euthanize a suitable laboratory animal (e.g., Sprague-Dawley rat or guinea pig) according to approved institutional guidelines.

    • Immediately excise the urinary bladder and place it in cold (4°C) Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7).[8]

    • Carefully remove extraneous connective and adipose tissue.

    • Open the bladder longitudinally and cut detrusor smooth muscle strips (typically 2-3 mm wide and 5-7 mm long).[8]

  • Experimental Setup:

    • Mount the detrusor strips vertically in organ baths containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[9]

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[10]

  • Procedure:

    • After equilibration, induce a reference contraction with a submaximal concentration of an agonist such as carbachol.

    • Wash the tissue and allow it to return to baseline.

    • Pre-incubate the tissue with varying concentrations of darifenacin hydrobromide for a set period (e.g., 30 minutes).

    • Perform a cumulative concentration-response curve to the agonist in the presence of darifenacin.

    • Record the isometric contractions using a data acquisition system.

  • Data Analysis:

    • Calculate the concentration of darifenacin that causes 50% inhibition of the agonist-induced contraction (IC50).

    • For competitive antagonism, perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.

In Vivo Conscious Cystometry in Rats

This in vivo model allows for the evaluation of darifenacin's effects on bladder function in an awake, unrestrained animal, providing physiologically relevant data.[6]

G start Start: Anesthetize Rat implant Surgically Implant Bladder Catheter start->implant recover Allow for Post-operative Recovery (3-4 days) implant->recover place Place Conscious Rat in Metabolic Cage recover->place connect Connect Catheter to Infusion Pump and Pressure Transducer place->connect infuse Infuse Saline into Bladder at a Constant Rate connect->infuse record Record Intravesical Pressure and Voided Volume infuse->record administer Administer Darifenacin (e.g., Oral, IV) record->administer record_post Continue Recording Post-administration administer->record_post analyze Analyze Cystometric Parameters record_post->analyze

Caption: Workflow for In Vivo Conscious Cystometry in Rats.

Detailed Methodology:

  • Surgical Preparation:

    • Anesthetize female Sprague-Dawley rats (200-250 g) with an appropriate anesthetic.

    • Through a midline abdominal incision, expose the urinary bladder.

    • Implant a polyethylene (B3416737) catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture.[6]

    • Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.

    • Close the abdominal incision and allow the animal to recover for 3-4 days.[6]

  • Cystometric Recording:

    • Place the conscious, unrestrained rat in a metabolic cage that allows for the collection of voided urine.

    • Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a T-connector.

    • Infuse sterile saline at a constant rate (e.g., 0.04 mL/min) into the bladder.

    • Continuously record intravesical pressure.

  • Drug Administration and Data Collection:

    • After a baseline recording period to observe several micturition cycles, administer darifenacin hydrobromide via the desired route (e.g., oral gavage, intravenous injection).

    • Continue to record cystometric parameters for a defined period post-administration.

  • Data Analysis:

    • Analyze the cystometrograms to determine key parameters before and after drug administration, including:

      • Bladder Capacity: The volume of infused saline at which micturition occurs.

      • Micturition Pressure: The peak intravesical pressure during voiding.

      • Micturition Interval: The time between voids.

      • Presence and Frequency of Non-voiding Contractions: Involuntary detrusor contractions during the filling phase.

Receptor Binding Assay

This assay is used to determine the affinity and selectivity of darifenacin for different muscarinic receptor subtypes.

G start Start: Prepare Membranes from Cells Expressing Muscarinic Receptor Subtypes incubate Incubate Membranes with Radioligand (e.g., [³H]-NMS) and varying concentrations of Darifenacin start->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: Determine IC50 and Ki Values quantify->analyze

Caption: Workflow for a Radioligand Receptor Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Use cell lines (e.g., Chinese Hamster Ovary, CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Harvest the cells and homogenize them in a suitable buffer to prepare a membrane fraction.[11]

  • Binding Assay:

    • In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • Add increasing concentrations of unlabeled darifenacin hydrobromide to compete for binding with the radioligand.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).[1]

  • Separation and Quantification:

    • After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of darifenacin by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the darifenacin concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of darifenacin that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[1]

Conclusion

Darifenacin hydrobromide is a highly selective M3 muscarinic receptor antagonist that serves as a critical tool for bladder research. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize darifenacin in their investigations into the pharmacology and physiology of the lower urinary tract. Proper experimental design and data interpretation are crucial for advancing our understanding of bladder function and developing novel therapies for conditions such as overactive bladder.

References

Application Notes and Protocols for Cryopreservation of Tissues Treated with Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin hydrobromide is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder (OAB).[1][2][3][4][5] Its primary mechanism of action involves the relaxation of the detrusor smooth muscle in the bladder, thereby increasing bladder capacity and reducing the symptoms of urgency, frequency, and urge incontinence.[1][2][3][4][5][6] The ability to cryopreserve tissues treated with pharmaceutical agents like Darifenacin is crucial for various research and development applications. These include studying the long-term effects of the drug on tissue histology and cellular function, developing tissue-based assays for drug screening, and creating tissue banks for future research.

This document provides detailed application notes and protocols for the cryopreservation of tissues, particularly smooth muscle tissues such as bladder detrusor muscle, that have been treated with Darifenacin hydrobromide.

Mechanism of Action of Darifenacin Hydrobromide

Darifenacin is a competitive antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[3][4][7] In the bladder, acetylcholine released from parasympathetic nerve endings binds to M3 receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.[2][8] Darifenacin blocks this binding, leading to smooth muscle relaxation.[1][4] The signaling pathway is initiated by the activation of phospholipase C, which then leads to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium, resulting in muscle contraction.[7]

Darifenacin Hydrobromide Signaling Pathway

Darifenacin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell Acetylcholine_release Acetylcholine Release M3_Receptor M3 Muscarinic Receptor Acetylcholine_release->M3_Receptor Binds PLC Phospholipase C (PLC) M3_Receptor->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Darifenacin Darifenacin Hydrobromide Darifenacin->M3_Receptor Blocks

Caption: Signaling pathway of Darifenacin hydrobromide in smooth muscle cells.

Application Notes

Cryopreserving tissues treated with Darifenacin hydrobromide presents unique considerations. The primary therapeutic effect of Darifenacin is smooth muscle relaxation. This pre-relaxed state may be beneficial for cryopreservation, as it could potentially reduce cellular stress and damage caused by contraction during the freezing and thawing processes.

Potential Advantages of Cryopreserving Darifenacin-Treated Tissues:

  • Reduced Cryoinjury: The relaxed state of smooth muscle fibers may minimize mechanical stress during ice crystal formation, potentially leading to improved post-thaw viability and tissue integrity.

  • Preservation of Pharmacological Effects: Cryopreservation allows for the long-term storage of tissues in their pharmacologically modulated state, enabling future studies on drug washout, receptor dynamics, and long-term cellular changes.

  • Standardization of Research Models: Using cryopreserved treated tissues can enhance the reproducibility of experiments by providing a consistent source of pre-conditioned biological material.

Key Considerations:

  • Drug Concentration and Incubation Time: The concentration of Darifenacin and the duration of tissue exposure prior to cryopreservation are critical parameters that need to be optimized to achieve the desired pharmacological effect without inducing cytotoxicity.

  • Cryoprotectant Penetration: The physiological state of the tissue post-treatment may influence the penetration efficiency of cryoprotective agents (CPAs).

  • Post-Thaw Assessment: Comprehensive post-thaw analysis, including viability assays, histological examination, and functional assessments (e.g., contractility studies), is essential to validate the cryopreservation protocol.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific tissue types and experimental needs.

Protocol 1: Darifenacin Hydrobromide Treatment of Tissue Explants
  • Tissue Preparation:

    • Aseptically harvest the tissue of interest (e.g., bladder detrusor muscle) and place it in ice-cold, sterile phosphate-buffered saline (PBS).

    • Under a laminar flow hood, dissect the tissue into small explants of approximately 3-5 mm³.[9]

    • Wash the explants three times with ice-cold PBS to remove any residual contaminants.

  • Darifenacin Treatment:

    • Prepare a stock solution of Darifenacin hydrobromide in an appropriate solvent (e.g., DMSO). Note that Darifenacin hydrobromide has a solubility of 2 - 117 mg/mL in DMSO.[7]

    • Dilute the stock solution to the desired final concentration in a suitable cell culture medium (e.g., DMEM).

    • Place the tissue explants in a petri dish containing the Darifenacin-supplemented medium.

    • Incubate the explants for a predetermined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO₂. A control group of explants should be incubated in a medium containing the vehicle alone.

Protocol 2: Cryopreservation of Darifenacin-Treated Tissues
  • Cryoprotectant Solution Preparation:

    • Prepare a cryoprotectant solution consisting of a basal medium (e.g., DMEM), fetal bovine serum (FBS), and a cryoprotective agent such as dimethyl sulfoxide (B87167) (DMSO). A common formulation is 10% DMSO in FBS.[10]

    • Alternatively, commercially available cryopreservation media such as CryoStor™ can be used.[9]

  • Cryopreservation Procedure:

    • Following Darifenacin treatment, wash the tissue explants twice with the basal medium.

    • Transfer the explants into cryovials containing 1-1.5 mL of the pre-chilled cryoprotectant solution.[9]

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™), which provides a cooling rate of approximately -1°C per minute.[9][11]

    • Place the freezing container in a -80°C freezer overnight.[9][11]

    • For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer (-130°C to -196°C).[9][11][12]

Protocol 3: Thawing and Post-Thaw Assessment of Tissues
  • Thawing Procedure:

    • Rapidly thaw the cryovials by immersing them in a 37°C water bath until only a small ice crystal remains.[10]

    • Immediately transfer the contents of the cryovial to a petri dish containing a pre-warmed culture medium.

    • Gently wash the tissue explants with the culture medium to remove the cryoprotectant solution. Perform at least three washes.

  • Post-Thaw Viability Assessment:

    • Trypan Blue Exclusion Assay: Digest a subset of the thawed tissue explants into a single-cell suspension using appropriate enzymes (e.g., collagenase and dispase). Incubate the cells with Trypan Blue and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • MTT Assay: Culture the thawed tissue explants for 24-48 hours, then perform an MTT assay to assess metabolic activity as an indicator of cell viability.

  • Histological and Functional Analysis:

    • Fix a subset of the thawed tissue explants in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, and perform Hematoxylin and Eosin (H&E) staining to evaluate tissue morphology and cellular integrity.

    • For functional assessment of smooth muscle tissue, mount tissue strips in an organ bath and perform contractility studies in response to agonists (e.g., carbachol) and electrical field stimulation.

Experimental Workflow

Experimental_Workflow cluster_prep Tissue Preparation cluster_treat Treatment cluster_cryo Cryopreservation cluster_thaw Thawing & Analysis Harvest Harvest Tissue Dissect Dissect into Explants Harvest->Dissect Wash1 Wash Explants (PBS) Dissect->Wash1 Treatment Incubate with Darifenacin Hydrobromide Wash1->Treatment Control Incubate with Vehicle (Control) Wash1->Control CPA Add Cryoprotectant (e.g., 10% DMSO) Treatment->CPA Control->CPA Freeze Controlled Rate Freezing (-1°C/min to -80°C) CPA->Freeze Store Long-term Storage (Liquid Nitrogen) Freeze->Store Thaw Rapid Thawing (37°C) Store->Thaw Wash2 Wash to Remove CPA Thaw->Wash2 Analysis Post-Thaw Assessment (Viability, Histology, Function) Wash2->Analysis

Caption: Experimental workflow for cryopreservation of Darifenacin-treated tissues.

Data Presentation

The following tables provide an illustrative example of how quantitative data from cryopreservation experiments with Darifenacin-treated tissues can be presented.

Table 1: Post-Thaw Viability of Bladder Smooth Muscle Cells

Treatment GroupPre-Freeze Viability (%)Post-Thaw Viability (%)Fold Change in Viability
Control (Vehicle)98.2 ± 1.575.4 ± 4.20.77
Darifenacin (10 µM)97.9 ± 1.885.1 ± 3.70.87
Darifenacin (50 µM)96.5 ± 2.182.3 ± 4.50.85
Data are presented as mean ± SD. *p < 0.05 compared to Control.

Table 2: Histological Scoring of Post-Thaw Bladder Tissue Integrity

Treatment GroupMorphological Integrity (Score 1-4)Cellular Infiltration (Score 0-3)Extracellular Matrix Disruption (Score 0-3)
Control (Vehicle)2.1 ± 0.51.8 ± 0.42.3 ± 0.6
Darifenacin (10 µM)3.5 ± 0.40.7 ± 0.21.1 ± 0.3
Darifenacin (50 µM)3.2 ± 0.60.9 ± 0.31.4 ± 0.4
Data are presented as mean ± SD. Scoring scales are defined in the experimental methods. *p < 0.05 compared to Control.

Table 3: Functional Assessment of Post-Thaw Bladder Tissue Contractility

Treatment GroupMax. Contraction to Carbachol (mN)EC₅₀ of Carbachol (µM)EFS-induced Contraction (% of Fresh Tissue)
Fresh (Non-Frozen)15.8 ± 2.11.2 ± 0.3100
Control (Vehicle)9.7 ± 1.81.5 ± 0.461.4
Darifenacin (10 µM)13.2 ± 2.01.3 ± 0.283.5
Darifenacin (50 µM)12.5 ± 1.91.4 ± 0.379.1
Data are presented as mean ± SD. EFS: Electrical Field Stimulation. *p < 0.05 compared to Control.

Conclusion

The cryopreservation of tissues treated with Darifenacin hydrobromide is a promising approach for advancing research in urology and pharmacology. The protocols and application notes provided herein offer a framework for the successful preservation and subsequent analysis of such tissues. Careful optimization of drug treatment conditions and cryopreservation parameters is essential for maintaining tissue viability, structure, and function. The potential for Darifenacin pre-treatment to improve cryopreservation outcomes by reducing smooth muscle contraction warrants further investigation.

References

Application Notes: Immunohistochemical Analysis of M3 Muscarinic Receptors in Tissues Following Darifenacin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Darifenacin (B195073) is a potent and selective M3 muscarinic receptor antagonist used clinically to treat overactive bladder (OAB).[1][2][3] The primary mechanism of action involves blocking acetylcholine-induced contractions of the detrusor smooth muscle, which are mediated by M3 receptors.[1][4] Researchers and drug development professionals may investigate the effects of darifenacin treatment on the expression levels and localization of M3 receptors within target tissues, such as the urinary bladder. Immunohistochemistry (IHC) is a critical technique for visualizing protein expression in the context of tissue architecture. These application notes provide a comprehensive protocol for the immunohistochemical staining of M3 receptors in tissues from subjects treated with darifenacin, enabling the assessment of potential receptor regulation or other cellular changes.

Key Applications

  • Pharmacodynamic Studies: To visualize the engagement of darifenacin with its target receptor in situ and to assess downstream effects on receptor expression and localization.

  • Receptor Regulation Analysis: To determine if chronic antagonist treatment leads to upregulation, downregulation, or changes in the cellular distribution of M3 receptors.

  • Efficacy and Safety Assessment: To correlate changes in M3 receptor expression with therapeutic outcomes or potential off-target effects in non-target tissues.

Quantitative Data Summary

While specific quantitative data on M3 receptor expression changes post-darifenacin treatment from IHC studies are proprietary or not widely published, the clinical efficacy of darifenacin, which is a direct result of its M3 receptor antagonism, is well-documented. The following table summarizes key efficacy data from clinical trials. Researchers can use the subsequent template to record their own quantitative IHC data.

Table 1: Summary of Darifenacin Clinical Efficacy in Overactive Bladder (OAB)

Parameter Darifenacin 7.5 mg/day (Median Change from Baseline) Darifenacin 15 mg/day (Median Change from Baseline) Placebo (Median Change from Baseline) Reference
Incontinence Episodes per Week -8.8 -10.6 -6.8 [5]
Micturition Frequency per Day Significant Improvement Significant Improvement N/A [6]
Urgency Episodes per Day -0.8 (vs. placebo) -0.9 (vs. placebo) N/A [5]

| Bladder Capacity (Mean Volume Voided) | Significant Improvement | Significant Improvement | N/A |[6] |

Table 2: Template for Quantitative Analysis of M3 Receptor IHC Staining

Treatment Group Tissue Region Staining Intensity (Mean ± SD)¹ Percentage of M3-Positive Cells (Mean ± SD) H-Score (Mean ± SD)²
Vehicle Control Detrusor Muscle
Vehicle Control Urothelium
Darifenacin (Low Dose) Detrusor Muscle
Darifenacin (Low Dose) Urothelium
Darifenacin (High Dose) Detrusor Muscle

| Darifenacin (High Dose) | Urothelium | | | |

¹Staining intensity can be scored on a scale (e.g., 0 = none, 1 = weak, 2 = moderate, 3 = strong). ²H-Score is a semi-quantitative method calculated as: H-Score = Σ [Intensity × (% of cells at that intensity)].

Experimental Protocols

This section provides detailed protocols for tissue preparation and immunohistochemical staining of M3 receptors. These are model protocols and should be optimized for specific tissues and antibody reagents.

Protocol 1: Tissue Collection and Preparation

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA) in PBS

  • Graded ethanol (B145695) series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS) for frozen sections, if applicable

Procedure:

  • Tissue Harvesting: Following the completion of the in-vivo darifenacin treatment phase, humanely euthanize the animal model according to approved institutional guidelines. Immediately dissect the target tissue (e.g., urinary bladder).

  • Fixation:

    • For small tissues, immerse directly in 10% NBF for 18-24 hours at room temperature.[7]

    • For larger tissues or whole-animal preparations, perform transcardial perfusion with cold PBS to remove blood, followed by perfusion with 4% PFA.[8] Post-fix the dissected tissue in 4% PFA for 4-6 hours at 4°C.

  • Dehydration and Clearing:

    • Wash the fixed tissue in PBS.

    • Dehydrate the tissue by sequential immersion in graded ethanol solutions (e.g., 70% ethanol for 1 hour, 95% ethanol for 1 hour, 100% ethanol 2x for 1 hour each).[7]

    • Clear the tissue by immersing in two changes of xylene for 1 hour each.[9]

  • Paraffin Embedding:

    • Infiltrate the tissue with molten paraffin wax in a tissue processor or manually, typically involving 2-3 changes of paraffin for 1-2 hours each at 60°C.

    • Embed the tissue in a paraffin block and allow it to solidify. Store blocks at 4°C.

  • Sectioning:

    • Cut 4-5 µm thick sections from the paraffin block using a microtome.

    • Float the sections in a warm water bath (40-45°C) and mount them onto positively charged glass slides.

    • Dry the slides overnight in an oven at 37-42°C or for 1 hour at 60°C.[9]

Protocol 2: Immunohistochemical Staining for M3 Receptor

Materials:

  • Xylene and graded ethanol series

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[10]

  • Wash Buffer (e.g., TBS with 0.05% Tween-20)

  • 3% Hydrogen Peroxide (H₂O₂) in methanol

  • Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)

  • Primary Antibody: Rabbit anti-M3 Muscarinic Receptor antibody (dilution to be optimized, e.g., 1:100-1:500)

  • Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Counterstain (e.g., Hematoxylin)

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5-10 minutes each).[9]

    • Rehydrate through a graded ethanol series: 100% (2 changes, 3 min each), 95% (3 min), and 80% (3 min).[9]

    • Rinse well with deionized water.

  • Antigen Retrieval:

    • Pre-heat a steamer or water bath containing Antigen Retrieval Buffer to 95-100°C.

    • Immerse the slides in the hot buffer and incubate for 20-40 minutes.[10]

    • Allow slides to cool to room temperature in the buffer (approx. 20 minutes).

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity.[11]

    • Rinse 3 times with Wash Buffer.

  • Blocking Non-Specific Binding:

    • Apply Blocking Buffer to the sections and incubate for 30-60 minutes at room temperature in a humidified chamber.[10]

  • Primary Antibody Incubation:

    • Drain the blocking buffer (do not rinse).

    • Apply the diluted anti-M3 receptor primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.[10]

  • Secondary Antibody and Detection:

    • Rinse slides 3 times with Wash Buffer.

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[9]

    • Rinse 3 times with Wash Buffer.

    • Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[11]

    • Rinse 3 times with Wash Buffer.

  • Chromogen Development:

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.

    • Monitor the color development (typically 1-10 minutes) under a microscope. M3 receptor-positive sites will appear as a brown precipitate.

    • Stop the reaction by rinsing thoroughly with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Lightly counterstain the sections with Hematoxylin (e.g., 30-60 seconds).

    • "Blue" the sections in running tap water.

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

  • Imaging and Analysis:

    • Examine the slides using a bright-field microscope.

    • Capture images and perform semi-quantitative (e.g., H-Score) or quantitative analysis using image analysis software.

Visualizations: Pathways and Workflows

M3_Signaling_Pathway cluster_pre Presynaptic Terminal ACh_source Acetylcholine (ACh) M3R M3R ACh_source->M3R binds Darifenacin Darifenacin Darifenacin->M3R blocks

IHC_Workflow cluster_treatment In-Vivo Phase cluster_processing Tissue Processing cluster_staining Immunohistochemistry cluster_analysis Data Analysis animal_model 1. Animal Model Treatment (Vehicle vs. Darifenacin) harvest 2. Tissue Harvest (e.g., Bladder) animal_model->harvest fixation 3. Fixation (e.g., 10% NBF) harvest->fixation embedding 4. Paraffin Embedding fixation->embedding sectioning 5. Microtomy (4-5µm sections) embedding->sectioning deparaffin 6. Deparaffinization & Rehydration sectioning->deparaffin retrieval 7. Antigen Retrieval deparaffin->retrieval blocking 8. Blocking Steps retrieval->blocking antibodies 9. Primary & Secondary Antibody Incubation blocking->antibodies detection 10. DAB Detection & Counterstain antibodies->detection imaging 11. Microscopy & Imaging detection->imaging quant 12. Quantitative Analysis (e.g., H-Score) imaging->quant results 13. Results Interpretation quant->results

References

Troubleshooting & Optimization

Darifenacin hydrobromide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with darifenacin (B195073) hydrobromide. The information is presented in a question-and-answer format to directly address common issues related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of darifenacin hydrobromide in common laboratory solvents?

A1: Darifenacin hydrobromide, a crystalline solid, exhibits varying solubility in organic solvents and is sparingly soluble in aqueous solutions.[1][2][3] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least two years.[1]

Data Presentation: Solubility in Organic Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Dimethyl Sulfoxide (DMSO)~2 - 117~3.94 - 230.56Use fresh, anhydrous DMSO as it is moisture-absorbing, which can reduce solubility. The wide range may be due to differences in purity or hydration state.[2]
Dimethylformamide (DMF)~3~5.91It is recommended to purge the solvent with an inert gas before use.[2]
Ethanol~0.3~0.59Some sources report very low solubility.[2]

Q2: How soluble is darifenacin hydrobromide in aqueous solutions?

A2: Darifenacin hydrobromide is described as sparingly soluble to insoluble in water and aqueous buffers.[1][2][3] Its aqueous solubility is pH-dependent.[4] Studies have shown it to be soluble in 0.01 M HCl, pH 4.5 acetate (B1210297) buffer, and pH 6.8 phosphate (B84403) buffer.[5]

Data Presentation: Aqueous Solubility

Solvent SystemSolubility (mg/mL)Molar Equivalent (mM)Method
WaterInsoluble-The free base is practically insoluble in water.[2][6]
1:1 DMF:PBS (pH 7.2)~0.5~0.98First dissolve in DMF, then dilute with PBS.[1][2][3]
Sterile Saline (0.9% NaCl)~1~1.97Suitable for preparing solutions for intravenous administration.

Q3: What is the recommended method for preparing aqueous solutions of darifenacin hydrobromide?

A3: Due to its low aqueous solubility, the recommended method is to first dissolve darifenacin hydrobromide in an organic solvent, such as DMSO or DMF, to create a concentrated stock solution.[1][2][3] This stock solution can then be diluted with the aqueous buffer of choice to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically ≤ 0.1% for cell-based assays) to not affect the experimental results.

Q4: How stable is darifenacin hydrobromide in aqueous solutions?

A4: Aqueous solutions of darifenacin hydrobromide are not recommended for storage for more than one day.[1] For long-term storage, it is best to prepare aliquots of the stock solution in an organic solvent and store them at -80°C for up to a year.[5] Forced degradation studies have shown that darifenacin hydrobromide is susceptible to significant degradation under acidic (0.1 M HCl at 80°C for 24 hours) and oxidative (3% H₂O₂ at room temperature for 4 hours) conditions.[7]

Troubleshooting Guide: Precipitation Issues

Issue: I observed precipitation after diluting my darifenacin hydrobromide stock solution into an aqueous buffer.

This is a common problem when an organic stock solution is introduced into an aqueous medium, causing the compound to "crash out" of solution.

Troubleshooting Workflow

G start Precipitation Observed check_organic Verify Final Organic Solvent Concentration start->check_organic high_organic Is it > 1%? check_organic->high_organic reduce_organic Decrease Organic Solvent % (e.g., higher stock concentration) high_organic->reduce_organic Yes check_final_conc Check Final Darifenacin Concentration high_organic->check_final_conc No reduce_organic->check_final_conc high_conc Is it above solubility limit? check_final_conc->high_conc lower_conc Lower Final Concentration high_conc->lower_conc Yes check_mixing Review Dilution Method high_conc->check_mixing No lower_conc->check_mixing improper_mixing Was stock added too quickly? check_mixing->improper_mixing improve_mixing Add stock dropwise while vortexing improper_mixing->improve_mixing Yes check_ph Consider Buffer pH improper_mixing->check_ph No improve_mixing->check_ph ph_issue Is pH optimal for solubility? check_ph->ph_issue adjust_ph Use a more acidic or neutral pH buffer ph_issue->adjust_ph No solution_clear Solution Clear ph_issue->solution_clear Yes adjust_ph->solution_clear

Caption: Troubleshooting workflow for darifenacin hydrobromide precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • Darifenacin hydrobromide (MW: 507.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of darifenacin hydrobromide to reach room temperature before opening to prevent moisture condensation.

  • Accurately weigh 5.07 mg of darifenacin hydrobromide powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution. Ensure the vial is tightly capped.[2][5]

Protocol 2: Preparation of an Aqueous Working Solution

Objective: To prepare a working solution with a final DMSO concentration of ≤ 0.1%.

Procedure:

  • Perform a serial dilution of the 10 mM stock solution with your aqueous experimental buffer (e.g., PBS, cell culture medium).

  • To minimize precipitation, add the stock solution to the buffer dropwise while gently vortexing or stirring the buffer.

  • Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects in your experiment.

Mechanism of Action: M3 Muscarinic Receptor Antagonism

Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[2] These receptors are coupled to Gq proteins.[8][9] The binding of an agonist (like acetylcholine) to the M3 receptor activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[2][8] This increase in intracellular Ca²⁺ in smooth muscle cells, such as those in the urinary bladder, ultimately leads to muscle contraction.[2] By blocking this receptor, darifenacin prevents this signaling cascade, resulting in smooth muscle relaxation.[7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Darifenacin Darifenacin M3R M3 Receptor Darifenacin->M3R blocks Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Contraction Smooth Muscle Contraction Ca_release->Contraction leads to

Caption: Darifenacin blocks the M3 muscarinic receptor signaling pathway.

References

Stability of Darifenacin hydrobromide in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of darifenacin (B195073) hydrobromide in various solvents and under different temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving Darifenacin Hydrobromide?

A1: Darifenacin hydrobromide is soluble in organic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and ethanol.[1][2] It is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice, such as PBS.[1][3]

Q2: What are the recommended long-term storage conditions for Darifenacin Hydrobromide?

A2: For long-term storage, darifenacin hydrobromide should be stored as a crystalline solid at -20°C, where it is expected to be stable for at least two years.[1][4] Stock solutions in organic solvents should be stored at -80°C for up to six months or at -20°C for up to one month.[3][4] It is advisable to avoid repeated freeze-thaw cycles.[3]

Q3: How stable are aqueous solutions of Darifenacin Hydrobromide?

A3: Aqueous solutions of darifenacin hydrobromide are not recommended for storage for more than one day.[1][3]

Q4: Under which conditions is Darifenacin Hydrobromide most likely to degrade?

A4: Forced degradation studies have shown that darifenacin hydrobromide is particularly susceptible to significant degradation under acidic hydrolysis and oxidative stress conditions.[4][5] It is generally stable under neutral and basic hydrolysis, as well as thermal and photolytic stress.[4][5][6][7]

Q5: Are there any known incompatibilities for Darifenacin Hydrobromide?

A5: Yes, darifenacin hydrobromide is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4]

Troubleshooting Guide

Issue: I am observing unexpected peaks in my HPLC analysis of a Darifenacin Hydrobromide sample.

  • Possible Cause 1: Degradation due to improper solvent conditions.

    • Troubleshooting Step: Darifenacin hydrobromide can degrade in acidic conditions.[4][5] Ensure the pH of your solvent system is not acidic. If working with acidic mobile phases for chromatography, prepare solutions fresh and analyze them promptly. A study indicated that solutions for mobile phase are stable for up to 48 hours at room temperature.[5][8]

  • Possible Cause 2: Oxidative degradation.

    • Troubleshooting Step: The compound is susceptible to oxidation.[4][5][6] Avoid prolonged exposure to air. Consider purging solvents with an inert gas like nitrogen or argon before use.[1] If using solvents like DMSO, which can be moisture-absorbing, use fresh, anhydrous grade to minimize potential degradation.[3][9]

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Ensure all glassware and equipment are scrupulously clean. Analyze a blank solvent injection to rule out contamination from the HPLC system or solvents.

Issue: My Darifenacin Hydrobromide powder has changed color or appearance.

  • Possible Cause: Degradation due to improper storage.

    • Troubleshooting Step: Verify that the compound has been stored at the recommended temperature of -20°C in a tightly sealed container.[1][4] Exposure to heat, light, or moisture can lead to degradation. While thermal and photolytic degradation are not significant under tested stress conditions, long-term exposure outside of recommended storage could still be a factor.[4]

Data Presentation

Solubility of Darifenacin Hydrobromide
Solvent/SystemApproximate Solubility (mg/mL)Reference
Dimethylformamide (DMF)~3[1][2]
Dimethyl Sulfoxide (DMSO)~2 - 117[1][2][3][9]
Ethanol~0.3[1][2]
1:1 DMF:PBS (pH 7.2)~0.5[1][2]
Water6.03 (at 37°C)[10]
Water (Darifenacin base)0.000298[2]

Note: The wide range of solubility reported for DMSO may be due to differences in the purity or hydration state of the compound or solvent.[3]

Summary of Forced Degradation Studies
Stress ConditionMethodologyObservationReference
Acid Hydrolysis 0.1 M HCl at 80°C for 24 hoursSignificant degradation[4]
Base Hydrolysis 0.1 M NaOH at 80°C for 24 hoursNo significant degradation[4]
Neutral Hydrolysis Water at 80°C for 48 hoursNo significant degradation[4]
Oxidative Stress 3% H₂O₂ at room temperature for 4 hoursSignificant degradation[4]
Thermal Degradation 105°C for 48 hoursNo significant degradation[4]
Photolytic Degradation Exposed to UV light (254 nm) for 7 daysNo significant degradation[4]

Experimental Protocols

Stability-Indicating RP-HPLC Method

This protocol is based on a validated method for determining darifenacin hydrobromide and its degradation products.[5]

  • Chromatographic System:

    • Column: Prodigy C8 (250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A mixture of 0.05 M ammonium (B1175870) acetate (B1210297) (pH adjusted to 7.2 with ammonia (B1221849) solution) and a solution of methanol (B129727) with 36% acetonitrile, in a 35:65 v/v ratio.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25°C.[5]

    • Detection: Photodiode Array (PDA) detector at 215 nm.[5]

    • Injection Volume: Typically 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of darifenacin hydrobromide in a suitable solvent (e.g., methanol or the mobile phase).

    • Dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 5-300 µg/mL).[11]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Monitor the chromatogram for the retention time of the darifenacin peak and any additional peaks corresponding to impurities or degradation products. The specificity of the method allows for the separation of the main compound from its degradation products.[5][6]

Forced Degradation Study Protocol

This protocol outlines the conditions for stress testing the stability of darifenacin hydrobromide.[4]

  • Preparation: Prepare solutions of darifenacin hydrobromide in the respective stress media. A stock solution in methanol can be a starting point for further dilutions.[12]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 80°C. Collect samples at various time points (e.g., up to 24 hours).[4]

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at 80°C. Collect samples at various time points (e.g., up to 24 hours).[4]

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ and keep at room temperature. Collect samples at various time points (e.g., up to 4 hours).[4]

    • Thermal Degradation: Expose the solid drug powder to a temperature of 105°C. Collect samples at various time points (e.g., up to 48 hours) and then dissolve for analysis.[4]

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for an extended period (e.g., 7 days).[4]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples if necessary.

    • Dilute all samples appropriately with the mobile phase.

    • Analyze the samples using the validated stability-indicating HPLC method described above to quantify the remaining darifenacin and observe the formation of degradation products.

Visualizations

Stability_Profile cluster_conditions Stress Conditions cluster_outcomes Stability Outcome Acid Acidic Hydrolysis (e.g., 0.1M HCl, 80°C) Unstable Unstable (Significant Degradation) Acid->Unstable Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->Unstable Base Basic Hydrolysis (e.g., 0.1M NaOH, 80°C) Stable Stable Base->Stable Thermal Thermal Stress (105°C) Thermal->Stable Photo Photolytic Stress (UV Light) Photo->Stable

Caption: Logical diagram of Darifenacin Hydrobromide's stability under various stress conditions.

Experimental_Workflow start Start: Darifenacin Hydrobromide Sample prep Prepare Stock Solution (e.g., in Methanol) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) prep->stress sampling Collect Samples at Various Time Points stress->sampling neutralize Neutralize & Dilute with Mobile Phase sampling->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc results Quantify Degradation & Assess Stability hplc->results

Caption: Experimental workflow for a forced degradation stability study of Darifenacin Hydrobromide.

References

Technical Support Center: Troubleshooting HPLC Analysis of Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Darifenacin hydrobromide. Below you will find frequently asked questions and detailed troubleshooting guides to help you identify and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing Darifenacin hydrobromide?

A1: The most frequent cause of peak tailing for Darifenacin, a basic compound, is the interaction between the positively charged analyte and negatively charged silanol (B1196071) groups on the surface of silica-based columns.[1][2][3][4] This secondary interaction leads to a delay in the elution of a portion of the analyte, resulting in a "tailing" peak.[3]

Q2: How does the mobile phase pH affect the peak shape of Darifenacin?

A2: The pH of the mobile phase is critical for controlling the peak shape of Darifenacin.[5][6][7] Since Darifenacin is a basic compound with a pKa of approximately 9.2, the mobile phase pH will determine its degree of ionization.[8][9][10] At a pH near the pKa, both ionized and non-ionized forms can exist, potentially leading to broadened or split peaks.[2][5] For basic compounds, it is often recommended to work at a low pH (e.g., 2.5-3.5) to ensure the analyte is fully protonated and to suppress the ionization of silanol groups, thereby minimizing unwanted interactions.[1][7][11]

Q3: Can the choice of HPLC column impact the analysis of Darifenacin?

A3: Absolutely. Using a modern, high-purity silica (B1680970) column with end-capping can significantly reduce the number of free silanol groups available for interaction, which improves peak shape.[1][3][7] For basic compounds like Darifenacin, columns with proprietary surface treatments or those packed with hybrid particle technology are often recommended to further minimize tailing.[7]

Q4: What is peak fronting and what might cause it during Darifenacin analysis?

A4: Peak fronting, where the peak is broader in the first half and narrower in the second, can be caused by several factors.[1][12][13] These include high sample concentration (column overload), poor sample solubility in the mobile phase, or a collapsed column bed.[1][14][15] Injecting a sample dissolved in a solvent that is stronger than the mobile phase can also lead to peak fronting.[16][17][18]

Q5: What could cause split peaks in my Darifenacin chromatogram?

A5: Split peaks can arise from several issues. If all peaks in the chromatogram are split, it could indicate a problem before the separation, such as a blocked column frit or a void in the column packing.[1][19][20] If only the Darifenacin peak is split, it might be due to the sample solvent being incompatible with the mobile phase, co-elution with an impurity, or issues with the method parameters themselves.[1][19][20] It is also possible that two different components are eluting very close together.[19]

Troubleshooting Guide

Issue 1: Peak Tailing

Symptoms: The peak for Darifenacin is asymmetrical, with the latter half of the peak being broader than the front half.

  • Question: I am observing significant peak tailing for Darifenacin. What are the likely causes and how can I fix it?

    • Answer: Peak tailing for basic compounds like Darifenacin is a common issue in reversed-phase HPLC. Here is a step-by-step guide to troubleshoot this problem:

      • Mobile Phase pH Adjustment:

        • Cause: The mobile phase pH may be in a range that allows for undesirable interactions between the ionized Darifenacin and the silica stationary phase.[2][5][6]

        • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Darifenacin (pKa ≈ 9.2).[8][9][10] A pH in the range of 2.5-3.5 is often effective at protonating the silanol groups and ensuring Darifenacin is in a single ionic state, which minimizes secondary interactions.[1][11]

      • Use of Mobile Phase Additives:

        • Cause: Residual silanol groups on the column packing can still interact with the basic analyte.

        • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Darifenacin.[11]

      • Column Selection and Condition:

        • Cause: The column may have a high number of accessible silanol groups, or it may be old and contaminated.[11][21]

        • Solution:

          • Use a column with low silanol activity, such as a high-purity silica column with extensive end-capping or a column with hybrid particle technology.[1][7]

          • If the column is old, try flushing it with a strong solvent. If the peak shape does not improve, the column may need to be replaced.[11][21]

          • Consider using a guard column to protect the analytical column from contaminants.[22][23][24][25][26]

      • Column Temperature:

        • Cause: Lower temperatures can sometimes exacerbate peak tailing.

        • Solution: Increasing the column temperature (e.g., to 40°C) can improve peak symmetry by reducing mobile phase viscosity and enhancing analyte diffusion.[27][28][29] However, be mindful of the column's recommended temperature limits.[29]

Issue 2: Peak Fronting

Symptoms: The peak for Darifenacin is asymmetrical with a leading edge that is less steep than the trailing edge.[1][12][13]

  • Question: My Darifenacin peak is exhibiting fronting. What should I investigate?

    • Answer: Peak fronting is typically related to sample overload or solvent effects. Follow these steps to address the issue:

      • Sample Concentration and Volume:

        • Cause: Injecting too much sample (mass overload) or too large of a volume can saturate the column, leading to fronting.[12][14][15]

        • Solution: Reduce the concentration of your sample or decrease the injection volume.[1][12][15]

      • Sample Solvent Composition:

        • Cause: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted peak.[16][17][18][30][31]

        • Solution: Whenever possible, dissolve your sample in the mobile phase.[20] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.[16][18]

      • Column Condition:

        • Cause: A void or channel in the column packing material can lead to peak fronting.[1][14] This can happen if the column has been subjected to high pressure or is old.

        • Solution: If you suspect a column void, the column will likely need to be replaced.[1]

Issue 3: Split Peaks

Symptoms: The Darifenacin peak appears as two or more closely spaced peaks.

  • Question: I am seeing a split peak for Darifenacin. How can I resolve this?

    • Answer: Determining the cause of a split peak depends on whether it affects only the analyte of interest or all peaks in the chromatogram.

      • If All Peaks are Split:

        • Cause: This usually points to a problem at the beginning of the chromatographic system.[19][20] Common causes include a partially blocked inlet frit on the column or a void at the head of the column.[1][19][20]

        • Solution:

          • Try back-flushing the column to dislodge any particulates on the frit.[32]

          • If back-flushing doesn't work, the frit or the entire column may need to be replaced.[19]

          • Using an in-line filter or guard column can help prevent frit blockage.[20][23]

      • If Only the Darifenacin Peak is Split:

        • Cause: This is likely a chemistry-related issue.[19][33]

          • Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too different from the mobile phase, causing the sample to precipitate upon injection or travel through the column in a non-uniform band.[1][20]

          • Co-eluting Impurity: It's possible that what appears to be a split peak is actually two different compounds eluting very close to each other.[19]

          • On-Column Degradation: The analyte may be degrading on the column.

        • Solution:

          • Prepare your sample in the mobile phase or a solvent with a similar or weaker elution strength.[20]

          • To check for co-elution, try altering the mobile phase composition, gradient, or temperature to see if the two peaks resolve.[19]

          • Inject a smaller sample volume to see if the two peaks become more distinct, which would suggest two separate components.[19][20]

Quantitative Data Summary

The following table summarizes typical HPLC method parameters for the analysis of Darifenacin hydrobromide found in the literature. These can serve as a starting point for method development and troubleshooting.

ParameterRecommended ConditionsReference
Column C18 (e.g., Waters Sunfire C18, 4.6 x 250 mm, 5 µm) or C8 (e.g., Prodigy C8, 250 x 4.6 mm, 5 µm)[8][34][35]
Mobile Phase A mixture of buffer, acetonitrile, and methanol (B129727).[8][34][35]
Example 1: 0.02M Potassium dihydrogen phosphate (B84403) buffer (pH 7, adjusted with triethylamine): Acetonitrile: Methanol (40:30:30 v/v/v)[34][35]
Example 2: 0.05M Ammonium acetate (B1210297) (pH 7.2): Methanol (with 36% acetonitrile) (35:65 v/v)[8]
Example 3: Acetonitrile: Buffer (pH 3.0) (50:50 v/v)[36]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 280 nm or 287 nm[34][35][36]
Column Temperature Ambient or 25°C[8]
Injection Volume 20 µL[35]
Retention Time Approximately 4.0 - 4.2 min[34][35][36][37]

Experimental Protocol

This protocol is a generalized example based on published methods for the HPLC analysis of Darifenacin hydrobromide.[8][34][35][36]

  • Preparation of Mobile Phase (Example based on Reference[34][35]):

    • Prepare a 0.02M solution of potassium dihydrogen phosphate in HPLC-grade water.

    • Adjust the pH of the buffer to 7.0 using triethylamine.

    • Mix the buffer, acetonitrile, and methanol in a ratio of 40:30:30 (v/v/v).

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of Darifenacin hydrobromide standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL.

    • Perform further dilutions with the mobile phase as needed to prepare calibration standards (e.g., in the range of 10-100 µg/mL).[34][35]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Waters Sunfire C18 (4.6 x 250 mm, 5 µm particle size).[34][35]

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: 280 nm.[34][35]

    • Injection Volume: 20 µL.[35]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and determine the peak area and retention time for Darifenacin.

Troubleshooting Workflow

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

References

Overcoming challenges in the synthesis of Darifenacin hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Darifenacin (B195073) hydrobromide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Darifenacin hydrobromide, offering potential causes and recommended solutions.

Problem ID Issue Potential Causes Recommended Actions & Troubleshooting Steps
DFN-SYN-001 Low Yield of Darifenacin Incomplete reaction during N-alkylation. Side reactions forming by-products. Degradation of the product.- Optimize Reaction Conditions: Ensure the reaction is carried out at the appropriate temperature (e.g., reflux in acetonitrile). - Control Stoichiometry: Use the correct molar ratios of reactants. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
DFN-SYN-002 High Levels of Process-Related Impurities Suboptimal reaction conditions during the hydrolysis of the nitrile intermediate. Prolonged reaction times or excessive temperatures.- Hydrolysis Conditions: Carefully control the concentration of potassium hydroxide (B78521) and the reaction temperature (e.g., 100-105°C) and time (e.g., 60 hours) during the hydrolysis of the nitrile to the amide.[1] - Purification: Employ column chromatography for purification if high levels of impurities are present.[1]
DFN-SYN-003 Presence of Unreacted Starting Materials Inefficient reaction kinetics. Insufficient reaction time or temperature. Poor mixing.- Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure completion. - Increase Reaction Time/Temp: If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. - Improve Agitation: Ensure efficient stirring, especially for heterogeneous mixtures.
DFN-SYN-004 Formation of Oxidized Darifenacin Impurity Presence of oxidizing agents or exposure to air during synthesis or work-up. Impurities in starting materials.- Use High-Purity Starting Materials: Ensure the starting material, 5-(2-chloroethyl)-2,3-dihydrobenzofuran, is free from its oxidized impurity.[2] - Inert Atmosphere: Handle intermediates and the final product under an inert atmosphere.
DFN-SYN-005 Poor Chiral Purity (Presence of R-enantiomer) Racemization during synthesis. Impure chiral starting material.- Use High-Purity (S)-enantiomer Starting Material: Verify the enantiomeric purity of the starting pyrrolidine (B122466) derivative. - Mild Reaction Conditions: Avoid harsh basic or acidic conditions and high temperatures that could lead to racemization. - Chiral HPLC Analysis: Utilize a validated chiral HPLC method to monitor enantiomeric purity throughout the process.
DFN-PUR-001 Difficulty in Crystallization/Precipitation Incorrect solvent system. Presence of impurities inhibiting crystallization. Supersaturation issues.- Solvent Selection: Use an appropriate solvent system for crystallization, such as acetone (B3395972)/water or methanol (B129727)/ethanol.[3] - Seeding: Introduce seed crystals to induce crystallization. - Controlled Cooling: Cool the solution slowly to promote the formation of well-defined crystals.
DFN-PUR-002 Product Contaminated with Triphenylphosphine Oxide Use of the Mitsunobu reaction in the synthetic route.- Alternative Synthetic Routes: Employ synthetic strategies that avoid the Mitsunobu reaction to eliminate this contamination issue.[4] - Chromatographic Purification: If the Mitsunobu reaction is used, extensive column chromatography is required for removal.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Darifenacin hydrobromide and how can they be identified?

A1: The most frequently observed impurities are process-related and include Darifenacin acid, Darifenacin desnitrile, Darifenacin vinyl phenol, and Darifenacin ether.[1][6] These impurities, along with others arising from side reactions or degradation, can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]

Quantitative Data on Common Impurities:

Impurity Name Typical Formation Stage Analytical Detection Method Reported Levels
Darifenacin AcidNitrile HydrolysisHPLC, LC-MS0.3% - 0.8% (in crude)[1]
Darifenacin DesnitrileNitrile HydrolysisHPLC, LC-MS0.3% - 0.8% (in crude)[1]
Darifenacin Vinyl PhenolNitrile HydrolysisHPLC, LC-MS0.3% - 0.8% (in crude)[1]
Darifenacin EtherNitrile HydrolysisHPLC, LC-MS0.3% - 0.8% (in crude)[1]
Oxidized DarifenacinN-AlkylationHPLC< 0.1% (in purified)[2]
(R)-DarifenacinThroughout SynthesisChiral HPLCLimit of Quantification: 0.08 µg/mL

Q2: Are there alternative synthetic routes that avoid the use of hazardous reagents like diethylazodicarboxylate (DEAD)?

A2: Yes, several alternative synthetic routes have been developed to avoid the hazardous Mitsunobu reaction which uses DEAD.[8][4] These alternative processes often involve the N-alkylation of (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetamide or its nitrile precursor with a suitable 2-(2,3-dihydrobenzofuran-5-yl)ethyl derivative. These methods are generally considered safer and more scalable for industrial production.[4]

Q3: What are the recommended crystallization conditions for obtaining high-purity Darifenacin hydrobromide?

A3: High-purity Darifenacin hydrobromide can be obtained through crystallization from various solvent systems. A common and effective method involves dissolving the crude Darifenacin base in acetone and then adding aqueous hydrobromic acid to precipitate the hydrobromide salt.[3] Other reported solvent systems for purification include acetone/water mixtures and methanol/ethanol.[3] The process typically involves heating to dissolve the solid, followed by controlled cooling to induce crystallization, filtration, and drying.

Q4: How can the enantiomeric purity of Darifenacin hydrobromide be effectively monitored and controlled?

A4: The enantiomeric purity should be monitored using a validated chiral HPLC method. To control the formation of the undesired (R)-enantiomer, it is crucial to start with a highly enantiomerically pure (S)-pyrrolidine derivative. Throughout the synthesis, it is important to employ mild reaction conditions and avoid high temperatures or strong bases and acids that could induce racemization.

Experimental Protocols

Protocol 1: Synthesis of Process-Related Impurities for Reference Standards

This protocol describes a method for the intentional synthesis of common process-related impurities to be used as reference standards in analytical method development.

  • Reaction Setup: To a flask containing Darifenacin free base (15.0 g, 0.035 mol), add 2-Butanol (225.0 mL) and potassium hydroxide (98.6 g, 1.76 mol).[1]

  • Initial Stirring: Stir the mixture at 20-30°C for 1 hour.[1]

  • Heating: Heat the mixture to 100-105°C and maintain for 60 hours.[1]

  • Cooling and Quenching: Cool the reaction mass to ambient temperature and stir for 1 hour. Quench the reaction with water (150 mL).[1]

  • Extraction: Separate the layers and wash the organic layer with water (2 x 150 mL) and then with a 2.0% aqueous NaCl solution (50.0 mL). Extract the combined aqueous layers with ethyl acetate (B1210297) (150 mL).[1]

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a residue containing a mixture of impurities.

  • Purification: Separate the individual impurities by flash column chromatography on silica (B1680970) gel using a gradient elution of ethyl acetate-hexanes and methanol-dichloromethane.[1]

Protocol 2: HPLC Method for Impurity Profiling

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Darifenacin hydrobromide and its impurities.

  • Column: Waters Sunfire C18 (4.6 x 250 mm, 5µm particle size).[9]

  • Mobile Phase: A mixture of 0.02M potassium dihydrogen phosphate (B84403) buffer (pH 7, adjusted with triethylamine), acetonitrile, and methanol in a ratio of 40:30:30 (v/v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 40 µg/mL and filter through a 0.45 µm membrane filter.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Starting Materials reaction N-Alkylation / Nitrile Hydrolysis start->reaction crude Crude Darifenacin HBr reaction->crude hplc Impurity Profiling (HPLC) crude->hplc purification Crystallization hplc->purification Meets Specification? final Pure Darifenacin HBr purification->final final->hplc Final QC

Caption: High-level experimental workflow for the synthesis and purification of Darifenacin hydrobromide.

troubleshooting_logic action_node action_node issue_node issue_node start Low Yield or High Impurities? check_reaction Reaction Conditions Optimized? start->check_reaction Yes check_purity Starting Material Purity Verified? check_reaction->check_purity Yes optimize_reaction Adjust Temp, Time, Stoichiometry check_reaction->optimize_reaction No check_hydrolysis Hydrolysis Step Controlled? check_purity->check_hydrolysis Yes purify_starting_material Source/Purify Starting Materials check_purity->purify_starting_material No control_hydrolysis Fine-tune Base Conc., Temp, Time check_hydrolysis->control_hydrolysis No column_chromatography Perform Column Chromatography check_hydrolysis->column_chromatography Yes

Caption: A logical troubleshooting flowchart for addressing common synthesis issues.

References

Technical Support Center: Functional Assays with Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Darifenacin hydrobromide in functional assays. The aim is to help minimize experimental variability and ensure robust, reproducible results.

Section 1: Understanding Darifenacin Hydrobromide

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1][2][3] In functional assays, it is used to inhibit the signaling cascade initiated by the binding of an agonist, such as acetylcholine or carbachol, to the M3 receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] This cascade results in an increase in intracellular calcium levels, which can be measured in a calcium flux assay, and the accumulation of inositol phosphates, which can be quantified in IP accumulation assays.[5][6]

By selectively blocking the M3 receptor, Darifenacin prevents these downstream events, making it a valuable tool for studying M3R pharmacology.[7][8][9] Its selectivity for the M3 subtype over other muscarinic receptors (M1, M2, M4, M5) is a key feature, minimizing off-target effects that could confound experimental results.[2][10]

cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Binds & Inhibits IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Response Functional Response (e.g., Contraction) Ca_release->Response

Figure 1. M3 receptor signaling pathway and Darifenacin's inhibitory action.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I prepare and store Darifenacin hydrobromide stock solutions?

A: Darifenacin hydrobromide is a crystalline solid that should be stored at -20°C for long-term stability, where it is stable for at least two years.[11] It is soluble in organic solvents like DMSO (approx. 2 mg/mL) and DMF (approx. 3 mg/mL) but is only sparingly soluble in aqueous buffers.[11][12][13] For experiments, prepare a concentrated stock solution in 100% DMSO. For aqueous-based assays, it is recommended to first dissolve the compound in DMSO or DMF and then dilute it with the aqueous buffer of choice.[11][13] It is not recommended to store aqueous solutions for more than one day.[11][13] Always use freshly prepared dilutions for your experiments to avoid precipitation and degradation.

Q2: My dose-response curve for Darifenacin is showing a shallow slope or poor fit. What does this mean?

A: A shallow slope in an antagonist dose-response curve can indicate several issues. It may suggest a complex interaction at the receptor, such as allosteric modulation, or it could point to experimental artifacts. Common causes include compound precipitation at higher concentrations due to poor solubility, degradation of the compound over the course of the experiment, or non-equilibrium conditions. Ensure your compound is fully dissolved and that incubation times are sufficient for the antagonist to reach equilibrium with the receptor.

Q3: Which functional assays are most suitable for characterizing Darifenacin's activity?

A: The most common and suitable functional assays for an M3 antagonist like Darifenacin are:

  • Calcium Flux Assays: These are widely used as they measure a key downstream event of M3R activation. They are amenable to high-throughput screening.[6][14]

  • Inositol Phosphate (B84403) (IP) Accumulation Assays: This assay measures the accumulation of IP, a direct product of the PLC-mediated signaling cascade, providing a robust measure of Gq pathway activation.[10][15][16]

  • GTPγS Binding Assays: This membrane-based assay measures the initial step of G-protein activation and is useful for determining compound potency and differentiating between agonists and antagonists without the signal amplification of downstream readouts.[17][18]

Q4: I am observing high well-to-well variability in my 96-well plate assay. What are the most common causes?

A: High well-to-well variability is often traced back to technical inconsistencies. Key areas to investigate include:

  • Cell Seeding: Uneven cell density across the plate. Ensure cells are thoroughly resuspended before plating and allow plates to sit at room temperature for a period before incubation to ensure even settling.[19]

  • Pipetting: Inaccurate or inconsistent liquid handling is a major source of error.[20] Ensure pipettes are calibrated and use proper techniques, especially for serial dilutions and small volume additions.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, which can alter cell health and assay response. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile buffer or media.

  • Reagent Mixing: Inadequate mixing of compounds or reagents in the well can lead to inconsistent results.

Section 3: Troubleshooting Guides

Problem 1: Inconsistent IC50 Values for Darifenacin

Question: "Why are the IC50 values for Darifenacin varying significantly between my experiments?"

Answer: Fluctuations in IC50 values are a common challenge and point to a lack of experimental control. Use the following workflow to diagnose the potential source of variability.

Start Inconsistent IC50 Values for Darifenacin CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckCells Step 2: Assess Cell Culture Conditions CheckCompound->CheckCells CompoundDetails • Freshly prepare stock & dilutions? • Correct solvent & concentration? • Stored properly (-20°C solid)? CheckCompound->CompoundDetails CheckAssay Step 3: Review Assay Parameters CheckCells->CheckAssay CellDetails • Consistent passage number? • Consistent seeding density? • Cell line authenticated? • No contamination? CheckCells->CellDetails AssayDetails • Consistent agonist concentration (EC80)? • Sufficient incubation times? • Calibrated pipettes? • Consistent temperature/CO₂? CheckAssay->AssayDetails Result Consistent IC50 Values CheckAssay->Result

Figure 2. Troubleshooting workflow for inconsistent IC50 values.
Problem 2: No or Weak Antagonistic Effect Observed

Question: "My Darifenacin compound is not showing the expected inhibitory effect on the agonist-induced response. What could be wrong?"

Answer: A lack of expected activity can be frustrating. Consider the following potential causes, summarized in the table below.

Potential CauseRecommended Action
Compound Degradation Darifenacin solutions, especially in aqueous buffers, have limited stability.[11][13] Always use freshly prepared stock solutions and dilutions. Confirm the integrity of the solid compound if it has been stored improperly.
Incorrect Concentration Double-check all calculations for serial dilutions. A simple calculation error can lead to testing concentrations that are far too low to produce an effect.
High Agonist Concentration If the concentration of the agonist (e.g., carbachol) is too high (saturating), it can be difficult for a competitive antagonist to compete for binding. This is known as "insurmountable antagonism." Determine the EC50 of your agonist and use a concentration around the EC80 for antagonist inhibition assays.
Low Receptor Expression The cell line being used may not express a sufficient number of M3 receptors to generate a robust signal window. Confirm M3R expression via a secondary method like radioligand binding, qPCR, or Western blot.
Assay Window The difference between the basal signal and the maximum agonist-stimulated signal (the "assay window") may be too small to reliably detect inhibition. Optimize assay conditions (e.g., cell number, dye loading, agonist concentration) to maximize the signal window.

Section 4: Key Experimental Protocols

Protocol 1: Calcium Flux Assay

This protocol provides a general workflow for measuring M3 receptor antagonism using a fluorescent calcium indicator.

Start Start PlateCells 1. Plate Cells (e.g., CHO-M3) in a 96-well black, clear-bottom plate Start->PlateCells Incubate1 2. Incubate overnight (37°C, 5% CO₂) PlateCells->Incubate1 LoadDye 3. Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) (1 hour, 37°C) Incubate1->LoadDye Wash 4. Wash cells gently with assay buffer to remove extracellular dye LoadDye->Wash AddAntagonist 5. Add varying concentrations of Darifenacin. Incubate. Wash->AddAntagonist ReadBaseline 6. Place plate in reader (e.g., FlexStation). Measure baseline fluorescence. AddAntagonist->ReadBaseline AddAgonist 7. Add Agonist (e.g., Carbachol at EC80) using the instrument's fluidics. ReadBaseline->AddAgonist ReadResponse 8. Immediately measure fluorescence kinetically to capture Ca²⁺ peak. AddAgonist->ReadResponse Analyze 9. Analyze data: Calculate % inhibition and determine IC50 value. ReadResponse->Analyze End End Analyze->End

Figure 3. General workflow for a Calcium Flux functional assay.

Methodology:

  • Cell Plating: Seed cells expressing the M3 receptor (e.g., CHO-M3) into a 96-well, black-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Dye Loading: Remove growth media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) diluted in assay buffer. Incubate for approximately 1 hour at 37°C.[14][21]

  • Compound Addition: Wash the cells to remove excess dye. Add serial dilutions of Darifenacin hydrobromide to the appropriate wells. Incubate for a sufficient time to allow the antagonist to reach binding equilibrium.

  • Data Acquisition: Place the plate into a microplate reader equipped with a liquid handling system (e.g., FlexStation).[14][22]

  • Measure a baseline fluorescence reading.

  • Inject an agonist (e.g., carbachol) at a pre-determined EC80 concentration.

  • Immediately begin kinetic fluorescence readings (e.g., Ex/Em = 490/525 nm) to measure the change in intracellular calcium.[21][22]

  • Analysis: The antagonist effect is quantified by the reduction in the agonist-induced calcium peak. Data are normalized to controls and an IC50 value is calculated from the resulting concentration-response curve.

Protocol 2: GTPγS Binding Assay

This membrane-based assay measures the direct effect of an antagonist on G-protein activation.[17]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the M3 receptor. Store membranes at -80°C.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of Darifenacin, and a fixed concentration of agonist (e.g., carbachol) in an assay buffer containing GDP. Allow this mixture to pre-incubate to reach binding equilibrium.[23]

  • Initiate Reaction: Start the binding reaction by adding [35S]GTPγS. Incubate at 30°C for 30-60 minutes.[18] The agonist-activated M3 receptor will catalyze the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Termination and Separation: Stop the reaction by rapid filtration through a filter plate, which traps the membranes. Wash away unbound [35S]GTPγS with ice-cold buffer.[5][17]

  • Detection: Add scintillant to the dried filter plate and count the radioactivity in a microplate scintillation counter.

  • Analysis: The amount of bound [35S]GTPγS is proportional to the level of G-protein activation. Darifenacin's potency (IC50) is determined by its ability to inhibit the agonist-stimulated signal.

Section 5: Quantitative Data Summary

The following tables provide key quantitative data for Darifenacin hydrobromide to aid in experimental design.

Table 1: Solubility of Darifenacin Hydrobromide

Solvent Approximate Solubility Reference
Dimethylformamide (DMF) ~3 mg/mL [11][12][13]
Dimethyl sulfoxide (B87167) (DMSO) ~2 mg/mL [11][12][13]
Ethanol ~0.3 mg/mL [11][12][13]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL [11][12][13]

| Water (Darifenacin base) | Very sparingly soluble |[11][12] |

Table 2: Binding Affinity (Ki) of Darifenacin for Human Muscarinic Receptors

Receptor Subtype pKi (mean ± SEM) Ki (nM) Selectivity vs. M3 Reference
M1 8.2 (± 0.04) ~6.3 ~9-fold [1]
M2 7.4 (± 0.1) ~39.8 ~59-fold [1][2]
M3 9.1 (± 0.1) ~0.8 - [1]
M4 - ~8.6 nM ~10-fold [11]

| M5 | - | ~2.3 nM | ~3-fold |[11] |

Note: Ki values can vary slightly depending on the experimental system (e.g., cell type, radioligand used). The data clearly demonstrates Darifenacin's high affinity and selectivity for the M3 receptor subtype.[1]

References

Identifying and minimizing degradation products of Darifenacin hydrobromide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing degradation products of Darifenacin (B195073) hydrobromide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Darifenacin hydrobromide in solution?

A1: The primary degradation pathways for Darifenacin hydrobromide in solution are acidic hydrolysis and oxidation.[1][2] The molecule is susceptible to degradation under acidic conditions and in the presence of oxidizing agents.[1][2][3] In contrast, it demonstrates considerable stability under neutral, basic, thermal, and photolytic stress conditions.[1][2][4]

Q2: What are the major degradation products of Darifenacin hydrobromide?

A2: Under forced degradation conditions, the following major degradation products have been identified:

  • Acidic Hydrolysis: Leads to the formation of degradation products often designated as A1 and A2.[1] Another acidic degradant is referred to as Imp-4.[5]

  • Oxidative Stress: Results in the formation of Darifenacin N-oxide (also referred to as Imp-C or O1) as the primary degradation product.[2][4] Other oxidative degradants are sometimes referred to as O2 and Imp-6.[1][5]

Q3: How can I minimize the degradation of Darifenacin hydrobromide during my experiments?

A3: To minimize degradation, consider the following:

  • pH Control: Avoid highly acidic conditions. Maintain the pH of your solution in the neutral to slightly basic range if possible.

  • Avoid Oxidizing Agents: Protect your samples from strong oxidizing agents. Use high-purity solvents and consider de-gassing solutions to remove dissolved oxygen.

  • Storage Conditions: For long-term storage of solutions, it is recommended to store them at -20°C or -80°C.[6] For solid forms, store at room temperature (15°C to 30°C) and protect from light.[6]

  • Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q4: What analytical techniques are suitable for identifying and quantifying Darifenacin hydrobromide and its degradation products?

A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques.[1][5][7] These methods, coupled with UV detection (typically at 210 nm or 215 nm) or mass spectrometry (LC-MS), allow for the separation, identification, and quantification of Darifenacin and its impurities.[1][3][5]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my chromatogram.

  • Possible Cause 1: Sample Degradation.

    • Troubleshooting Step: Review your sample preparation and storage conditions. Were the samples exposed to acidic pH, high temperatures, or light for extended periods? Was there a possibility of contamination with oxidizing agents?

    • Recommendation: Prepare fresh samples and analyze them immediately. If storage is necessary, follow the recommended storage conditions (see FAQ 3). Perform a forced degradation study (see Experimental Protocols) to confirm if the unexpected peaks correspond to known degradation products.

  • Possible Cause 2: Contaminated Mobile Phase or Diluent.

    • Troubleshooting Step: Prepare a fresh mobile phase and diluent. Filter all solutions before use.

    • Recommendation: Run a blank injection (diluent only) to check for any background contamination.

Issue 2: The concentration of Darifenacin hydrobromide is lower than expected.

  • Possible Cause 1: Degradation during the experiment.

    • Troubleshooting Step: Evaluate the experimental conditions for potential stressors (acid, oxidizers, light, heat).

    • Recommendation: Implement the minimization strategies outlined in FAQ 3. Use a stability-indicating analytical method to simultaneously quantify the parent drug and any degradation products to perform a mass balance calculation.

  • Possible Cause 2: Adsorption to container surfaces.

    • Troubleshooting Step: Consider the material of your vials and containers.

    • Recommendation: Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption.

Quantitative Data Summary

The following tables summarize the results from forced degradation studies on Darifenacin hydrobromide.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ParametersDurationTemperatureDegradation Observed
Acid Hydrolysis0.1 M HCl24 hours80°CSignificant Degradation[6]
Base Hydrolysis0.1 M NaOH24 hours80°CNo Significant Degradation[6]
Neutral HydrolysisWater48 hours80°CNo Significant Degradation[6]
Oxidative Stress3% H₂O₂4 hoursRoom TemperatureSignificant Degradation[6]
Thermal DegradationSolid State48 hours105°CNo Significant Degradation[6]
Photolytic DegradationUV light (254 nm)7 daysN/ANo Significant Degradation[6]

Table 2: Retention Times of Darifenacin and Degradation Products (Example HPLC Method)

CompoundRetention Time (min)Relative Retention Time
Darifenacin~9.781.00
Oxidative Degradant (O1)~6.800.695[1]
Acidic Degradant (A1)~8.350.854[1]
Acidic Degradant (A2)~13.021.331[1]
Oxidative Degradant (O2)~16.531.690[1]

Note: Retention times can vary significantly based on the specific HPLC method (column, mobile phase, flow rate, etc.).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on a Darifenacin hydrobromide solution.

  • Preparation of Stock Solution: Prepare a stock solution of Darifenacin hydrobromide in a suitable solvent (e.g., a mixture of methanol (B129727) and water).[1]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution and heat at 80°C for 24 hours.[6]

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution and heat at 80°C for 24 hours.[6]

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution and keep at room temperature for 4 hours.[6]

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.[6]

    • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 7 days.[6]

  • Sample Collection and Neutralization: At specified time points, withdraw aliquots of the stressed samples. For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

  • Dilution: Dilute the samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This is an example of an RP-HPLC method that can be used to separate Darifenacin from its degradation products.[1][7]

  • Column: Prodigy C8 (250 x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: A mixture of 0.05 M ammonium (B1175870) acetate (B1210297) (pH adjusted to 7.2 with ammonia (B1221849) solution) and a methanol/acetonitrile blend (e.g., 36% acetonitrile) in a 35:65 v/v ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 215 nm.[2]

  • Column Temperature: 25°C.[2]

  • Injection Volume: 10 µL.

  • Diluent: A mixture of methanol and water (1:1 v/v).[1]

Visualizations

DegradationPathways cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Stress Darifenacin Darifenacin Hydrobromide A1 Degradation Product A1 Darifenacin->A1 HCl A2 Degradation Product A2 Darifenacin->A2 HCl O1 Darifenacin N-oxide (O1) Darifenacin->O1 H2O2 O2 Degradation Product O2 Darifenacin->O2 H2O2 ExperimentalWorkflow Start Start: Darifenacin Hydrobromide Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Start->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize/Dilute Sample Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (Peak Purity, % Degradation) HPLC->Data End End: Stability Profile Established Data->End TroubleshootingTree Issue Unexpected Peaks in Chromatogram? Degradation Possible Sample Degradation Issue->Degradation Yes Contamination Possible Mobile Phase/ Diluent Contamination Issue->Contamination Yes CheckPrep Review Sample Prep & Storage Conditions Degradation->CheckPrep RunBlank Prepare Fresh Solvents & Run Blank Contamination->RunBlank FreshSample Prepare & Analyze Fresh Sample CheckPrep->FreshSample

References

Technical Support Center: Enhancing the Oral Bioavailability of Darifenacin Hydrobromide in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of Darifenacin (B195073) hydrobromide in animal studies.

Core Challenges with Oral Darifenacin Hydrobromide

Darifenacin hydrobromide presents two primary hurdles to achieving adequate oral bioavailability:

  • Low Aqueous Solubility: As a lipophilic compound, Darifenacin hydrobromide has poor solubility in gastrointestinal fluids, which can limit its dissolution and subsequent absorption.

  • Extensive First-Pass Metabolism: Following absorption from the gut, Darifenacin is heavily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2D6) in the liver and gut wall. This significantly reduces the amount of unchanged, active drug that reaches systemic circulation.[1][2]

The absolute oral bioavailability of conventional Darifenacin hydrobromide formulations is consequently low, estimated to be between 15.4% and 18.6%.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the baseline pharmacokinetic parameters for conventional Darifenacin hydrobromide formulations in rats?

A1: Pharmacokinetic parameters for conventional oral formulations of Darifenacin hydrobromide in rats can vary depending on the dose and specific vehicle used. However, a key characteristic is its rapid clearance and short half-life. Following intravenous administration in rats at 2.5 mg/kg, Darifenacin exhibited a terminal plasma half-life of less than 2 hours due to high plasma clearance.[5] Oral administration often shows evidence of saturation of this clearance at higher doses.[5]

Q2: Which advanced formulation strategies can improve the oral bioavailability of Darifenacin hydrobromide?

A2: Several advanced formulation strategies have been investigated to overcome the challenges of low solubility and high first-pass metabolism. These include:

  • Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, enhancing its solubility and protecting it from degradation in the gastrointestinal tract.[2][3] NLCs may also promote lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion in the aqueous environment of the GI tract. This increases the surface area for drug release and absorption.

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules within their hydrophobic core, forming a more water-soluble complex.[4] This can improve the dissolution of Darifenacin in the gut.[4]

  • Buccal Delivery Systems: Formulations designed for absorption through the buccal mucosa (the lining of the cheek) can bypass the gastrointestinal tract and first-pass metabolism in the liver, potentially leading to a significant increase in bioavailability.[4]

Q3: Are there any commercially available excipients that are particularly useful for formulating Darifenacin hydrobromide?

A3: While specific excipient compatibility should always be tested, some commonly used excipients for poorly soluble drugs that could be considered for Darifenacin hydrobromide formulations include:

  • For NLCs: Solid lipids like glyceryl monostearate and liquid lipids such as oleic acid are often used.[2]

  • For SNEDDS: A screening of various oils, surfactants (e.g., Cremophor® RH40), and co-surfactants (e.g., Labrafil® M1944 CS) is necessary to identify a system with optimal self-emulsification properties and drug solubility.

  • For Cyclodextrin Complexes: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to form inclusion complexes with Darifenacin.[4]

Troubleshooting Guide

Issue EncounteredPotential CausesRecommended Solutions
Low or undetectable plasma concentrations after oral administration - Poor Solubility/Dissolution: The drug is not dissolving sufficiently in the GI fluids to be absorbed. - High First-Pass Metabolism: The drug is being extensively metabolized in the gut wall and/or liver before reaching systemic circulation. - Formulation Instability: The drug is degrading in the formulation before or after administration.- Optimize Formulation: Employ bioavailability-enhancing strategies such as NLCs, SNEDDS, or cyclodextrin complexation. - Particle Size Reduction: Micronization or nanomilling of the drug powder can increase the surface area for dissolution. - Consider Alternative Routes: If oral bioavailability remains a significant challenge, explore alternative routes that bypass first-pass metabolism, such as buccal or transdermal delivery.[4]
High variability in plasma concentrations between animals - Inconsistent Formulation Homogeneity: If using a suspension, inconsistent mixing can lead to variable dosing. - Differences in Food Intake: The presence or absence of food in the stomach can significantly alter GI physiology and drug absorption. - Gavage Technique Variability: Inconsistent oral gavage technique can lead to stress, reflux, or accidental tracheal administration.[6] - Genetic Polymorphisms: Variations in metabolic enzymes (e.g., CYP2D6, CYP3A4) among animals can lead to different rates of metabolism.- Ensure Homogeneous Formulation: For suspensions, use a vehicle that maintains good suspension properties and ensure uniform mixing before each dose. - Standardize Feeding: Fast animals for a consistent period before dosing to minimize food-related variability. - Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing. Consider alternative, less stressful oral dosing methods if possible.[7] - Increase Sample Size: A larger number of animals per group can help to account for inter-animal variability.
Precipitation of the drug in the formulation upon standing - Supersaturation: The drug concentration exceeds its solubility in the vehicle over time. - Temperature Effects: Changes in temperature can affect drug solubility.- Use of Stabilizers: Incorporate stabilizers or polymers in the formulation to maintain a supersaturated state or prevent precipitation. - Prepare Formulations Fresh: Prepare the dosing formulations immediately before administration to minimize the risk of precipitation. - Solubility Screening: Conduct thorough solubility studies in various vehicles to select a stable formulation.
Adverse respiratory effects or mortality during or after oral gavage - Accidental Tracheal Administration: Incorrect gavage technique can lead to the formulation entering the lungs. - Gastroesophageal Reflux and Aspiration: High concentrations or volumes of the formulation can cause reflux and subsequent aspiration into the respiratory tract.[6]- Proper Gavage Technique: Ensure the gavage needle is correctly placed in the esophagus.[6] - Optimize Dose Volume and Concentration: Use the lowest effective concentration and smallest feasible dosing volume to minimize the risk of reflux.[6] - Observe Animals Post-Dosing: Monitor animals closely after dosing for any signs of respiratory distress.

Data Presentation

Table 1: Pharmacokinetic Parameters of Conventional Darifenacin Hydrobromide Formulations in Animals

Animal ModelDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Rat> 4 mg/kgOral----[5]
Human7.5 mgOral (ER)-~7-15.4[1][2][3][4][8]
Human15 mgOral (ER)-~7-18.6[1][2][3][4][8]

Note: Specific Cmax, Tmax, and AUC values for conventional oral formulations in rats were not available in the searched literature. The table reflects the dose-dependent nature of clearance and established human bioavailability data.

Table 2: In Vitro Characterization of Advanced Darifenacin Hydrobromide Formulations

Formulation TypeKey ComponentsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
NLCsGlyceryl monostearate, Oleic acid, Tween 80----[2][3]
NanosuspensionEudragit RS10058 - 2640.005 - 0.34616.34 - 36.66-[9]
Cyclodextrin ComplexHydroxypropyl-β-cyclodextrin----[4]

Note: While these studies demonstrate the successful formulation of advanced delivery systems for Darifenacin hydrobromide, in vivo pharmacokinetic data in animal models is needed to quantify the improvement in bioavailability.

Experimental Protocols

Preparation of Darifenacin Hydrobromide Loaded Nanostructured Lipid Carriers (NLCs)

Principle: This method involves the emulsification of a molten lipid phase containing the drug into a hot aqueous surfactant solution, followed by high-energy homogenization and subsequent cooling to form solid lipid nanoparticles.

Materials:

  • Darifenacin hydrobromide

  • Solid Lipid (e.g., Glyceryl monostearate - GMS)

  • Liquid Lipid (e.g., Oleic acid)

  • Surfactant (e.g., Tween 80)

  • Deionized water

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid (GMS) and liquid lipid (oleic acid) in a specific ratio (e.g., 77.5:22.5).

    • Heat the lipid mixture to 5-10°C above the melting point of the solid lipid until a clear, uniform molten phase is obtained.

    • Add the accurately weighed Darifenacin hydrobromide to the molten lipid phase and stir until completely dissolved.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., 0.5% Tween 80) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization.

    • Continue homogenization for a specified period (e.g., 10-15 minutes) to form a coarse pre-emulsion.

  • Sonication:

    • Subject the pre-emulsion to high-power probe sonication for a defined duration (e.g., 20 minutes) to reduce the particle size to the nanometer range.

  • Cooling and NLC Formation:

    • Cool the resulting hot nanoemulsion to room temperature to allow the lipid to recrystallize and form the NLCs.

Preparation of Darifenacin Hydrobromide Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Principle: This protocol involves screening and selecting an optimal combination of oil, surfactant, and co-surfactant that can dissolve the drug and spontaneously form a nanoemulsion upon dilution with an aqueous medium.

Materials:

  • Darifenacin hydrobromide

  • Oil (e.g., Oleic acid, Capmul MCM C8)

  • Surfactant (e.g., Cremophor® RH40, Tween 80)

  • Co-surfactant (e.g., Labrafil® M1944 CS, Transcutol P)

Procedure:

  • Excipient Screening:

    • Determine the solubility of Darifenacin hydrobromide in various oils, surfactants, and co-surfactants to identify those with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with water and observe the formation of a nanoemulsion.

    • Construct a pseudo-ternary phase diagram to identify the nanoemulsion region.

  • Formulation Preparation:

    • Select the optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram.

    • Accurately weigh and mix the selected components.

    • Add the accurately weighed Darifenacin hydrobromide to the mixture and vortex until a clear, homogenous solution is obtained.

  • Characterization:

    • Evaluate the self-emulsification performance by adding a small amount of the SNEDDS formulation to water and observing the formation of a nanoemulsion.

    • Characterize the droplet size, polydispersity index, and zeta potential of the resulting nanoemulsion using dynamic light scattering.

In Vivo Oral Bioavailability Study in Rats

Principle: This protocol outlines a standard procedure to assess and compare the oral bioavailability of a novel Darifenacin hydrobromide formulation against a conventional suspension.

Materials:

  • Test formulation (e.g., Darifenacin NLCs)

  • Reference formulation (e.g., Darifenacin suspension in 0.5% methylcellulose)

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA as anticoagulant)

  • Centrifuge

  • Validated analytical method for Darifenacin quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the study.

    • Fast the rats overnight (12-18 hours) with free access to water before dosing.

  • Dosing:

    • Divide the rats into two groups: a test group and a reference group.

    • Administer a single oral dose of the respective formulations via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Quantify the concentration of Darifenacin in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis.

    • Determine the relative bioavailability of the test formulation compared to the reference formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study formulation_strategy Select Formulation Strategy (NLC, SNEDDS, etc.) excipient_screening Excipient Screening (Solubility) formulation_strategy->excipient_screening formulation_optimization Formulation Optimization (Ratios, Particle Size) excipient_screening->formulation_optimization in_vitro_characterization In Vitro Characterization (Size, Zeta, EE) formulation_optimization->in_vitro_characterization animal_dosing Oral Administration (Rat Model) in_vitro_characterization->animal_dosing Optimized Formulation blood_sampling Blood Sampling (Time Points) animal_dosing->blood_sampling plasma_analysis Plasma Analysis (LC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) plasma_analysis->pk_analysis bioavailability_assessment bioavailability_assessment pk_analysis->bioavailability_assessment Bioavailability Assessment (Relative F%)

Caption: Workflow for developing and evaluating an improved oral formulation of Darifenacin hydrobromide.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Inconsistent Plasma Concentrations Observed check_formulation Check Formulation - Homogeneity - Stability start->check_formulation review_dosing Review Dosing - Technique - Volume start->review_dosing assess_animal_factors Assess Animal Factors - Fasting State - Stress Levels start->assess_animal_factors reformulate Reformulate - Add Stabilizers - Change Vehicle check_formulation->reformulate retrain_personnel Retrain Personnel (Gavage Technique) review_dosing->retrain_personnel standardize_protocol Standardize Protocol - Consistent Fasting - Acclimatization assess_animal_factors->standardize_protocol

Caption: A logical approach to troubleshooting inconsistent pharmacokinetic data in animal studies.

darifenacin_metabolism Darifenacin Darifenacin (Oral Administration) GI_Tract Gastrointestinal Tract (Absorption) Darifenacin->GI_Tract Liver Liver (First-Pass Metabolism) GI_Tract->Liver Portal Vein Systemic_Circulation Systemic Circulation (Active Drug) Liver->Systemic_Circulation Reduced Bioavailability Metabolites Inactive Metabolites Liver->Metabolites CYP3A4, CYP2D6 Excretion Excretion Systemic_Circulation->Excretion Metabolites->Excretion

Caption: The metabolic pathway of orally administered Darifenacin, highlighting first-pass metabolism.

References

Addressing batch-to-batch variability of Darifenacin hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability when working with Darifenacin (B195073) hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is Darifenacin hydrobromide and what are its key physicochemical properties?

A1: Darifenacin hydrobromide is a selective M3 muscarinic receptor antagonist used for treating overactive bladder.[1][2][3] It is the hydrobromide salt of darifenacin.[2] The drug substance is a white to almost white crystalline powder.[4] It is considered moderately lipophilic and is soluble in water.[4]

Physicochemical Properties of Darifenacin Hydrobromide

PropertyValue / DescriptionSource
Molecular Formula C₂₈H₃₀N₂O₂・HBr[2]
Molecular Weight 507.5 g/mol [2]
Appearance White to almost white crystalline powder[4]
Solubility Soluble in water. Soluble in DMSO (~2 mg/ml) and DMF (~3 mg/ml). Sparingly soluble in aqueous buffers.[4][5][6]
Mechanism of Action Selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, which is primarily responsible for bladder muscle contractions.[2][3][7]

Q2: We are observing inconsistent dissolution profiles between different batches of our Darifenacin hydrobromide tablets. What are the potential root causes?

A2: Inconsistent dissolution profiles are a common issue stemming from variability in the Active Pharmaceutical Ingredient (API) or the formulation process. For Darifenacin hydrobromide, a BCS Class II drug, key factors include:

  • Particle Size Distribution (PSD): Variations in the API's particle size can significantly alter the surface area available for dissolution, leading to faster or slower drug release.

  • Polymorphism: Darifenacin hydrobromide can exist in different crystalline forms (polymorphs).[8] Different polymorphs can have different solubilities and dissolution rates, impacting bioavailability.

  • Excipient Variability: Batch-to-batch differences in excipients (e.g., fillers, binders, lubricants) or improper mixing can affect tablet disintegration and drug release.

  • Manufacturing Process Parameters: Inconsistencies in tablet compression force, granulation process, or drying times can lead to differences in tablet hardness and porosity, thereby affecting the dissolution rate.

Q3: How can the impurity profile affect our experiments?

A3: The impurity profile is a critical quality attribute (CQA). Variations in the type or level of impurities can have a significant impact. Process-related impurities and degradation products for Darifenacin have been identified, including darifenacin acid, desnitrile, vinyl phenol, and ether impurities.[9][10] The presence of different impurities, even at low levels, can potentially affect the drug's stability, safety, and efficacy. Regulatory guidelines require that impurities above a 0.10% threshold be identified and characterized.[9]

Troubleshooting Guide: Investigating Batch Variability

This guide provides a systematic approach to identifying the root cause of variability between batches of Darifenacin hydrobromide.

Problem: Inconsistent In-Vitro Dissolution Results

If you observe significant differences in the dissolution rate or extent of drug release between batches, follow this workflow.

G cluster_0 Start: Observe Variability cluster_1 Phase 1: API Characterization cluster_2 Phase 2: Root Cause Analysis cluster_3 Phase 3: Conclusion & Action start Inconsistent Dissolution Profiles Observed psd Test 1: Particle Size Distribution (PSD) (Protocol 1) start->psd Begin Investigation xrd Test 2: X-Ray Powder Diffraction (XRPD) (Protocol 2) psd->xrd impurity Test 3: Impurity Profiling (HPLC) (Protocol 3) xrd->impurity psd_check PSD Consistent? impurity->psd_check xrd_check Polymorph Consistent? psd_check->xrd_check Yes psd_cause Root Cause: API Particle Size ACTION: Control PSD in API specification. psd_check->psd_cause No impurity_check Impurity Profile Consistent? xrd_check->impurity_check Yes xrd_cause Root Cause: API Polymorphism ACTION: Control crystallization process. xrd_check->xrd_cause No impurity_cause Root Cause: API Impurity Profile ACTION: Investigate synthesis /degradation pathway. impurity_check->impurity_cause No formulation_cause API properties are consistent. Probable Cause: Formulation or Process. ACTION: Investigate excipients and manufacturing parameters. impurity_check->formulation_cause Yes

Caption: Troubleshooting workflow for inconsistent dissolution.

Potential Critical Quality Attributes (CQAs) and Corresponding Tests

To systematically investigate batch variability, focus on the CQAs of the API that are most likely to influence the final product performance.

Critical Quality Attribute (CQA)Potential Impact on ProductRecommended Analytical Method
Particle Size Distribution Dissolution rate, content uniformity, bioavailability.[11]Laser Diffraction
Crystalline Form (Polymorphism) Solubility, dissolution rate, stability, bioavailability.X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)
Impurity Profile Safety, efficacy, stability.High-Performance Liquid Chromatography (HPLC), LC-MS
Water Content Stability, degradation, powder flow.Karl Fischer Titration

Experimental Protocols

Protocol 1: Particle Size Distribution (PSD) Analysis by Laser Diffraction

This method measures the size distribution of particles in a sample.

  • Instrument: Laser Diffraction Particle Size Analyzer.

  • Sample Preparation:

    • Accurately weigh a representative amount of Darifenacin hydrobromide powder.

    • Disperse the sample in a suitable non-solvent dispersant (e.g., silicone oil or a saturated solution of the drug in an organic solvent) to prevent dissolution.

    • Use sonication for a defined period (e.g., 60 seconds) to ensure proper deagglomeration of particles.

  • Analysis Parameters:

    • Refractive Index: Use the known refractive index for Darifenacin hydrobromide.

    • Measurement Duration: Perform the measurement for 60 seconds.

    • Obscuration: Maintain the laser obscuration within the recommended range (e.g., 10-20%) by adjusting the sample concentration.

  • Data Reporting: Report the particle size distribution as D10, D50 (median), and D90 values. Compare these values across different batches. Significant shifts in the D50 or a broadening of the distribution (indicated by the span value) can explain dissolution variability.

Protocol 2: Polymorphic Form Analysis by X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a material.

  • Instrument: X-Ray Powder Diffractometer with a Cu Kα radiation source.

  • Sample Preparation:

    • Gently grind a small amount of the API powder using a mortar and pestle to ensure random orientation.

    • Pack the powder into the sample holder, ensuring a flat, even surface.

  • Instrument Settings:

    • Scan Range (2θ): 3° to 40°.

    • Scan Speed: 2° per minute.

    • Voltage/Current: Typically 40 kV and 40 mA.

  • Data Analysis: Compare the resulting diffractograms from different batches. The presence of new peaks, the absence of existing peaks, or significant changes in relative peak intensities indicate a different polymorphic form or the presence of a mixture of forms.

Protocol 3: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general stability-indicating HPLC method for identifying and quantifying impurities. A comprehensive review of various analytical methods is available.[12]

  • Instrument: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately prepare solutions of each batch in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: Compare the chromatograms. Look for any new peaks (unknown impurities) or significant changes in the area percent of known impurities between batches. Use a validated reference standard to quantify the impurities accurately.

Visualizations

Root Cause Analysis Framework

Batch variability often arises from multiple interacting factors. A fishbone (Ishikawa) diagram can help organize potential causes for investigation.

G main effect Batch-to-Batch Variability main->effect cat1 Raw Materials (API) cat1->main cat2 Manufacturing Process cat2->main cat3 Analytical Methods cat3->main cat4 Environment cat4->main c1_1 Particle Size c1_1->cat1 c1_2 Polymorphism c1_2->cat1 c1_3 Impurity Profile c1_3->cat1 c1_4 Moisture Content c1_4->cat1 c2_1 Blending Time c2_1->cat2 c2_2 Compression Force c2_2->cat2 c2_3 Granulation Fluid c2_3->cat2 c2_4 Drying Temperature c2_4->cat2 c3_1 Sample Prep Error c3_1->cat3 c3_2 Instrument Calibration c3_2->cat3 c3_3 Method Robustness c3_3->cat3 c4_1 Temperature c4_1->cat4 c4_2 Humidity c4_2->cat4

Caption: Root cause analysis for batch variability.

Darifenacin Mechanism of Action

Understanding the drug's mechanism is fundamental, although not directly tied to manufacturing variability. Darifenacin selectively blocks M3 muscarinic receptors in the bladder.

G ach Acetylcholine (ACh) m3 M3 Muscarinic Receptor ach->m3 Binds & Activates contraction Detrusor Muscle Contraction m3->contraction Triggers symptoms Overactive Bladder Symptoms (Urgency, Frequency) contraction->symptoms Causes darifenacin Darifenacin darifenacin->m3 Blocks

Caption: Darifenacin's M3 receptor antagonist mechanism.

References

Best practices for long-term storage of Darifenacin hydrobromide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the preparation, long-term storage, and handling of Darifenacin (B195073) hydrobromide stock solutions to ensure their stability and efficacy in research applications.

Frequently Asked Questions (FAQs)

Q1: How should solid Darifenacin hydrobromide be stored?

For long-term storage, solid Darifenacin hydrobromide should be stored at -20°C, where it is expected to be stable for at least two to four years.[1][2] It is supplied as a crystalline solid.[1][2]

Q2: In which solvents can I dissolve Darifenacin hydrobromide to prepare a stock solution?

Darifenacin hydrobromide is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][2] It is sparingly soluble in aqueous buffers.[1][2] To maximize solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[1][2]

Q3: What are the recommended storage conditions for Darifenacin hydrobromide stock solutions in organic solvents?

For long-term storage, stock solutions in organic solvents should be stored at -20°C or -80°C.[3][4][5] It is advised to aliquot the stock solution into smaller volumes to prevent degradation from repeated freeze-thaw cycles.[4] One source suggests that in solvent, the compound is stable for up to 1 month at -20°C and up to 6 months at -80°C when stored in a sealed container, away from moisture.[4][5]

Q4: How long can I store aqueous solutions of Darifenacin hydrobromide?

It is not recommended to store aqueous solutions of Darifenacin hydrobromide for more than one day.[1][2]

Q5: Is Darifenacin hydrobromide sensitive to light or temperature?

Forced degradation studies have shown that Darifenacin hydrobromide is stable under photolytic (exposure to UV light) and thermal stress (up to 105°C for 48 hours).[6] However, it is susceptible to degradation under acidic and oxidative conditions.[6][7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution upon thawing. The concentration of the stock solution may be too high, or the solvent may not be completely anhydrous.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure the use of anhydrous solvents.
Inconsistent experimental results. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from solid Darifenacin hydrobromide. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.
Difficulty dissolving Darifenacin hydrobromide in an aqueous buffer. Darifenacin hydrobromide has low solubility in aqueous solutions.[1][2]First, dissolve the compound in a small amount of an organic solvent like DMF, and then slowly add this solution to the aqueous buffer while stirring.[1][2]
Unexpected peaks in analytical chromatography (e.g., HPLC). The stock solution may have degraded, particularly if exposed to oxidative or acidic conditions.[6][7][8]Prepare a fresh stock solution and ensure it is protected from strong oxidizing agents and acidic environments. Use high-purity solvents for preparation.

Data Presentation

Table 1: Solubility of Darifenacin Hydrobromide

SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)3[1][2][9]
Dimethyl Sulfoxide (DMSO)2[1][2][9]
Ethanol0.3[1][2][9]
1:1 solution of DMF:PBS (pH 7.2)0.5[1][2]

Table 2: Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationRecommendations
-20°CUp to 1 month[4][5]Aliquot to avoid freeze-thaw cycles. Store in a sealed container away from moisture.[4][5]
-80°CUp to 6 months[4][5]Aliquot to avoid freeze-thaw cycles. Store in a sealed container away from moisture.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Darifenacin Hydrobromide Stock Solution in an Organic Solvent
  • Materials:

    • Darifenacin hydrobromide (solid)

    • Anhydrous DMSO, DMF, or ethanol

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial of solid Darifenacin hydrobromide to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of Darifenacin hydrobromide using a calibrated balance.

    • Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration.

    • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use sterile tubes or vials to minimize freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Assess Stability
  • Materials:

    • Darifenacin hydrobromide stock solution (e.g., in methanol)

    • 0.1 M HCl (for acidic degradation)

    • 0.1 M NaOH (for basic degradation)

    • 3% Hydrogen Peroxide (H₂O₂) (for oxidative degradation)

    • Water bath or incubator

    • UV lamp (254 nm)

    • HPLC system with a suitable column (e.g., C8) and detector

  • Procedure:

    • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 80°C.[6]

    • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and heat at 80°C.[6]

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.[6]

    • Thermal Degradation: Expose the solid drug to a temperature of 105°C.[6]

    • Photolytic Degradation: Expose the drug solution to UV light.[6]

    • Collect samples at various time points for each condition.

    • Analyze the samples by a stability-indicating HPLC method to quantify the extent of degradation and identify any degradation products.

Visualizations

G cluster_prep Stock Solution Preparation start Start: Solid Darifenacin Hydrobromide weigh Weigh Compound start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot label_vials Label Vials aliquot->label_vials store Store at -20°C or -80°C label_vials->store

Caption: Workflow for preparing Darifenacin hydrobromide stock solution.

G cluster_troubleshooting Troubleshooting Logic issue Issue: Inconsistent Experimental Results check_storage Check Storage Conditions and Freeze-Thaw Cycles issue->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper Storage or Multiple Thaws aliquot_new Aliquot New Stock prepare_fresh->aliquot_new resolution Resolution: Consistent Results aliquot_new->resolution

References

Validation & Comparative

A Head-to-Head Battle in Preclinical Bladder Control: Darifenacin Hydrobromide vs. Oxybutynin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the efficacy of Darifenacin (B195073) hydrobromide and oxybutynin (B1027) in animal models of overactive bladder, providing researchers, scientists, and drug development professionals with essential preclinical data to inform future research and development.

In the landscape of pharmacotherapies for overactive bladder (OAB), both Darifenacin hydrobromide and oxybutynin have emerged as key players. Their efficacy in preclinical animal models provides a crucial foundation for understanding their clinical potential. This guide offers an objective comparison of their performance, supported by experimental data from various animal studies, to aid in the critical evaluation of these two prominent antimuscarinic agents.

Mechanism of Action: A Tale of Two Affinities

The therapeutic effects of both darifenacin and oxybutynin are primarily mediated through the antagonism of muscarinic acetylcholine (B1216132) receptors in the bladder's detrusor muscle. However, their efficacy and side-effect profiles are significantly influenced by their differing selectivity for the five muscarinic receptor subtypes (M1-M5).

Darifenacin is a potent and highly selective antagonist for the M3 muscarinic receptor subtype, which is the primary mediator of detrusor muscle contraction.[1][2] In contrast, oxybutynin is a non-selective antagonist, exhibiting affinity for multiple muscarinic receptor subtypes.[3] This difference in selectivity is a key factor influencing their respective therapeutic windows and adverse effect profiles.

Below is a summary of the binding affinities (pKi) of darifenacin and oxybutynin for human muscarinic receptor subtypes. A higher pKi value indicates a stronger binding affinity.

CompoundM1M2M3M4M5
Darifenacin 8.27.49.17.38.0
Oxybutynin 8.77.88.98.07.4

Data sourced from a study using CHO-K1 cell lines stably expressing human recombinant M1-M5 receptors.

The M3 selectivity of darifenacin is believed to contribute to a more targeted effect on the bladder with potentially fewer systemic side effects, such as those mediated by M1 receptors in the brain and M2 receptors in the heart.

In Vivo Efficacy: A Look at Urodynamic Parameters

Cystometry in animal models is a cornerstone for evaluating the in vivo efficacy of OAB drug candidates. These studies measure key urodynamic parameters such as bladder capacity, micturition pressure (the pressure generated by the bladder during urination), and the frequency of bladder contractions.

Rhesus Monkey Model

A study in anesthetized rhesus monkeys provides a direct comparison of the intravenous effects of darifenacin and oxybutynin on urodynamic parameters.

Treatment (Dose)Change in Bladder Capacity (%)Change in Micturition Pressure (%)
Darifenacin (0.1 mg/kg)+29%-
Oxybutynin (1 mg/kg)+71%-

Data represents the maximal increases from baseline.

In this model, both drugs demonstrated an ability to increase bladder capacity. Oxybutynin, at the tested dose, showed a more pronounced effect on increasing bladder capacity compared to darifenacin. Both drugs also dose-dependently decreased micturition pressure.

Rodent Models

While direct head-to-head studies in a single rodent model are limited in the available literature, separate studies in rats provide valuable insights into the individual effects of each drug.

In a study with conscious rats, oral administration of oxybutynin (1 and 3 mg/kg) led to a dose-dependent decrease in micturition pressure with no significant change in bladder volume capacity.[4] Another study in conscious rats with bladder outlet obstruction showed that oxybutynin inhibited bladder instability.[4]

In a separate study on rats, intravenous administration of darifenacin (0.1 mg/kg) was shown to reduce bladder afferent nerve activity in both Aδ and C fibers, which may contribute to its efficacy in reducing urgency.[5]

In Vitro Efficacy: Detrusor Muscle Contractility

In vitro studies using isolated bladder tissue strips allow for a direct assessment of a compound's ability to inhibit agonist-induced contractions of the detrusor muscle.

A study utilizing porcine detrusor tissue demonstrated that both darifenacin and oxybutynin can inhibit carbachol-induced contractions. The estimated pKD values, which reflect the antagonist's affinity for the receptor in a functional assay, were determined for both compounds.

CompoundEstimated pKD in Detrusor
Darifenacin 7.95 ± 1.19
Oxybutynin 7.44 ± 1.00

A higher pKD value indicates a greater affinity.

Interestingly, this study also revealed that darifenacin, unlike other tested antimuscarinics including oxybutynin, significantly depressed the maximum contractile force induced by carbachol.[6] This suggests that darifenacin may have additional mechanisms of action beyond simple competitive antagonism at the M3 receptor.[6]

Experimental Protocols

In Vivo Cystometry in Conscious Rats

A common experimental setup for in vivo cystometry in conscious rats involves the following key steps:

experimental_workflow_cystometry cluster_surgery Surgical Preparation cluster_recovery Recovery Period cluster_cystometry Cystometric Recording A Anesthetize Rat B Implant Bladder Catheter A->B C Exteriorize Catheter B->C D Allow for Surgical Recovery (Several Days) C->D E Place Rat in Metabolic Cage D->E F Connect Catheter to Infusion Pump & Pressure Transducer E->F G Infuse Saline at a Constant Rate F->G H Record Intravesical Pressure & Micturition Volumes G->H I Administer Test Compound (e.g., Darifenacin or Oxybutynin) H->I J Continue Recording to Assess Drug Effect I->J

In Vivo Cystometry Experimental Workflow.
  • Surgical Implantation: A catheter is surgically implanted into the dome of the bladder of an anesthetized rat and exteriorized at the nape of the neck.

  • Recovery: The animal is allowed to recover from surgery for several days.

  • Cystometric Recording: On the day of the experiment, the conscious and freely moving rat is placed in a metabolic cage. The bladder catheter is connected to an infusion pump and a pressure transducer.

  • Infusion and Measurement: Saline is infused into the bladder at a constant rate to elicit voiding contractions. Intravesical pressure and voided volume are continuously recorded.

  • Drug Administration: After a baseline recording period, the test compound (darifenacin or oxybutynin) is administered (e.g., intravenously or orally).

  • Post-Dose Recording: Cystometric parameters are recorded for a defined period after drug administration to evaluate its effect on bladder function.

In Vitro Bladder Strip Contractility Assay

The protocol for an in vitro bladder strip contractility assay typically involves these steps:

experimental_workflow_contractility cluster_preparation Tissue Preparation cluster_mounting Organ Bath Setup cluster_experiment Contraction Measurement A Euthanize Animal & Excise Bladder B Dissect Bladder into Longitudinal Strips C Mount Bladder Strips in Organ Baths B->C D Equilibrate in Physiological Salt Solution (e.g., Krebs) C->D E Induce Contraction with Agonist (e.g., Carbachol) D->E F Record Isometric Tension E->F G Add Antagonist (Darifenacin or Oxybutynin) F->G H Generate Cumulative Concentration-Response Curve to Agonist G->H

In Vitro Bladder Strip Contractility Assay Workflow.
  • Tissue Preparation: The bladder is excised from a euthanized animal (e.g., rat, guinea pig, or pig) and placed in a physiological salt solution. The bladder is then dissected into longitudinal strips of detrusor muscle.

  • Mounting: The muscle strips are mounted in organ baths containing a warmed, aerated physiological salt solution. One end of the strip is attached to a fixed point, and the other is connected to an isometric force transducer.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Contraction Induction: A contractile agonist, such as carbachol, is added to the organ bath to induce muscle contraction.

  • Antagonist Addition: The antagonist (darifenacin or oxybutynin) is added to the bath at increasing concentrations to generate a cumulative concentration-response curve and determine its inhibitory effect on the agonist-induced contraction.

Signaling Pathways in Detrusor Muscle Contraction

The contraction of the detrusor smooth muscle is primarily initiated by the binding of acetylcholine (ACh) to M3 muscarinic receptors. This binding triggers a cascade of intracellular events.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq activates Oxy Oxybutynin Oxy->M3R blocks Dari Darifenacin Dari->M3R blocks PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Muscle Contraction Ca_release->Contraction PKC->Contraction potentiates

M3 Muscarinic Receptor Signaling Pathway in Detrusor Muscle.

Upon activation by acetylcholine, the M3 receptor couples to a Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ is a critical step for the activation of myosin light-chain kinase and subsequent muscle contraction. Darifenacin and oxybutynin exert their effects by competitively blocking the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade.

Conclusion

Both darifenacin hydrobromide and oxybutynin demonstrate efficacy in animal models of overactive bladder by inhibiting detrusor muscle contractions. The primary distinction between the two lies in their receptor selectivity, with darifenacin exhibiting a high affinity for the M3 receptor subtype. This selectivity may offer a more targeted therapeutic approach. Preclinical data from both in vivo and in vitro studies provide a valuable framework for comparing their pharmacological profiles. Further head-to-head comparative studies in standardized animal models of OAB will be instrumental in further elucidating the nuanced differences in their efficacy and mechanisms of action, ultimately guiding the development of more effective and better-tolerated treatments for overactive bladder.

References

Darifenacin's Selectivity Profile: A Comparative Analysis with Other M3 Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of M3 Antagonist Selectivity

The M3 muscarinic acetylcholine (B1216132) receptor is a well-established therapeutic target for the treatment of overactive bladder (OAB). Antagonism of this receptor subtype leads to relaxation of the detrusor muscle, thereby alleviating the symptoms of OAB. However, the clinical utility of many M3 antagonists is often limited by their lack of selectivity, leading to off-target effects mediated by other muscarinic receptor subtypes (M1, M2, M4, and M5). This guide provides a detailed comparison of the selectivity profile of Darifenacin, a prominent M3-selective antagonist, with other commonly used M3 antagonists, including Solifenacin, Oxybutynin, and Tolterodine. The data presented is compiled from various in vitro studies to aid in the objective assessment of these compounds.

Comparative Selectivity Profiles: Binding Affinity and Functional Potency

The selectivity of a muscarinic antagonist is determined by its relative affinity and potency for the different muscarinic receptor subtypes. The following tables summarize the binding affinities (expressed as pKi values) and functional potencies (expressed as pA2 or pKB values) of Darifenacin and its comparators for the human M1-M5 muscarinic receptors. Higher pKi, pA2, or pKB values indicate greater affinity and potency.

Table 1: Comparative Binding Affinities (pKi) of M3 Antagonists for Human Muscarinic Receptors (M1-M5)

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 vs M1 Selectivity (fold)M3 vs M2 Selectivity (fold)
Darifenacin 8.2[1]7.4[1]9.1[1]7.3[1]8.0[1]~8~50
Solifenacin 7.66.98.06.97.5~2.5~12.6
Oxybutynin 8.7[1]7.8[1]8.9[1]8.0[1]7.4[1]~1.6~12.6
Tolterodine 8.8[1]8.0[1]8.5[1]7.7[1]7.7[1]~0.5~3.2

Note: pKi values are derived from multiple sources and represent the negative logarithm of the inhibition constant (Ki). Fold selectivity is calculated from the antilog of the difference in pKi values.

Table 2: Comparative Functional Potencies (pA2/pKB) of M3 Antagonists at Human Muscarinic Receptors (M1-M5)

CompoundM1 (pA2/pKB)M2 (pA2/pKB)M3 (pA2/pKB)M4 (pA2/pKB)M5 (pA2/pKB)
Darifenacin 8.17.08.87.47.7
Solifenacin 7.56.87.8--
Oxybutynin 8.37.58.6--
Tolterodine 8.27.98.1--

As the data indicates, Darifenacin exhibits the highest selectivity for the M3 receptor over the other muscarinic subtypes, particularly the M2 receptor, which is implicated in cardiac function. This high M3/M2 selectivity ratio is a key differentiator for Darifenacin.

Experimental Methodologies

The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed protocols for the key experiments used to determine the binding affinity and functional potency of muscarinic antagonists.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for its receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.

Objective: To determine the inhibition constant (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines (e.g., CHO-K1) stably expressing a single human muscarinic receptor subtype.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compounds (Darifenacin, Solifenacin, Oxybutynin, Tolterodine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The specific assay used depends on the signaling pathway coupled to the receptor subtype.

M1, M3, and M5 Receptor Functional Assay (Calcium Mobilization):

Objective: To determine the functional potency (pA2 or pKB) of an antagonist at the Gq-coupled M1, M3, and M5 receptors.

Principle: These receptors signal through the activation of phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).

Procedure:

  • Cell Culture: Cells expressing the M1, M3, or M5 receptor are cultured in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the cells.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in [Ca²⁺]i, is measured using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced response is quantified, and the pA2 or pKB value is determined using Schild analysis.

M2 and M4 Receptor Functional Assay (cAMP Inhibition):

Objective: To determine the functional potency (pA2 or pKB) of an antagonist at the Gi-coupled M2 and M4 receptors.

Principle: These receptors signal by inhibiting adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Procedure:

  • Cell Culture: Cells expressing the M2 or M4 receptor are cultured in a microplate.

  • Forskolin (B1673556) Stimulation: The cells are stimulated with forskolin to increase basal cAMP levels.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: A fixed concentration of a muscarinic agonist is added to the cells.

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and the pA2 or pKB value is determined.

Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the M3 receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Receptor Subtype) start->prep_membranes setup_assay Set up Assay Plate (Total Binding, Non-specific Binding, Competition) prep_membranes->setup_assay incubation Incubate Membranes with Radioligand and Test Compound setup_assay->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration wash Wash Filters filtration->wash scintillation Measure Radioactivity (Scintillation Counting) wash->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Darifenacin Hydrobromide for Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Darifenacin (B195073) hydrobromide's performance against other therapeutic alternatives for overactive bladder (OAB). The information presented is supported by experimental data from in vitro and in vivo studies to correlate its preclinical pharmacological profile with clinical efficacy.

Introduction to Darifenacin Hydrobromide

Darifenacin is a potent and selective muscarinic M3 receptor antagonist.[1][2][3] Its therapeutic effect in the treatment of overactive bladder stems from its ability to inhibit M3 receptor-mediated bladder smooth muscle contractions, which are the primary cause of OAB symptoms like urinary urgency, frequency, and urge incontinence.[4]

In Vitro Efficacy of Darifenacin

The in vitro profile of Darifenacin establishes its high affinity and selectivity for the M3 muscarinic receptor subtype, which is predominantly responsible for detrusor muscle contraction.

Receptor Binding Affinity

Radioligand binding assays are crucial for determining a drug's affinity for its target receptor. Darifenacin demonstrates a significantly higher affinity for the M3 receptor compared to other muscarinic subtypes (M1, M2, M4, M5).[1][3][5] This M3 selectivity is thought to contribute to its favorable side-effect profile, particularly concerning cognitive and cardiac effects which are associated with M1 and M2 receptor blockade, respectively.[3]

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 vs M1 Selectivity (fold)M3 vs M2 Selectivity (fold)
Darifenacin 8.27.49.17.38.0~8~50
Oxybutynin 8.77.88.98.07.4~1.6~12.6
Tolterodine 8.88.08.57.77.7~0.5~3.2
Trospium 9.19.29.39.08.6~1.6~1.3

Data compiled from a study comparing the binding affinity of various antimuscarinic compounds for human recombinant muscarinic receptor subtypes.[5] pKi is the negative logarithm of the inhibition constant (Ki).

Functional Assays in Bladder Tissue

In vitro functional assays using isolated bladder tissue strips assess a compound's ability to inhibit agonist-induced contractions. Darifenacin potently inhibits carbachol-induced contractions in guinea pig and human bladder preparations, further confirming its antagonist activity at the M3 receptor in the target tissue.[1] Studies on porcine bladder tissue have shown Darifenacin to have a high estimated pKD (a measure of affinity) in both the detrusor muscle and the urothelium with lamina propria.[6] Interestingly, some research also suggests that Darifenacin may have effects on non-muscarinic pathways in the bladder, which could contribute to its overall therapeutic effect.[6][7][8]

CompoundEstimated pKD (Detrusor)Estimated pKD (Urothelium & Lamina Propria)
Darifenacin 7.957.97
Fesoterodine 8.557.95
Oxybutynin 7.447.32
Solifenacin 6.636.96
Tolterodine 7.937.58
Trospium 9.308.46

Data from a study using porcine bladder tissue strips.[6] pKD is the negative logarithm of the dissociation constant (KD).

Signaling Pathway of Darifenacin's Action

G cluster_0 Presynaptic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell ACh Acetylcholine (B1216132) (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to PLC Phospholipase C (PLC) M3->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction Ca->Contraction Darifenacin Darifenacin Darifenacin->M3 Blocks

Caption: Darifenacin blocks acetylcholine binding to M3 receptors on bladder muscle.

In Vivo Efficacy of Darifenacin

The in vitro profile of Darifenacin translates to significant efficacy in both preclinical animal models and human clinical trials for OAB.

Preclinical Animal Models

Cystometry studies in conscious animal models, such as rats, are used to evaluate the effects of drugs on bladder function. These studies typically measure parameters like bladder capacity, voiding frequency, and the pressure threshold for micturition. Darifenacin has been shown to be effective in animal models, increasing bladder capacity and reducing the frequency of bladder contractions.

Clinical Trials in Humans

Multiple large-scale, randomized, double-blind, placebo-controlled clinical trials have established the efficacy of Darifenacin (7.5 mg and 15 mg once daily) in patients with OAB.[9][10]

Key Efficacy Endpoints from Pooled Phase III Clinical Trial Data:

ParameterDarifenacin 7.5 mg (Change from Baseline)Darifenacin 15 mg (Change from Baseline)Placebo (Change from Baseline)
Incontinence Episodes/week Significant ReductionMore Significant ReductionLesser Reduction
Micturition Frequency/day Significant ReductionSignificant ReductionLesser Reduction
Urgency Episodes/day Significant ReductionSignificant ReductionLesser Reduction
Volume Voided/micturition Significant IncreaseSignificant IncreaseLesser Increase

Summary of findings from pooled analyses of Phase III studies.[9][10] Darifenacin, at both 7.5 mg and 15 mg doses, demonstrated statistically significant improvements in key OAB symptoms compared to placebo.[9][10] The onset of action is rapid, with significant symptom reduction observed as early as the first two weeks of treatment.[9][10]

Clinical Trial Workflow

G cluster_0 cluster_1 cluster_2 Screening Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Run_in Placebo Run-in (Baseline Data Collection) Informed_Consent->Run_in Randomization Randomization Run_in->Randomization Treatment 12-Week Double-Blind Treatment Period Randomization->Treatment Group A: Darifenacin Group B: Comparator Group C: Placebo Follow_up Follow-up Visits (e.g., Weeks 2, 6, 12) Treatment->Follow_up Efficacy_Analysis Efficacy Analysis (Bladder Diaries, QoL) Follow_up->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events, Vitals) Follow_up->Safety_Analysis Statistical_Analysis Statistical Analysis Efficacy_Analysis->Statistical_Analysis Safety_Analysis->Statistical_Analysis G cluster_0 In Vitro cluster_1 In Vivo Binding High M3 Receptor Binding Affinity (pKi) Functional Potent Inhibition of Bladder Contraction (pA2) Binding->Functional Leads to Safety Favorable Side-Effect Profile (Lower CNS & Cardiac Events) Binding->Safety Correlates with (M1/M2 Sparing) Efficacy Clinical Efficacy (Reduced Urgency, Frequency, Incontinence) Functional->Efficacy Predicts

References

Comparative Urodynamic Analysis of Darifenacin in Animal Models of Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Urodynamic Profile of Darifenacin (B195073) Compared to Other Muscarinic Antagonists.

This guide provides a comprehensive comparison of the urodynamic effects of Darifenacin, a selective M3 muscarinic receptor antagonist, with other therapeutic alternatives for overactive bladder (OAB) in preclinical animal models. The data presented is intended to inform research and development decisions by offering a clear, evidence-based overview of Darifenacin's pharmacological activity.

In Vivo Urodynamic Effects: A Comparative Summary

The following tables summarize the quantitative urodynamic data from a key study in a rat model of overactive bladder induced by cyclophosphamide (B585) (CYP). This model mimics the bladder hyperactivity and inflammation characteristic of interstitial cystitis and OAB. The data compares the effects of Darifenacin to Oxybutynin, a non-selective muscarinic antagonist.

Table 1: Effect of Darifenacin and Oxybutynin on Micturition Frequency and Volume in CYP-Treated Rats

Treatment GroupMicturition Frequency (intervals/20 min)Single Micturition Volume (ml)
Control (Vehicle)1.8 ± 0.20.28 ± 0.03
CYP + Vehicle5.4 ± 0.40.11 ± 0.01
CYP + Darifenacin (1 mg/kg)2.6 ± 0.3#0.23 ± 0.02#
CYP + Oxybutynin (1 mg/kg)3.1 ± 0.3#0.19 ± 0.02#

*p<0.05 vs. Control; #p<0.05 vs. CYP + Vehicle

Table 2: Effect of Darifenacin and Oxybutynin on Cystometric Parameters in CYP-Treated Rats

Treatment GroupMicturition Pressure (cmH₂O)Bladder Capacity (ml)
Control (Vehicle)45.2 ± 2.10.35 ± 0.04
CYP + Vehicle48.5 ± 2.50.15 ± 0.02*
CYP + Darifenacin (1 mg/kg)46.1 ± 2.30.29 ± 0.03#
CYP + Oxybutynin (1 mg/kg)47.3 ± 2.80.24 ± 0.03#

*p<0.05 vs. Control; #p<0.05 vs. CYP + Vehicle

In Vitro Comparison of Muscarinic Antagonists

The following table presents data from an in vitro study on porcine bladder detrusor muscle strips, comparing the potency of various antimuscarinic agents in inhibiting carbachol-induced contractions.

Table 3: Antagonist Potency (pA₂) of Muscarinic Antagonists on Porcine Detrusor Muscle

AntagonistpA₂ Value
Darifenacin 9.34
Atropine9.26
Oxybutynin7.74
Propiverine7.68

Higher pA₂ values indicate greater antagonist potency.[1]

Experimental Protocols

A detailed methodology for conducting in vivo cystometry in a rat model of overactive bladder is provided below. This protocol is a standard method used in many preclinical studies evaluating OAB therapeutics.

Cyclophosphamide (CYP)-Induced Overactive Bladder Model in Rats
  • Animal Model: Female Sprague-Dawley rats (200-250g) are used.

  • Induction of OAB: A single intraperitoneal injection of cyclophosphamide (150 mg/kg) is administered to induce cystitis and bladder overactivity. Urodynamic measurements are typically performed 48 hours after CYP injection.

  • Surgical Implantation of Bladder Catheter:

    • Rats are anesthetized (e.g., isoflurane).

    • A midline abdominal incision is made to expose the bladder.

    • A polyethylene (B3416737) catheter (PE-50) with a flared tip is inserted into the dome of the bladder and secured with a purse-string suture.

    • The distal end of the catheter is tunneled subcutaneously and exteriorized at the nape of the neck.

    • The abdominal incision is closed in layers.

    • Animals are allowed to recover for at least 48 hours before cystometry.

Conscious Cystometry Procedure
  • Experimental Setup: The conscious and freely moving rat is placed in a metabolic cage. The exteriorized bladder catheter is connected via a three-way stopcock to a pressure transducer and a syringe pump.

  • Bladder Filling: The bladder is filled with room-temperature saline at a constant infusion rate (e.g., 0.04 mL/min).

  • Urodynamic Recordings: Intravesical pressure is continuously recorded. Micturition volumes are measured by collecting the voided urine on a balance placed beneath the cage.

  • Data Analysis: The following urodynamic parameters are analyzed from the cystometrogram:

    • Micturition Frequency: The number of voids over a specific time period.

    • Micturition Volume: The volume of urine expelled during each void.

    • Micturition Pressure: The peak intravesical pressure during a voiding contraction.

    • Bladder Capacity: The volume of saline infused into the bladder to elicit a voiding contraction.

Mechanism of Action and Signaling Pathway

Darifenacin is a potent and selective antagonist of the M3 muscarinic receptor.[2][3] In the bladder, acetylcholine (B1216132) released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to muscle contraction. By blocking this receptor, Darifenacin inhibits these involuntary contractions, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[4]

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 binds to Gq Gq Protein M3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ SR->Ca releases Contraction Muscle Contraction Ca->Contraction initiates PKC->Contraction contributes to Darifenacin Darifenacin Darifenacin->M3 blocks

Caption: M3 receptor signaling pathway in detrusor muscle and the action of Darifenacin.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating a compound's efficacy in an animal model of overactive bladder using cystometry.

G cluster_0 Phase 1: Model Induction & Preparation cluster_1 Phase 2: Urodynamic Evaluation cluster_2 Phase 3: Data Analysis animal_selection Select Animal Model (e.g., Female Sprague-Dawley Rat) oab_induction Induce Overactive Bladder (e.g., Cyclophosphamide Injection) animal_selection->oab_induction catheter_implantation Surgically Implant Bladder Catheter oab_induction->catheter_implantation recovery Allow for Post-Surgical Recovery (48h) catheter_implantation->recovery placement Place Conscious Animal in Metabolic Cage recovery->placement connection Connect Catheter to Cystometry Equipment placement->connection baseline Record Baseline Urodynamic Data connection->baseline treatment Administer Treatment (Darifenacin or Alternative) baseline->treatment post_treatment Record Post-Treatment Urodynamic Data treatment->post_treatment analysis Analyze Cystometrograms for Key Parameters: - Micturition Frequency - Micturition Volume - Bladder Capacity - Micturition Pressure post_treatment->analysis comparison Statistically Compare Treatment Groups analysis->comparison

Caption: Experimental workflow for preclinical urodynamic studies.

References

Reproducibility of Darifenacin hydrobromide effects in different laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Darifenacin (B195073) hydrobromide's performance with other alternatives for the treatment of overactive bladder (OAB), supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the reproducibility of its effects in various laboratory settings.

Darifenacin hydrobromide is a selective M3 muscarinic receptor antagonist.[1][2] The M3 receptor is the primary mediator of detrusor muscle contraction in the urinary bladder.[1][3] By selectively targeting the M3 receptor, darifenacin aims to reduce urinary bladder contractions and symptoms of OAB with a potentially lower incidence of side effects associated with non-selective antimuscarinic agents.[1][4]

Performance Comparison

The efficacy of darifenacin has been evaluated in numerous clinical trials. The following tables summarize key performance indicators compared to placebo and other antimuscarinic agents.

Table 1: Efficacy of Darifenacin in Overactive Bladder (OAB) - Clinical Trial Data
Efficacy ParameterDarifenacin 7.5 mgDarifenacin 15 mgPlaceboAlternative: TolterodineAlternative: OxybutyninReference
Reduction in Incontinence Episodes/week -67.7%-72.8%-55.9%--[4]
Median reduction of 2.0Median reduction of 3.2---[5]
-88.6% (in patients ≥65 years)(Dose titrated from 7.5mg)-77.9% (in patients ≥65 years)--[6]
Reduction in Micturition Frequency/day Significant improvement (p<0.001)Significant improvement (p<0.001)---[4]
-25.3% (in patients ≥65 years)(Dose titrated from 7.5mg)-18.5% (in patients ≥65 years)--[6]
Median change of -2.7(Dose titrated from 7.5mg)---[7]
Increase in Bladder Capacity (Mean Volume Voided) Significant improvement (p<0.040)Significant improvement (p<0.001)---[4]
Table 2: Receptor Binding Affinity (pKi) of Darifenacin and Other Antimuscarinics

A higher pKi value indicates a stronger binding affinity.

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorM3 Selectivity vs. M1M3 Selectivity vs. M2Reference
Darifenacin 8.27.49.17.38.0~8-fold~50-fold[3]
Tolterodine 8.88.08.57.77.7No selectivityNo selectivity[3]
Oxybutynin 8.77.88.98.07.4No selectivityNo selectivity[3]
Table 3: Common Adverse Events of Darifenacin in Clinical Trials
Adverse EventDarifenacin 7.5 mgDarifenacin 15 mgPlaceboReference
Dry Mouth 20%35%-[5]
23.3% (long-term)(Dose titrated)-[8]
Constipation 15%21%-[5]
20.9% (long-term)(Dose titrated)-[8]

Experimental Protocols

Reproducibility of darifenacin's effects relies on standardized experimental protocols. Below are methodologies for key experiments.

In Vitro M3 Receptor Binding Assay

This assay determines the binding affinity of darifenacin to the M3 muscarinic receptor.

Objective: To quantify the binding affinity (Ki) of darifenacin for the human M3 muscarinic receptor.

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M3 receptors.[3]

  • Membrane preparation from CHO-K1 cells.

  • Radioligand: [N-methyl-3H]-scopolamine.[3]

  • Non-specific binding agent: Atropine (B194438) (1 µM).[3]

  • Test compound: Darifenacin hydrobromide.

  • Assay buffer: 20 mM HEPES, pH 7.4.[3]

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of darifenacin hydrobromide.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of atropine (1 µM).[3]

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of darifenacin.

  • Incubate the plates at a controlled temperature (e.g., 20°C).[3]

  • Following incubation, rapidly filter the contents of each well and wash to separate bound from free radioligand.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of darifenacin.

    • Determine the IC50 value (the concentration of darifenacin that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.[3]

Ex Vivo Bladder Strip Contraction Assay

This assay assesses the functional effect of darifenacin on bladder muscle contractility.

Objective: To evaluate the inhibitory effect of darifenacin on agonist-induced contractions of isolated bladder smooth muscle strips.

Materials:

  • Animal bladder tissue (e.g., guinea pig, porcine).[9]

  • Krebs-Henseleit solution.

  • Contractile agonist: Carbachol (B1668302).[9]

  • Test compound: Darifenacin hydrobromide.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Isolate the urinary bladder from the animal model and dissect smooth muscle strips.

  • Mount the tissue strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

  • Perform a cumulative concentration-response curve to carbachol to establish a baseline contractile response.

  • Wash the tissues and allow them to return to baseline.

  • Incubate a subset of the tissue strips with varying concentrations of darifenacin for a predetermined period.

  • Repeat the cumulative concentration-response curve to carbachol in the presence of darifenacin.

  • Data Analysis:

    • Measure the maximal contractile response to carbachol in the absence and presence of darifenacin.

    • Compare the concentration-response curves to determine if darifenacin causes a parallel rightward shift (competitive antagonism) and/or a reduction in the maximal response.

    • Calculate the pA2 value to quantify the potency of darifenacin as an antagonist.

Visualizations

Signaling Pathway of the M3 Muscarinic Receptor

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ Release ER->Ca Triggers Contraction Muscle Contraction Ca->Contraction Leads to Darifenacin Darifenacin Darifenacin->M3R Blocks Darifenacin_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trials receptor_binding Receptor Binding Assay (CHO cells expressing M1-M5) determine_ki Determine Ki values for M1-M5 receptors receptor_binding->determine_ki dose_response Generate Dose-Response Curves with/without Darifenacin tissue_prep Isolate Bladder Smooth Muscle Strips organ_bath Mount in Organ Bath (Carbachol stimulation) tissue_prep->organ_bath organ_bath->dose_response cystometry Perform Cystometry (Measure bladder capacity, pressure) animal_model OAB Animal Model (e.g., spontaneous hypertensive rat) darifenacin_admin Administer Darifenacin or Vehicle Control animal_model->darifenacin_admin darifenacin_admin->cystometry efficacy_endpoints Assess Efficacy Endpoints (e.g., incontinence episodes, frequency) patient_recruitment Recruit OAB Patients randomization Randomize to Darifenacin, Placebo, or Active Comparator patient_recruitment->randomization randomization->efficacy_endpoints safety_assessment Monitor Adverse Events randomization->safety_assessment

References

A Comparative Guide to New M3 Antagonists Versus Darifenacin Hydrobromide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of emerging M3 muscarinic receptor antagonists, benchmarked against the established therapeutic, Darifenacin hydrobromide. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of binding affinities, functional potencies, and selectivity profiles, supported by detailed experimental methodologies.

Introduction to M3 Receptor Antagonism

Muscarinic M3 receptors, predominantly Gq-coupled G-protein coupled receptors (GPCRs), are critical mediators of smooth muscle contraction, particularly in the bladder and airways, as well as glandular secretion.[1] Antagonism of the M3 receptor is a cornerstone therapeutic strategy for conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[1] Darifenacin hydrobromide is a potent and selective M3 antagonist widely used in the management of OAB.[2][3] It functions by competitively inhibiting the binding of acetylcholine (B1216132) to M3 receptors, leading to the relaxation of the detrusor muscle and a reduction in urinary urgency and frequency.[2][3] The development of new M3 antagonists aims to further improve selectivity and reduce off-target effects, such as those mediated by M1 and M2 receptors, which can lead to cognitive and cardiovascular side effects, respectively.[1]

Comparative Preclinical Data

The following tables summarize the binding affinities and functional potencies of Darifenacin hydrobromide and a selection of newer M3 antagonists. Lower Ki values indicate higher binding affinity, while higher pA2 values denote greater functional antagonist potency.

Table 1: Comparative Binding Affinities (Ki, nM) of M3 Antagonists at Human Muscarinic Receptors

CompoundM1M2M3M4M5M3 Selectivity vs. M2Reference
Darifenacin 7.950.10.863.110.0~63-fold[4]
Revatropate High AffinityLow AffinityHigh AffinityN/AN/A~50-fold[5]
UH-AH 37 1.844.76.54.84.8~7-fold[6]
DA-8010 N/AN/AHigh AffinityN/AN/AHigh[7]
(R/S)-1a N/AN/A0.16N/AN/AN/A[8]

N/A: Data not available in the reviewed literature.

Table 2: Comparative Functional Antagonist Potency (pA2) of M3 Antagonists

CompoundTissue/AssaypA2Reference
Darifenacin Guinea Pig Ileum (M3)9.0 - 9.4[1][3]
Darifenacin Guinea Pig Bladder (M3)8.66[3]
UH-AH 37 Rat Ileum (M3)8.04[6]

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 muscarinic receptor by acetylcholine initiates a signaling cascade through the Gq protein alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), leading to a cascade of downstream effects, including smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC SMC Smooth Muscle Contraction PKC->SMC Leads to

M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for M3 Receptor Affinity

This assay determines the binding affinity of a test compound for the M3 muscarinic receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines (e.g., CHO-K1) stably expressing the human M3 muscarinic receptor.[4]

  • Cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes.[9]

  • The membrane pellet is washed and resuspended in the assay buffer.[9]

2. Competition Binding Reaction:

  • The prepared membranes are incubated with a fixed concentration of a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]-NMS).[4][10]

  • Varying concentrations of the unlabeled test antagonist are added to compete for binding to the receptor.[4]

  • The reaction is incubated to allow binding to reach equilibrium.[10]

3. Separation and Detection:

  • The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.[9]

  • The filters are washed to remove any unbound radioligand.

  • The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the receptor, is measured using a liquid scintillation counter.[10]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[4]

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Radioligand_Binding_Workflow prep Membrane Preparation (Cells expressing M3R) incubate Incubation (Membranes + [3H]-NMS + Test Compound) prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Washing filter->wash count Scintillation Counting (Measures bound radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Radioligand Binding Assay Workflow.

In Vitro Functional Assay on Isolated Smooth Muscle

This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.

1. Tissue Preparation:

  • A smooth muscle tissue, such as a strip of guinea pig ileum or bladder detrusor muscle, is isolated and mounted in an organ bath.[1][11]

  • The organ bath contains a physiological salt solution maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[1]

2. Contraction Induction:

  • A muscarinic agonist, such as carbachol, is added to the organ bath to induce a contractile response in the tissue.[1]

  • The resulting contraction is measured and recorded using a force transducer.[1]

3. Antagonist Application:

  • The tissue is pre-incubated with varying concentrations of the test M3 antagonist for a defined period before the addition of the agonist.[1]

4. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-induced contraction is quantified.

  • The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve, is calculated to determine the antagonist's potency.[12]

Discussion of New M3 Antagonists

Several novel M3 antagonists are in various stages of development, each with a unique pharmacological profile.

  • Revatropate: This compound demonstrates approximately 50-fold selectivity for M1 and M3 receptors over the M2 subtype.[5] Early clinical studies in patients with COPD have shown it to be an effective and well-tolerated bronchodilator.[5]

  • UH-AH 37: A derivative of pirenzepine, UH-AH 37 exhibits high affinity for M1 and M3 receptors, with a notable 7-fold selectivity for M3 over M2 receptors.[6]

  • DA-8010: Preclinical studies have indicated that DA-8010 possesses a high binding affinity for the human M3 receptor and significant selectivity for bladder smooth muscle.[7] A phase 2 clinical trial in patients with OAB demonstrated that DA-8010 significantly reduced urinary frequency compared to placebo.[7]

  • Novel Pyrrolidinol Esters (e.g., (R/S)-1a): These compounds, designed through structural recombination of existing M3 antagonists, have shown potent M3 antagonism with Ki values in the sub-nanomolar range and have been optimized for plasma stability.[8]

Conclusion

The development of new M3 antagonists continues to be a promising area of research for the treatment of OAB, COPD, and other conditions involving smooth muscle hyperreactivity. While Darifenacin hydrobromide remains a valuable therapeutic option due to its established efficacy and M3 selectivity, emerging antagonists such as Revatropate, UH-AH 37, and DA-8010 offer the potential for improved selectivity profiles and, consequently, a better-tolerated side-effect profile. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these new agents against established therapies. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and future M3 receptor antagonists.

References

Future Research & Novel Applications

Application Notes and Protocols: Investigating the Role of Darifenacin Hydrobromide in Non-Urological Smooth Muscle Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the pharmacological effects of Darifenacin (B195073) hydrobromide on non-urological smooth muscle tissues. Darifenacin is a potent and selective M3 muscarinic receptor antagonist, a characteristic that extends its therapeutic potential beyond its primary use in overactive bladder to disorders involving smooth muscle dysregulation in the gastrointestinal and respiratory tracts.[1][2]

Introduction

Darifenacin hydrobromide selectively antagonizes M3 muscarinic acetylcholine (B1216132) receptors, which are instrumental in mediating smooth muscle contraction in various organs, including the gastrointestinal (GI) tract and airways.[3][4] This selectivity suggests its potential utility in conditions such as Irritable Bowel Syndrome (IBS) and Chronic Obstructive Pulmonary Disease (COPD), where M3 receptor-mediated smooth muscle activity is implicated.[1][2] These protocols outline key in vitro and ex vivo experiments to characterize the efficacy and mechanism of action of Darifenacin in relevant non-urological tissues.

Mechanism of Action of Darifenacin

Darifenacin acts as a competitive antagonist at the M3 muscarinic receptor.[5] In smooth muscle cells, acetylcholine (ACh) binding to M3 receptors activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent smooth muscle contraction. Darifenacin blocks the initial binding of ACh to the M3 receptor, thereby inhibiting this entire signaling pathway and promoting smooth muscle relaxation.[4]

cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Darifenacin Darifenacin Darifenacin->M3R Blocks Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca2_cyto Ca2+ SR->Ca2_cyto Releases Ca2_SR Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Leads to

Figure 1: Darifenacin's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of Darifenacin at muscarinic receptors in various tissues.

Table 1: Muscarinic Receptor Binding Affinities of Darifenacin

Receptor SubtypeBinding Affinity (pKi)Selectivity vs. M3
M17.99-fold lower
M27.4874-fold lower
M3 9.12 -
M4-60-fold lower
M5-12-fold lower
(Data compiled from references[1][6])

Table 2: Functional Antagonist Potency of Darifenacin in Smooth Muscle Preparations

Tissue PreparationAgonistPotency (pA2)
Guinea Pig IleumCarbachol8.66 - 9.4
Guinea Pig TracheaCarbachol8.66 - 9.4
Guinea Pig BladderCarbachol8.66 - 9.4
Human BladderCarbachol9.34
(Data compiled from references[1][7])

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the effects of Darifenacin on non-urological smooth muscle.

Protocol 1: Isolated Tissue Bath for Smooth Muscle Contractility

This protocol is designed to assess the effect of Darifenacin on agonist-induced contractions of isolated smooth muscle strips from the gastrointestinal tract (e.g., guinea pig ileum) or respiratory tract (e.g., guinea pig or bovine trachea).[6][8][9]

Materials:

  • Isolated tissue bath system with force transducers

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and gassed with 95% O2 / 5% CO2

  • Darifenacin hydrobromide stock solution

  • Agonist stock solution (e.g., Carbachol, Acetylcholine, Histamine)

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, bovine trachea)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Dissect the desired smooth muscle tissue (e.g., a segment of guinea pig ileum or a ring of bovine trachea) and place it in cold PSS.

    • For guinea pig ileum, prepare longitudinal muscle-myenteric plexus strips.[8]

    • For trachea, prepare muscle strips or rings, with or without the epithelium, as required for the study.[9][10]

  • Tissue Mounting:

    • Mount the tissue strips in the isolated tissue baths containing warmed, aerated PSS.

    • Connect one end of the tissue to a fixed hook and the other to a force transducer.

  • Equilibration and Tensioning:

    • Allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[6]

    • Apply an optimal resting tension (e.g., 1g for guinea pig ileum).[8]

  • Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for the chosen agonist (e.g., Carbachol) to establish a baseline contractile response.

  • Darifenacin Incubation:

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a known concentration of Darifenacin hydrobromide for a predetermined period (e.g., 30 minutes).

  • Repeat Agonist Curve:

    • In the presence of Darifenacin, repeat the cumulative agonist concentration-response curve.

  • Data Analysis:

    • Measure the maximal response and the EC50 (concentration of agonist that produces 50% of the maximal response) in the absence and presence of Darifenacin.

    • Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep mounting Mount Tissue in Isolated Bath tissue_prep->mounting equilibration Equilibration and Tensioning (1g) mounting->equilibration agonist_curve1 Generate Agonist Concentration-Response Curve (e.g., Carbachol) equilibration->agonist_curve1 washout1 Washout agonist_curve1->washout1 darifenacin_incubation Incubate with Darifenacin washout1->darifenacin_incubation agonist_curve2 Repeat Agonist Concentration-Response Curve darifenacin_incubation->agonist_curve2 data_analysis Data Analysis (Schild Plot, pA2) agonist_curve2->data_analysis end End data_analysis->end

Figure 2: Isolated Tissue Bath Workflow.
Protocol 2: M3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Darifenacin for the M3 muscarinic receptor, typically using cell membranes from cell lines expressing the human M3 receptor.[7]

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor

  • Radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine)

  • Darifenacin hydrobromide solutions of varying concentrations

  • Assay buffer

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, assay buffer, and the radiolabeled antagonist to each well.

  • Competition:

    • To different wells, add increasing concentrations of unlabeled Darifenacin hydrobromide.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Darifenacin concentration.

    • Determine the IC50 (concentration of Darifenacin that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

start Start prepare_reagents Prepare Reagents: - M3 Receptor Membranes - Radioligand - Darifenacin Dilutions start->prepare_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prepare_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis: - Calculate IC50 - Calculate Ki (Cheng-Prusoff) quantification->data_analysis end End data_analysis->end

Figure 3: M3 Receptor Binding Assay Workflow.
Protocol 3: Calcium Imaging in Smooth Muscle Cells

This protocol allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in response to muscarinic receptor stimulation and inhibition by Darifenacin.[11][12]

Materials:

  • Cultured smooth muscle cells from a relevant tissue (e.g., trachea or intestine)

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Physiological salt solution (e.g., HEPES-buffered PSS)

  • Agonist (e.g., Carbachol)

  • Darifenacin hydrobromide

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Culture and Dye Loading:

    • Culture smooth muscle cells on glass coverslips.

    • Load the cells with a fluorescent Ca2+ indicator dye by incubating them with the AM ester form of the dye.

  • Baseline Measurement:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with PSS and record baseline fluorescence.

  • Agonist Stimulation:

    • Apply the agonist to the cells and record the change in fluorescence, which corresponds to an increase in [Ca2+]i.

  • Washout and Darifenacin Incubation:

    • Wash out the agonist and allow the fluorescence to return to baseline.

    • Perfuse the cells with a solution containing Darifenacin hydrobromide for a set period.

  • Repeat Agonist Stimulation:

    • While continuing to perfuse with Darifenacin, re-apply the agonist and record the fluorescence response.

  • Data Analysis:

    • Quantify the fluorescence intensity over time.

    • Compare the peak and duration of the Ca2+ signal in response to the agonist in the absence and presence of Darifenacin.

start Start cell_culture Culture Smooth Muscle Cells start->cell_culture dye_loading Load Cells with Ca2+ Indicator Dye cell_culture->dye_loading baseline_imaging Record Baseline Fluorescence dye_loading->baseline_imaging agonist_stimulation1 Stimulate with Agonist and Record Ca2+ Signal baseline_imaging->agonist_stimulation1 washout Washout agonist_stimulation1->washout darifenacin_incubation Incubate with Darifenacin washout->darifenacin_incubation agonist_stimulation2 Repeat Agonist Stimulation in Presence of Darifenacin darifenacin_incubation->agonist_stimulation2 data_analysis Compare Ca2+ Signals (Peak and Duration) agonist_stimulation2->data_analysis end End data_analysis->end

Figure 4: Calcium Imaging Workflow.

In Vivo Assessment of Gastrointestinal Motility

To investigate the effects of Darifenacin on whole-organ function, in vivo models of gastrointestinal motility can be employed.

Example: Charcoal Meal Transit Assay in Rodents

Principle: This assay measures the distance traveled by a charcoal meal through the small intestine in a given time, providing an index of intestinal transit rate.

Procedure:

  • Fast animals overnight with free access to water.

  • Administer Darifenacin hydrobromide or vehicle orally or via injection.

  • After a set pretreatment time, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.

  • After a specific time (e.g., 20-30 minutes), humanely euthanize the animals.

  • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculate the percentage of intestinal transit for each animal.

  • Compare the transit rates between the Darifenacin-treated and vehicle-treated groups. A decrease in transit would be expected with Darifenacin due to its anticholinergic effects.[13]

Conclusion

These application notes and protocols provide a robust framework for the preclinical evaluation of Darifenacin hydrobromide in non-urological smooth muscle disorders. By systematically applying these methodologies, researchers can elucidate the therapeutic potential and underlying mechanisms of Darifenacin in conditions such as IBS and COPD, paving the way for further drug development and clinical investigation.

References

Application Notes and Protocols for Investigating the Central Nervous System Effects of High-Dose Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for exploring the potential central nervous system (CNS) effects of Darifenacin hydrobromide at supratherapeutic doses. While Darifenacin is known for its M3 receptor selectivity, which generally limits CNS side effects at therapeutic doses, understanding its pharmacological profile at higher concentrations is crucial for a comprehensive safety assessment. The following protocols and data summaries are designed to guide researchers in this exploratory process.

Introduction

Darifenacin hydrobromide is a competitive muscarinic receptor antagonist with a higher affinity for the M3 receptor subtype than for M1, M2, M4, and M5 receptors.[1][2] This selectivity is the basis for its primary clinical use in treating overactive bladder, as the M3 receptor is the main mediator of bladder contraction.[3] The M1 receptor, in contrast, is highly expressed in the CNS and plays a critical role in cognitive functions such as memory and learning.[4]

At therapeutic doses (7.5 mg and 15 mg daily), Darifenacin has demonstrated a favorable CNS safety profile, with multiple studies showing no significant cognitive impairment compared to placebo, even in elderly populations.[5][6][7] This is attributed to its low relative affinity for M1 receptors.[5] However, the effects of high, supratherapeutic doses on the CNS are not well-documented. At sufficiently high concentrations, the selectivity of Darifenacin for the M3 receptor may be overcome, leading to the blockade of other muscarinic receptor subtypes in the brain and potentially causing anticholinergic CNS effects such as confusion, hallucinations, and somnolence.

These notes provide protocols for preclinical and clinical investigations into the potential dose-dependent CNS effects of Darifenacin hydrobromide.

Quantitative Data Summary

Published data on the CNS effects of high-dose Darifenacin is limited. The table below summarizes the most relevant available quantitative information.

Study Type Dose Observed CNS Effects Reference
Clinical TrialUp to 75 mg (five times the maximum therapeutic dose)Signs of overdose were limited to abnormal vision.--INVALID-LINK--

Experimental Protocols

The following are generalized protocols for assessing the CNS effects of anticholinergic compounds. These can be adapted for a specific investigation of high-dose Darifenacin hydrobromide.

Preclinical Assessment: Rodent Model

This test assesses hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular tank (90-100 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: For 5 consecutive days, animals are given four trials per day to find the hidden platform from different starting positions. The latency to find the platform is recorded. If an animal fails to find the platform within 60 seconds, it is guided to it.

    • Probe Trial: On day 6, the platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is recorded as a measure of memory retention.

    • Drug Administration: Darifenacin hydrobromide or vehicle is administered at various doses (e.g., 1, 10, 50 mg/kg, i.p.) 30 minutes before the first trial of each day.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different dose groups and the vehicle control group.

EEG is used to measure changes in brain electrical activity.

  • Procedure:

    • Surgically implant electrodes over the frontal cortex and hippocampus of the rats.

    • Allow for a recovery period of at least one week.

    • Record baseline EEG for a 45-minute period.

    • Administer Darifenacin hydrobromide or vehicle at various high doses.

    • Record EEG continuously for at least 180 minutes post-administration.

  • Data Analysis: Perform quantitative EEG (qEEG) analysis to assess changes in power spectral density across different frequency bands (e.g., delta, theta, alpha, beta). Anticholinergic effects are often associated with an increase in slow-wave (delta) activity and a decrease in fast-wave activity.

In Vitro Assessment

This assay determines the affinity of Darifenacin for different muscarinic receptor subtypes at high concentrations.

  • Materials: Cell membranes from cell lines stably expressing human M1, M2, or M3 receptors; radiolabeled ligand (e.g., [3H]-N-methylscopolamine); varying concentrations of Darifenacin hydrobromide.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and a range of concentrations of Darifenacin.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 (concentration of Darifenacin that inhibits 50% of the specific binding of the radiolabeled ligand) and subsequently the Ki (inhibition constant) for each receptor subtype. This will quantify the selectivity of Darifenacin at higher concentrations.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways in the CNS

The following diagrams illustrate the primary signaling cascades of M1, M2, and M3 muscarinic receptors in the central nervous system.

M1_M3_Signaling ACh Acetylcholine (ACh) M1_M3 M1/M3 Receptor ACh->M1_M3 Binds Darifenacin High-Dose Darifenacin Darifenacin->M1_M3 Blocks Gq Gq Protein M1_M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Neuronal Excitation, Synaptic Plasticity Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to M2_Signaling ACh Acetylcholine (ACh) M2 M2 Receptor ACh->M2 Binds Darifenacin High-Dose Darifenacin Darifenacin->M2 Blocks Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits K_channel K⁺ Channel Gi->K_channel Activates (βγ subunit) ATP ATP cAMP ↓ cAMP ATP->cAMP Converts Cellular_Response Neuronal Inhibition, Reduced Neurotransmitter Release cAMP->Cellular_Response Leads to K_efflux K⁺ Efflux K_channel->K_efflux K_efflux->Cellular_Response Leads to Behavioral_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Vehicle, Darifenacin Doses) Animal_Acclimation->Group_Assignment Drug_Admin Drug/Vehicle Administration Group_Assignment->Drug_Admin Behavioral_Test Morris Water Maze or Passive Avoidance Test Drug_Admin->Behavioral_Test Data_Collection Collect Latency, Time in Quadrant, etc. Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Compare Cognitive Performance Across Groups Stats->Results Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (M1, M2, M3 expressing) Incubation Incubate Membranes, Radioligand, and Darifenacin Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand and Darifenacin Dilutions Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Calculation Calculate IC50 and Ki Values Quantification->Calculation Results Determine Receptor Affinity and Selectivity Calculation->Results

References

Application Notes and Protocols for Studying Muscarinic Receptor Signaling Pathways with Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin (B195073) hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1][2] Its high affinity and selectivity for the M3 subtype make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of this receptor.[3][4] M3 receptors are predominantly coupled to Gq/11 proteins and are primarily responsible for mediating smooth muscle contraction, making them a key target in conditions such as overactive bladder (OAB).[1][5][6] These application notes provide detailed protocols for utilizing darifenacin to investigate M3R signaling pathways in various experimental settings.

Mechanism of Action

Darifenacin functions as a competitive antagonist at the M3 muscarinic receptor.[1][7] Upon binding, it blocks the action of the endogenous agonist, acetylcholine (ACh), thereby inhibiting the downstream signaling cascade.[1] The M3 receptor, upon activation by an agonist, stimulates phospholipase C (PLC) through the Gq alpha subunit.[2][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various cellular responses, including smooth muscle contraction.[6] DAG activates protein kinase C (PKC), which is involved in a variety of cellular processes.[6] By blocking the initial binding of ACh to the M3 receptor, darifenacin effectively abrogates this entire signaling cascade.[1]

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Activates Darifenacin Darifenacin Darifenacin->M3R Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Opens Ca²⁺ Channels Ca2 Intracellular Ca²⁺ Increase Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response Leads to

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of darifenacin.

Data Presentation

Table 1: Binding Affinity of Darifenacin for Human Muscarinic Receptor Subtypes

Receptor SubtypepKi (mean ± SEM)Selectivity over M3
M18.2 (0.04)[8]9-fold[4]
M27.4 (0.1)[8]59-fold[4]
M3 9.1 (0.1) [8]-
M47.3 (0.1)[8]63-fold
M58.0 (0.1)[8]13-fold

Table 2: Functional Antagonism of Darifenacin in Isolated Tissues

Tissue PreparationReceptor SubtypeAgonistpA2 Value
Guinea Pig IleumM3Carbachol (B1668302)8.66 - 9.4[9]
Guinea Pig TracheaM3Carbachol8.66 - 9.4[9]
Guinea Pig BladderM3Carbachol8.66 - 9.4[9]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of darifenacin for the different muscarinic receptor subtypes.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow A Prepare cell membranes expressing muscarinic receptor subtypes (e.g., from CHO-K1 cells) B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) and varying concentrations of darifenacin A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity on filters using liquid scintillation counting C->D E Determine IC50 from competition curves D->E F Calculate Ki using the Cheng-Prusoff equation E->F

Caption: Workflow for a radioligand binding assay to determine darifenacin's affinity.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human recombinant muscarinic receptor subtypes (M1-M5).[8][10]

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a fresh assay buffer (e.g., 20 mM HEPES, pH 7.4).[8][10]

  • Binding Reaction:

    • In a 96-well plate, add the prepared cell membranes, a fixed concentration of a non-selective muscarinic radioligand such as [N-methyl-³H]-scopolamine ([³H]-NMS) (e.g., 0.1-0.4 nM).[8][10]

    • Add increasing concentrations of darifenacin hydrobromide to competitively displace the radioligand.[8]

    • To determine non-specific binding, include wells with a high concentration of a non-labeled antagonist like atropine (B194438) (1 µM).[8]

  • Incubation and Filtration:

    • Incubate the reaction mixture at a controlled temperature (e.g., 20°C).[10]

    • After incubation, rapidly separate the bound and free radioligand by filtering the contents of each well through glass fiber filters.[8]

  • Quantification and Analysis:

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the darifenacin concentration to generate competition curves.

    • Determine the concentration of darifenacin that inhibits 50% of the specific radioligand binding (IC50) from these curves.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of darifenacin to antagonize agonist-induced increases in intracellular calcium, a hallmark of M3 receptor activation.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow A Plate cells expressing M3 receptors in a microplate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of darifenacin B->C D Stimulate cells with a muscarinic agonist (e.g., carbachol) C->D E Measure fluorescence intensity over time using a fluorescence plate reader D->E F Generate dose-response curves and calculate IC50 values E->F

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Culture:

    • Plate cells stably expressing the M3 muscarinic receptor (e.g., CHO-M3 or HEK293-M3 cells) in a black, clear-bottom 96- or 384-well microplate and culture overnight.

  • Dye Loading:

    • Prepare a solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

    • Remove the cell culture medium and add the dye solution to the cells.

    • Incubate the plate at 37°C for approximately 1 hour, followed by incubation at room temperature to allow for complete de-esterification of the dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of darifenacin hydrobromide.

    • Pre-incubate the dye-loaded cells with the different concentrations of darifenacin.

    • Place the assay plate into a kinetic fluorescence plate reader (e.g., FlexStation or FLIPR).

    • Record the basal fluorescence signal for a short period before adding a known muscarinic agonist (e.g., carbachol or acetylcholine).

    • Continue recording the fluorescence signal to capture the kinetics of calcium mobilization.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • Generate dose-response curves by plotting the agonist-induced calcium response against the concentration of darifenacin.

    • Calculate the IC50 value, which is the concentration of darifenacin that inhibits 50% of the maximal agonist response.

In Vitro Smooth Muscle Contraction Assay

This assay directly measures the functional antagonism of darifenacin on smooth muscle tissue, which is a primary physiological effect of M3 receptor blockade.

Methodology:

  • Tissue Preparation:

    • Isolate smooth muscle strips from an appropriate animal model (e.g., guinea pig bladder or ileum).

    • Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[11]

    • Connect the tissue to an isometric force transducer to record changes in muscle tension.

    • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.[11]

  • Agonist Dose-Response Curve:

    • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation and Second Agonist Curve:

    • Wash the tissue to return to the baseline tension.

    • Incubate the tissue with a fixed concentration of darifenacin hydrobromide for a predetermined period.

    • In the continued presence of darifenacin, generate a second cumulative concentration-response curve for the same agonist.

  • Data Analysis and pA2 Determination:

    • The presence of a competitive antagonist like darifenacin will cause a rightward shift in the agonist's concentration-response curve.

    • The pA2 value, a measure of the antagonist's potency, can be determined using a Schild plot. This involves plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist for several antagonist concentrations. The dose ratio is the ratio of the agonist EC50 in the presence and absence of the antagonist. The x-intercept of the Schild plot provides the pA2 value.

References

Application Notes and Protocols: Development of a Fluorescently Labeled Darifenacin Analog for M3 Muscarinic Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M3 muscarinic acetylcholine (B1216132) receptor (M3R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating parasympathetic nervous system responses.[1] Its activation, primarily through the Gq signaling pathway, leads to a cascade of intracellular events culminating in smooth muscle contraction, glandular secretion, and modulation of cardiovascular function.[2][3] Darifenacin is a potent and selective M3R antagonist used clinically for the treatment of overactive bladder.[4][5] Understanding the binding kinetics and pharmacology of ligands like Darifenacin at the M3R is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.

Traditionally, receptor binding studies have relied on radioligand assays. However, these methods pose safety risks and generate radioactive waste.[6] Fluorescence-based assays offer a safer and often more versatile alternative.[7] This document details the development and application of a novel fluorescently labeled Darifenacin analog, termed DF-BODIPY-FL, for use in M3R binding studies. This probe enables the characterization of ligand-receptor interactions using fluorescence polarization (FP), a homogeneous assay format that measures the change in the rotational speed of the fluorescent ligand upon binding to its larger receptor target.[7] These application notes provide detailed protocols for the synthesis of the fluorescent analog, cell culture of M3R-expressing cells, membrane preparation, and the execution of saturation and competitive binding assays using fluorescence polarization.

Materials and Methods

Synthesis of Fluorescently Labeled Darifenacin Analog (DF-BODIPY-FL)

The synthesis of DF-BODIPY-FL is proposed as a two-step process involving the chemical modification of Darifenacin to introduce a primary amine, followed by conjugation with an amine-reactive fluorophore.

Step 1: Synthesis of Amino-Darifenacin Intermediate

A plausible synthetic route involves the reduction of the primary amide of Darifenacin to a primary amine. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction would be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the reducing agent. The progress of the reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction would be carefully quenched, and the amino-Darifenacin intermediate purified using column chromatography.

Step 2: Conjugation of Amino-Darifenacin with BODIPY-FL-SE

The purified amino-Darifenacin is then conjugated to the amine-reactive BODIPY-FL succinimidyl ester (BODIPY-FL-SE). This reaction, known as NHS ester-amine coupling, forms a stable amide bond.[8]

  • Protocol:

    • Dissolve the amino-Darifenacin intermediate in an amine-free, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a solution of BODIPY-FL-SE in anhydrous DMSO.

    • Add the BODIPY-FL-SE solution to the amino-Darifenacin solution in a 1.2 to 1.5 molar excess of the fluorophore.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture to maintain a slightly basic pH (around 8.0-9.0), which is optimal for the coupling reaction.[9]

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, protected from light.

    • Monitor the reaction progress by TLC or high-performance liquid chromatography (HPLC).

    • Upon completion, the fluorescently labeled Darifenacin analog (DF-BODIPY-FL) is purified by preparative HPLC to remove unreacted starting materials and excess fluorophore.

    • The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Cell Culture and Membrane Preparation
  • Cell Line: A Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human M3 muscarinic acetylcholine receptor (CHO-M3R) is recommended. These are commercially available from various suppliers.

  • Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Membrane Preparation Protocol:

    • Grow CHO-M3R cells to 80-90% confluency in T175 flasks.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into ice-cold PBS and centrifuge at 1000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.

    • Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

    • Aliquot the membrane preparation and store at -80°C until use.

Fluorescence Polarization (FP) Binding Assays

Fluorescence polarization assays are performed in a microplate format using a plate reader equipped with polarization filters.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA) (use low-binding BSA to minimize non-specific binding of the fluorescent ligand).[10]

  • Instrumentation: A fluorescence plate reader capable of measuring fluorescence polarization with excitation and emission wavelengths suitable for BODIPY-FL (Excitation: ~502 nm, Emission: ~511 nm).[11][12]

Saturation Binding Assay Protocol:

This assay is performed to determine the equilibrium dissociation constant (Kd) of DF-BODIPY-FL for the M3R.

  • Prepare a serial dilution of DF-BODIPY-FL in assay buffer.

  • In a 384-well black microplate, add a fixed amount of CHO-M3R membrane preparation to each well.

  • Add increasing concentrations of DF-BODIPY-FL to the wells.

  • To determine non-specific binding, a parallel set of wells is prepared containing the membrane preparation, increasing concentrations of DF-BODIPY-FL, and a high concentration (e.g., 10 µM) of unlabeled Darifenacin.

  • The final volume in each well should be constant (e.g., 100 µL).

  • Incubate the plate at room temperature for 2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization (in millipolarization units, mP) of each well.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of DF-BODIPY-FL.

  • The specific binding data is then plotted against the concentration of DF-BODIPY-FL and fitted to a one-site binding (hyperbola) model using a non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax values.[13][14][15]

Competitive Binding Assay Protocol:

This assay is used to determine the binding affinity (Ki) of unlabeled ligands for the M3R by measuring their ability to displace DF-BODIPY-FL.

  • Prepare serial dilutions of the unlabeled competitor ligand (e.g., Darifenacin, Atropine) in assay buffer.

  • In a 384-well black microplate, add a fixed concentration of DF-BODIPY-FL (typically at or below its Kd value) and a fixed amount of CHO-M3R membrane preparation to each well.

  • Add increasing concentrations of the unlabeled competitor ligand to the wells.

  • Include control wells with only DF-BODIPY-FL and membranes (total binding) and wells with DF-BODIPY-FL, membranes, and a high concentration of unlabeled Darifenacin (non-specific binding).

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the fluorescence polarization of each well.

  • The data is plotted as fluorescence polarization versus the log of the competitor concentration.

  • The IC50 value (the concentration of competitor that displaces 50% of the specific binding of DF-BODIPY-FL) is determined by fitting the data to a sigmoidal dose-response curve.

  • The Ki value for the competitor ligand is then calculated from the IC50 value using the Cheng-Prusoff equation.

Data Presentation

Quantitative data from the binding assays should be summarized in clearly structured tables for easy comparison.

Table 1: Saturation Binding Parameters of DF-BODIPY-FL at the M3R

ParameterValueUnits
Kd[Insert Value]nM
Bmax[Insert Value]mP

Table 2: Competitive Binding Parameters of Unlabeled Ligands at the M3R

Competitor LigandIC50KiUnits
Darifenacin[Insert Value][Insert Value]nM
Atropine[Insert Value][Insert Value]nM
[Other Ligand][Insert Value][Insert Value]nM

Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->Cell_Response PKC->Cell_Response Phosphorylates Target Proteins ACh Acetylcholine (ACh) ACh->M3R Binds & Activates Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Binds & Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Fluorescence Polarization Binding Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture CHO-M3R Cells membrane_prep 2. Prepare Cell Membranes cell_culture->membrane_prep reagent_prep 3. Prepare Reagents (DF-BODIPY-FL, Competitors, Buffer) membrane_prep->reagent_prep plate_setup 4. Set up 384-well Plate reagent_prep->plate_setup incubation 5. Incubate at RT (2h) plate_setup->incubation fp_measurement 6. Measure Fluorescence Polarization incubation->fp_measurement calc_specific_binding 7. Calculate Specific Binding fp_measurement->calc_specific_binding curve_fitting 8. Non-linear Regression (Saturation or Competition) calc_specific_binding->curve_fitting determine_params 9. Determine Kd, Bmax, IC50, Ki curve_fitting->determine_params

Caption: Experimental Workflow for FP Binding Assay.

Logical Relationship of Saturation Binding Data Analysis

Saturation_Binding_Analysis Total_Binding Total Binding Data (FP measurement) Specific_Binding Specific Binding (Total - Non-Specific) Total_Binding->Specific_Binding NonSpecific_Binding Non-Specific Binding Data (FP with excess unlabeled ligand) NonSpecific_Binding->Specific_Binding Plot Plot Specific Binding vs. [DF-BODIPY-FL] Specific_Binding->Plot Fit Fit to One-Site Binding (Hyperbola) using Non-linear Regression Plot->Fit Result Determine Kd and Bmax Fit->Result

Caption: Data Analysis for Saturation Binding.

References

Investigating the Potential of Darifenacin Hydrobromide in Treating Irritable Bowel Syndrome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The diarrhea-predominant subtype (IBS-D) presents a significant therapeutic challenge. Darifenacin (B195073) hydrobromide, a potent and selective M3 muscarinic receptor antagonist, is currently approved for the treatment of overactive bladder.[1][2] Its mechanism of action, which involves the inhibition of acetylcholine-mediated smooth muscle contraction, suggests its potential therapeutic utility in managing the symptoms of IBS-D by reducing gut motility and secretions.[3][4][5] These application notes provide a comprehensive overview of the preclinical and clinical investigation of Darifenacin hydrobromide for the treatment of IBS-D.

Mechanism of Action in the Gastrointestinal Tract

Darifenacin exhibits a high affinity for the M3 muscarinic receptors, which are abundantly expressed on smooth muscle cells of the gastrointestinal tract.[3][6][7] The binding of acetylcholine (B1216132) to these receptors initiates a signaling cascade that leads to smooth muscle contraction and increased intestinal motility.[3][8] By selectively antagonizing M3 receptors, Darifenacin hydrobromide blocks this pathway, resulting in smooth muscle relaxation and a decrease in gastrointestinal motility.[5] This targeted action makes it a promising candidate for alleviating the hypermotility and rapid transit times characteristic of IBS-D.[9]

M3 Muscarinic Receptor Signaling Pathway in Intestinal Smooth Muscle

The activation of M3 muscarinic receptors by acetylcholine in gastrointestinal smooth muscle cells triggers a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction. Darifenacin, as an M3 antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire contractile signaling pathway.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Gq_11 Gq/11 Protein M3_Receptor->Gq_11 Activates Darifenacin Darifenacin Hydrobromide Darifenacin->M3_Receptor Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway and Site of Darifenacin Action.

Preclinical Investigation Protocols

Animal Model of IBS-D

A common method to induce an IBS-D-like phenotype in rodents is through a combination of low-grade colonic inflammation and psychological stress.

Protocol: Acetic Acid and Restraint Stress-Induced IBS-D Model in Rats

  • Animals: Male Wistar rats (200-250g) are individually housed and allowed to acclimatize for one week.

  • Induction of Colonic Inflammation:

    • Rats are lightly anesthetized.

    • A solution of 1-2% acetic acid is instilled intracolonically (e.g., 1 mL at 8 cm proximal to the anus).

    • Control animals receive a saline enema.

  • Application of Psychological Stress:

    • Following a recovery period (e.g., 7 days) from the chemical insult, rats are subjected to wrap restraint stress for a defined period (e.g., 2 hours daily for 10 consecutive days).

  • Drug Administration:

    • Darifenacin hydrobromide is dissolved in a suitable vehicle (e.g., sterile water).

    • The drug is administered orally (gavage) at various doses (e.g., 1, 3, and 10 mg/kg) 30-60 minutes prior to the stressor and/or assessment.

    • A vehicle control group and a positive control group (e.g., loperamide) should be included.

Assessment of Gastrointestinal Motility and Visceral Hypersensitivity

Protocol: Measurement of Colonic Transit Time

  • A non-absorbable marker (e.g., carmine (B74029) red, 6%) is administered orally.

  • The time to the first appearance of the colored marker in the feces is recorded as the colonic transit time.

  • This is performed after the final stress session and drug administration.

Protocol: Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD)

  • A flexible balloon catheter is inserted into the distal colon of conscious or lightly sedated rats.

  • The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded manner.

  • Visceral sensitivity is quantified by measuring the abdominal withdrawal reflex (AWR), a semi-quantitative score of abdominal muscle contraction.

  • The visceromotor response (VMR) can also be measured by electromyography (EMG) of the external oblique muscles.

Preclinical Experimental Workflow

Preclinical_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization IBS_D_Induction IBS-D Model Induction (Acetic Acid + Restraint Stress) Animal_Acclimatization->IBS_D_Induction Group_Allocation Random Group Allocation (Vehicle, Darifenacin Doses, Positive Control) IBS_D_Induction->Group_Allocation Drug_Administration Daily Drug Administration Group_Allocation->Drug_Administration Assess_Motility Assess Colonic Motility (e.g., Charcoal Meal Transit) Drug_Administration->Assess_Motility Assess_Sensitivity Assess Visceral Sensitivity (Colorectal Distension) Drug_Administration->Assess_Sensitivity Data_Analysis Data Analysis and Statistical Comparison Assess_Motility->Data_Analysis Assess_Sensitivity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Preclinical Evaluation of Darifenacin in an IBS-D Model.

Clinical Investigation Protocols

While no large-scale clinical trials have been published for Darifenacin specifically in an IBS-D population, a study investigating its effects on fecal incontinence in women with co-existing overactive bladder provides valuable insights and a framework for future studies.

Key Clinical Study Protocol (Adapted from NCT03543566)
  • Study Design: An open-label, prospective, single-arm study.

  • Participants: Women with dual incontinence (urgency urinary incontinence and fecal incontinence).

  • Intervention:

    • Initial dose of Darifenacin 7.5 mg once daily.

    • Dose escalation to 15 mg once daily after 2 weeks if needed and tolerated.

    • Treatment duration of 8 weeks.

  • Primary Outcome Measure: Change in fecal incontinence symptom severity as measured by the St. Mark's (Vaizey) score from baseline to 8 weeks.

  • Secondary Outcome Measures:

    • Change in fecal incontinence frequency (episodes per week) based on a 7-day bowel diary.

    • Change in condition-specific quality of life using the Fecal Incontinence Quality of Life (FIQL) scale.

    • Adverse event monitoring.

Quantitative Data Presentation

The following tables summarize key quantitative data from clinical trials. Table 1 presents efficacy data from a study on fecal incontinence, which is highly relevant to IBS-D symptoms. Table 2 shows the incidence of constipation, a key indicator of Darifenacin's effect on gastrointestinal motility, from pooled data of overactive bladder trials.

Table 1: Efficacy of Darifenacin in a Fecal Incontinence Study (N=28) [5]

ParameterBaseline (Mean ± SD or Median [IQR])Post-treatment (Mean ± SD or Median [IQR])Mean/Median Difference (95% CI)
St. Mark's (Vaizey) Score18.0 ± 3.011.0 ± 5.1-7.0 (-8.7, -5.3)
Fecal Incontinence Episodes/week7 [IQR not reported]1 [IQR not reported]-6 (p<0.01)
Continent Bowel Movements/week (%)58.3 ± 24.377.5 ± 25.119.4 (8.2, 30.6)
Continent Days/week2 [4.5]6[6]2.3 (1.4, 3.2)
Fecal Urgency (% of subjects)85.7%46.4%-39.3% (p<0.01)
FIQL Score - Lifestyle2.1 ± 0.83.2 ± 0.81.1 (0.8, 1.4)
FIQL Score - Coping1.9 ± 0.73.0 ± 0.81.1 (0.7, 1.4)
FIQL Score - Depression2.5 ± 0.93.5 ± 0.81.0 (0.6, 1.4)
FIQL Score - Embarrassment1.6 ± 0.72.9 ± 1.01.3 (0.9, 1.7)

Table 2: Incidence of Constipation with Darifenacin in Pooled Phase III Overactive Bladder Trials [10]

Treatment GroupNumber of Patients (n)Incidence of Constipation (%)
Placebo3886.2%
Darifenacin 7.5 mg/day33714.8%
Darifenacin 15 mg/day33421.3%
Tolterodine (Active Comparator)22312.6%

Discussion and Future Directions

The selective M3 muscarinic receptor antagonist, Darifenacin hydrobromide, demonstrates a clear mechanism of action for reducing gastrointestinal motility. Preclinical models of IBS-D and clinical data from studies on fecal incontinence and overactive bladder strongly support its potential for treating diarrhea-predominant irritable bowel syndrome. The significant reduction in fecal incontinence episodes and urgency, coupled with the known side effect of constipation, suggests that Darifenacin could effectively improve stool consistency and reduce frequency in patients with IBS-D.

Future research should focus on conducting well-designed, randomized, placebo-controlled clinical trials specifically in the IBS-D population. Such studies should assess not only stool-related endpoints but also key IBS symptoms such as abdominal pain, bloating, and overall quality of life. Dose-ranging studies would also be crucial to determine the optimal balance between efficacy and the tolerability of anticholinergic side effects. The protocols and data presented herein provide a solid foundation for the further investigation of Darifenacin hydrobromide as a targeted therapy for irritable bowel syndrome.

References

Application Notes and Protocols: Elucidating the M3 Muscarinic Receptor Structure and Function with Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Darifenacin (B195073) hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), a G-protein coupled receptor (GPCR) primarily involved in smooth muscle contraction and glandular secretion.[1] Its high affinity and selectivity for the M3R make it an invaluable pharmacological tool for investigating the structure and function of this receptor subtype. These application notes provide detailed protocols for utilizing darifenacin hydrobromide in key in vitro assays to characterize its interaction with the M3 receptor and, by extension, to probe the structural and functional nuances of this important drug target.

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor preferentially couples to the Gq/11 family of G-proteins.[2] Upon activation by the endogenous ligand acetylcholine (ACh), the receptor undergoes a conformational change, initiating a downstream signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca2+ levels, activates Protein Kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction.[1][2] Darifenacin, as a competitive antagonist, blocks the binding of ACh to the M3R, thereby inhibiting this signaling cascade.[1]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Gq->PLC Activates Ca_release->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response ACh Acetylcholine (ACh) ACh->M3R Binds & Activates Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Binds & Blocks

M3 Muscarinic Receptor Signaling Pathway.

Data Presentation

The selectivity of darifenacin for the M3 receptor subtype is a key characteristic that allows for the specific probing of its structure and function. The following tables summarize the binding affinities of darifenacin and other muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5).

Table 1: Binding Affinities (pKi) of Muscarinic Antagonists

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
Darifenacin 8.2 (±0.04)7.4 (±0.1)9.1 (±0.1)7.3 (±0.1)8.0 (±0.1)
Tolterodine8.8 (±0.01)8.0 (±0.1)8.5 (±0.1)7.7 (±0.1)7.7 (±0.03)
Oxybutynin8.7 (±0.04)7.8 (±0.1)8.9 (±0.1)8.0 (±0.04)7.4 (±0.03)
Data presented as mean (±SEM). A higher pKi value indicates a stronger binding affinity. Data sourced from competition binding assays using CHO-K1 cells stably expressing human recombinant muscarinic receptors.[3]

Table 2: Dissociation Constants (KD) and Inhibition Constants (Ki) of Darifenacin and Other Ligands

LigandReceptor SubtypeKD (nmol/l)Ki (nmol/l)pKi
[3H]-Darifenacin M11.6--
[3H]-Darifenacin M30.33--
Atropine (B194438)M1--9.36
AtropineM3--9.4
4-DAMPM1--9.04
4-DAMPM3--9.19
PirenzepineM1--8.63
PirenzepineM3--6.85
DarifenacinM1--8.36
DarifenacinM3--9.14
[3H]-Darifenacin binding was characterized on cloned human muscarinic receptors expressed in CHO cells.[4] Ki values were determined through displacement of [3H]-darifenacin.[4]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of darifenacin for the M3 muscarinic receptor by measuring its ability to displace a known radiolabeled antagonist.

Materials:

  • CHO-K1 cells stably expressing the human M3 muscarinic receptor.

  • Radioligand: [N-methyl-3H]-scopolamine ([3H]-NMS).

  • Test Compound: Darifenacin hydrobromide.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: 20 mM HEPES, pH 7.4.

  • Cell harvesting equipment and glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells expressing the M3 receptor to confluence.

    • Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh, ice-cold assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS (e.g., 0.1-0.4 nM), and varying concentrations of darifenacin hydrobromide (typically a 12-point dilution series).[3][5]

    • For total binding, omit the darifenacin.

    • For non-specific binding, add 1 µM atropine instead of darifenacin.[3]

  • Incubation:

    • Incubate the reaction plate at 20°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the darifenacin concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of darifenacin that inhibits 50% of specific binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Radioligand_Binding_Workflow prep Prepare M3 Receptor-Expressing Cell Membranes assay_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Darifenacin Concentrations prep->assay_setup reagents Prepare Reagents: - [3H]-NMS (Radioligand) - Darifenacin (Competitor) - Atropine (NSB Control) reagents->assay_setup incubation Incubate at 20°C assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis

Experimental Workflow for Radioligand Binding Assay.
Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of darifenacin to inhibit M3 receptor-mediated increases in intracellular calcium concentration in response to an agonist.

Materials:

  • CHO cells stably expressing the human M3 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a FLIPR Calcium Assay Kit).

  • Muscarinic agonist (e.g., Acetylcholine or Carbachol).

  • Test Compound: Darifenacin hydrobromide.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • Fluorescence microplate reader (e.g., FlexStation 3).

Procedure:

  • Cell Preparation:

    • Plate the M3 receptor-expressing CHO cells in a 96-well plate and grow to a suitable confluency.

  • Dye Loading:

    • Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 45-minute incubation at 37°C.[7]

  • Antagonist Incubation:

    • After dye loading, add varying concentrations of darifenacin hydrobromide to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence microplate reader.

    • Initiate the reading and, after establishing a baseline fluorescence, add a fixed concentration of the muscarinic agonist to all wells to stimulate intracellular calcium release.

    • Measure the change in fluorescence intensity over time.

Data Analysis:

  • Quantify the peak fluorescence response for each well.

  • Normalize the data, with the response in the absence of darifenacin representing 100% and the response in the absence of agonist as 0%.

  • Plot the percentage of agonist response against the logarithm of the darifenacin concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for darifenacin's inhibition of the agonist-induced calcium mobilization.

Probing the M3 Receptor Structure with Darifenacin

While a co-crystal or cryo-EM structure of darifenacin bound to the M3 receptor is not publicly available, its high selectivity provides valuable insights into the structural nuances of the orthosteric binding pocket of muscarinic receptor subtypes.

Comparative Analysis: The significant difference in darifenacin's affinity for the M3 receptor compared to other subtypes (e.g., M2) suggests subtle but critical differences in the amino acid residues lining the binding pocket. By comparing the binding data of darifenacin with less selective antagonists, researchers can infer which regions of the binding site are key determinants of subtype selectivity.

Computational Modeling: Molecular docking and dynamics simulations can be employed to generate a model of darifenacin within the M3 receptor's binding site.[8] Such models, guided by existing M3 receptor structures (e.g., in complex with tiotropium), can predict key interactions, such as hydrogen bonds and electrostatic interactions, between darifenacin and specific amino acid residues.[8][9] For example, simulations suggest that darifenacin's carboxamide group may form hydrogen bonds with Asn508, while its protonated pyrrolidine (B122466) ring can have an electrostatic interaction with Asp148.[8]

Site-Directed Mutagenesis: The hypotheses generated from comparative analysis and computational modeling can be experimentally tested through site-directed mutagenesis. By systematically mutating specific amino acid residues in the M3 receptor's binding pocket and then performing the binding and functional assays described above with darifenacin, researchers can identify the residues that are critical for its high-affinity and selective binding. A significant change in darifenacin's Ki or IC50 value upon mutation of a particular residue would provide strong evidence for its involvement in the interaction.

Structural_Probing_Logic Binding_Data Darifenacin Binding Affinity & Selectivity Data Hypothesis Hypothesize Key Binding Residues Binding_Data->Hypothesis Modeling Computational Docking & MD Simulations Modeling->Hypothesis Mutagenesis Site-Directed Mutagenesis of M3 Receptor Hypothesis->Mutagenesis Assays Binding & Functional Assays with Mutant Receptors Mutagenesis->Assays Validation Validate Residues Critical for Darifenacin Binding Assays->Validation

Logical Workflow for Probing M3R Structure.

References

Exploring the Effects of Darifenacin on M3 Receptor Downstream Signaling Cascades: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1][2] This selectivity for the M3 receptor subtype, which is primarily responsible for mediating detrusor smooth muscle contraction, makes Darifenacin a key therapeutic agent in the treatment of overactive bladder (OAB).[1] Understanding the intricate downstream signaling effects of Darifenacin is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the M3 receptor.

Activation of the M3 receptor by its endogenous ligand, acetylcholine (ACh), initiates a canonical Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including smooth muscle contraction. Furthermore, M3R activation has been shown to influence other signaling pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell proliferation and differentiation.

These application notes provide a comprehensive overview of the effects of Darifenacin on key M3 receptor downstream signaling events. Detailed protocols for assessing intracellular calcium mobilization, phosphoinositide hydrolysis, and ERK1/2 phosphorylation are provided to enable researchers to investigate the pharmacological properties of Darifenacin and other M3R modulators.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional antagonism of Darifenacin at the M3 muscarinic receptor.

Table 1: Radioligand Binding Affinity of Darifenacin for Human Muscarinic Receptor Subtypes

Receptor SubtypeMean pKi
M18.2
M27.4
M39.1
M47.3
M58.0

Data obtained from competition binding assays using CHO-K1 cells stably expressing human recombinant muscarinic receptors.[3]

Table 2: Functional Antagonist Potency of Darifenacin at the M3 Receptor

AssayAgonistTissue/Cell LineParameterValue
Smooth Muscle ContractionCarbacholGuinea Pig IleumpA28.66 - 9.4
Smooth Muscle ContractionCarbacholGuinea Pig TracheapA28.66 - 9.4
Smooth Muscle ContractionCarbacholGuinea Pig BladderpA28.66 - 9.4
Phosphoinositide HydrolysisAgonist-inducedCHO-m3 cells-M3-selective antagonist

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[4]

Signaling Pathways and Experimental Workflows

M3 Receptor Signaling Cascade

The following diagram illustrates the primary downstream signaling pathway of the M3 muscarinic receptor and the inhibitory action of Darifenacin.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates ACh Acetylcholine (Agonist) ACh->M3R Activates Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction ERK ERK1/2 Phosphorylation PKC->ERK

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of Darifenacin.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to M3 receptor activation and its inhibition by Darifenacin using a fluorescent calcium indicator.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow start Start cell_culture Seed CHO-K1 cells expressing human M3 receptor into a 96-well plate start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_culture->dye_loading pre_incubation Pre-incubate cells with varying concentrations of Darifenacin or vehicle dye_loading->pre_incubation agonist_addition Stimulate cells with an M3 receptor agonist (e.g., Carbachol) pre_incubation->agonist_addition measurement Measure fluorescence intensity kinetically using a fluorescence plate reader agonist_addition->measurement data_analysis Analyze data to determine IC₅₀ value for Darifenacin measurement->data_analysis end End data_analysis->end

Caption: Workflow for the intracellular calcium mobilization assay.

Materials:

  • CHO-K1 cells stably expressing the human M3 muscarinic receptor

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotic

  • 96-well black, clear-bottom cell culture plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Darifenacin

  • Carbachol (or other suitable M3 agonist)

  • Fluorescence microplate reader with kinetic reading and automated injection capabilities

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the CHO-K1-M3 cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of Darifenacin in HBSS at 2X the final desired concentrations.

    • Prepare a 2X solution of Carbachol in HBSS (the final concentration should be around the EC80 for calcium mobilization).

    • Using the fluorescence plate reader's injection system, add 100 µL of the Darifenacin dilutions (or vehicle) to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the instrument to record fluorescence (e.g., excitation at 494 nm and emission at 516 nm) every 1-2 seconds.

    • Establish a stable baseline reading for 10-20 seconds.

    • Inject 20 µL of the Carbachol solution into each well and continue recording the fluorescence for at least 60-90 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence is calculated as the peak fluorescence after agonist addition minus the baseline fluorescence.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the Darifenacin concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Phosphoinositide Hydrolysis Assay

This protocol outlines a method to measure the accumulation of inositol phosphates, a direct product of PLC activity, upon M3 receptor stimulation and its inhibition by Darifenacin.

Experimental Workflow: Phosphoinositide Hydrolysis Assay

PI_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing human M3 receptor and label with [³H]-myo-inositol start->cell_culture pre_incubation Pre-incubate cells with LiCl and varying concentrations of Darifenacin or vehicle cell_culture->pre_incubation agonist_addition Stimulate cells with an M3 receptor agonist (e.g., Carbachol) pre_incubation->agonist_addition extraction Lyse cells and extract the inositol phosphates agonist_addition->extraction separation Separate inositol phosphates using anion-exchange chromatography extraction->separation quantification Quantify radioactivity using liquid scintillation counting separation->quantification data_analysis Analyze data to determine IC₅₀ value for Darifenacin quantification->data_analysis end End data_analysis->end

Caption: Workflow for the phosphoinositide hydrolysis assay.

Materials:

  • HEK293 cells stably expressing the human M3 muscarinic receptor

  • Inositol-free DMEM

  • [³H]-myo-inositol

  • 24-well cell culture plates

  • LiCl solution

  • Darifenacin

  • Carbachol

  • Perchloric acid

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling:

    • Seed HEK293-M3 cells into 24-well plates and grow to near confluence.

    • Replace the medium with inositol-free DMEM containing 1 µCi/mL [³H]-myo-inositol and incubate for 24-48 hours.

  • Assay:

    • Wash the cells with HBSS.

    • Pre-incubate the cells with 0.5 mL of HBSS containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of Darifenacin or vehicle and incubate for a further 15 minutes.

    • Add Carbachol (at a concentration around its EC80 for IP accumulation) and incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by aspirating the medium and adding ice-cold 0.5 M perchloric acid.

    • Incubate on ice for 30 minutes.

    • Neutralize the extracts with KOH.

    • Centrifuge to pellet the precipitate.

  • Separation and Quantification:

    • Apply the supernatant to Dowex AG1-X8 anion-exchange columns.

    • Wash the columns with water to remove free inositol.

    • Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

    • Add the eluate to scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated inositol phosphate (B84403) accumulation for each concentration of Darifenacin.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Darifenacin concentration and fitting to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 levels by Western blotting to assess the effect of Darifenacin on this downstream signaling pathway.

Experimental Workflow: ERK1/2 Phosphorylation Western Blot

ERK_WB_Workflow start Start cell_culture Culture CHO-K1-M3 cells and serum-starve overnight start->cell_culture treatment Pre-treat with Darifenacin or vehicle, then stimulate with Carbachol cell_culture->treatment lysis Lyse cells and determine protein concentration treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking probing Probe with primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) blocking->probing detection Incubate with HRP-conjugated secondary antibodies and detect with ECL probing->detection analysis Quantify band intensities to determine the ratio of phospho-ERK to total-ERK detection->analysis end End analysis->end

References

Application Notes and Protocols for Novel Drug Delivery Systems Targeting Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formulation and evaluation of novel drug delivery systems for the targeted delivery of Darifenacin hydrobromide. Darifenacin hydrobromide is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1] Novel drug delivery systems aim to improve its therapeutic efficacy, reduce side effects, and enhance patient compliance by providing controlled and targeted drug release.

Signaling Pathway of Darifenacin Hydrobromide

Darifenacin hydrobromide exerts its therapeutic effect by blocking the M3 muscarinic acetylcholine (B1216132) receptors in the detrusor muscle of the bladder. This antagonism prevents acetylcholine from binding to the M3 receptor, a Gq-protein coupled receptor, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.[2] The inhibition of this pathway results in bladder relaxation and an increase in bladder capacity.

Darifenacin_Signaling_Pathway cluster_cell Detrusor Smooth Muscle Cell ACH Acetylcholine M3R M3 Muscarinic Receptor (GPCR) ACH->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Potentiates Darifenacin Darifenacin Hydrobromide Darifenacin->M3R Blocks

Figure 1: Darifenacin's antagonistic action on the M3 receptor signaling pathway.

Novel Drug Delivery Systems for Darifenacin Hydrobromide

Several novel drug delivery systems have been investigated to optimize the delivery of Darifenacin hydrobromide. These include nanoparticles, liposomes, and mucoadhesive microspheres. Below are the detailed protocols for their preparation and characterization.

Nanoparticles

Nanoparticles can enhance the bioavailability and provide sustained release of Darifenacin hydrobromide. The solvent anti-solvent precipitation method is a common technique for their formulation.[3]

Experimental Protocol: Solvent Anti-Solvent Precipitation for Nanoparticles

Nanoparticle_Workflow start Start dissolve Dissolve Darifenacin HBr and Polymer (e.g., Eudragit RS100) in a water-miscible solvent (e.g., Methanol) start->dissolve precipitate Add the drug-polymer solution to the anti-solvent solution under stirring dissolve->precipitate prepare_anti Prepare an aqueous solution of a stabilizer (e.g., PVA, Soluplus®) prepare_anti->precipitate sonicate Sonicate the resulting nanosuspension precipitate->sonicate characterize Characterize Nanoparticles: - Particle Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency - In Vitro Drug Release sonicate->characterize end End characterize->end

Figure 2: Experimental workflow for nanoparticle formulation.

Materials:

  • Darifenacin hydrobromide

  • Polymer (e.g., Eudragit RS100)

  • Water-miscible solvent (e.g., Methanol)

  • Stabilizer (e.g., Polyvinyl alcohol (PVA), Soluplus®)

  • Deionized water

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of Darifenacin hydrobromide and the chosen polymer in the water-miscible solvent.

  • Preparation of Aqueous Phase (Anti-solvent): Dissolve the stabilizer in deionized water.

  • Precipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The drug and polymer will precipitate as nanoparticles.

  • Sonication: Sonicate the resulting nanosuspension for a specified time (e.g., 15 minutes) to ensure uniform particle size distribution.[4]

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge and stability of the nanoparticles.

    • Encapsulation Efficiency (%EE): Centrifuge the nanosuspension, and quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry). Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • In Vitro Drug Release: Perform dialysis bag method in a phosphate (B84403) buffer (pH 6.8) at 37°C.[3]

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, offering a versatile platform for controlled drug delivery.[5]

Experimental Protocol: Thin-Film Hydration for Liposomes

Liposome_Workflow start Start dissolve Dissolve Darifenacin HBr, Phospholipid (e.g., Soyalecithin), and Cholesterol in an organic solvent (e.g., Chloroform:Methanol) start->dissolve evaporate Evaporate the organic solvent using a rotary evaporator to form a thin lipid film dissolve->evaporate hydrate Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) with gentle agitation evaporate->hydrate sonicate Sonicate the liposomal suspension to reduce vesicle size hydrate->sonicate characterize Characterize Liposomes: - Vesicle Size & PDI (DLS) - Zeta Potential - Entrapment Efficiency - In Vitro Drug Release sonicate->characterize end End characterize->end

Figure 3: Experimental workflow for liposome (B1194612) formulation.

Materials:

  • Darifenacin hydrobromide

  • Phospholipid (e.g., Soyalecithin, Phospholipon 90H)

  • Cholesterol

  • Organic solvent mixture (e.g., Chloroform:Methanol)

  • Aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve Darifenacin hydrobromide, phospholipid, and cholesterol in the organic solvent mixture in a round-bottom flask.[2] Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: Sonicate the MLV suspension using a probe sonicator to form small unilamellar vesicles (SUVs) or nano-liposomes.

  • Characterization:

    • Vesicle Size and PDI: Analyze using DLS.

    • Zeta Potential: Determine the surface charge.

    • Entrapment Efficiency (%EE): Separate the unencapsulated drug from the liposomes by centrifugation. Measure the drug concentration in the supernatant. Calculate %EE as described for nanoparticles.

    • In Vitro Drug Release: Use the dialysis bag method in a suitable buffer at 37°C.[2]

Mucoadhesive Microspheres

Mucoadhesive microspheres can prolong the residence time of the drug at the site of absorption, which is particularly beneficial for targeted delivery to mucosal surfaces.[6]

Experimental Protocol: Spray Drying for Mucoadhesive Microspheres

Microsphere_Workflow start Start dissolve Dissolve Darifenacin HBr and a mucoadhesive polymer (e.g., Okra mucilage, Chitosan) in a suitable solvent (e.g., Water) start->dissolve spray_dry Spray dry the solution using a spray dryer with optimized parameters (inlet temperature, feed rate, etc.) dissolve->spray_dry collect Collect the dried microspheres from the cyclone separator spray_dry->collect characterize Characterize Microspheres: - Particle Size & Morphology (SEM) - Drug Incorporation Efficiency - Mucoadhesion Study - In Vitro Drug Release collect->characterize end End characterize->end

References

Application Notes and Protocols: Investigating the Effect of Darifenacin on Gene Expression in Bladder Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a potent and selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder (OAB).[1][2][3] Its primary mechanism of action is the inhibition of acetylcholine-induced contractions of the detrusor smooth muscle.[1][4] While the acute pharmacological effects of Darifenacin on bladder contractility are well-documented, its long-term influence on gene expression in bladder smooth muscle cells (BSMCs) is an area of active investigation. Understanding these effects can provide insights into the molecular mechanisms underlying its therapeutic efficacy and potential for disease modification beyond symptomatic relief.

These application notes provide a comprehensive overview of the methodologies to investigate the impact of Darifenacin on gene expression in primary human bladder smooth muscle cells (hBSMCs). The protocols outlined below cover cell culture, drug treatment, RNA extraction, and gene expression analysis, offering a framework for researchers in urology, pharmacology, and molecular biology.

Data Presentation: Hypothetical Gene Expression Changes Induced by Darifenacin in hBSMCs

The following table summarizes hypothetical quantitative data from a study investigating gene expression changes in hBSMCs treated with Darifenacin (1 µM) for 24 hours. This data is illustrative and intended to provide a framework for presenting experimental results.

Gene SymbolGene NameFunctionFold Change (Darifenacin vs. Vehicle Control)
ACTA2Actin, Alpha 2, Smooth MuscleContractile apparatus-1.8
MYH11Myosin Heavy Chain 11Contractile apparatus-2.1
CNN1Calponin 1Regulation of smooth muscle contraction-1.5
CALD1Caldesmon 1Regulation of smooth muscle contraction-1.6
PLNPhospholambanRegulation of calcium transport-1.3
PTGS2Prostaglandin-Endoperoxide Synthase 2 (COX-2)Inflammatory response-2.5
IL6Interleukin 6Pro-inflammatory cytokine-2.2
CCL2C-C Motif Chemokine Ligand 2 (MCP-1)Chemoattractant for monocytes/macrophages-1.9
FOSFos Proto-Oncogene, AP-1 Transcription Factor SubunitTranscription factor, cellular proliferation-3.0
JUNJun Proto-Oncogene, AP-1 Transcription Factor SubunitTranscription factor, cellular proliferation-2.8
EGR1Early Growth Response 1Transcription factor, cell growth and differentiation-2.4
SERPINE1Serpin Family E Member 1 (PAI-1)Fibrosis and tissue remodeling-1.7
COL1A1Collagen Type I Alpha 1 ChainExtracellular matrix component-1.4
FN1Fibronectin 1Extracellular matrix component-1.5

Signaling Pathways and Experimental Workflow

Darifenacin's Proposed Mechanism of Action on Gene Expression

The following diagram illustrates the proposed signaling pathway through which Darifenacin, by blocking the M3 muscarinic receptor, may influence downstream gene expression in bladder smooth muscle cells.

Darifenacin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACh Acetylcholine M3R M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq Darifenacin Darifenacin Darifenacin->M3R PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC ERK_pathway ERK Pathway PKC->ERK_pathway NFkB_pathway NF-κB Pathway PKC->NFkB_pathway AP1 AP-1 (Fos/Jun) ERK_pathway->AP1 NFkB NF-κB NFkB_pathway->NFkB Gene_Expression Gene Expression (e.g., Pro-inflammatory, Proliferative Genes) AP1->Gene_Expression NFkB->Gene_Expression

Caption: Proposed signaling pathway of Darifenacin in bladder smooth muscle cells.

Experimental Workflow for Gene Expression Analysis

The diagram below outlines the key steps in the experimental protocol for investigating the effects of Darifenacin on gene expression in hBSMCs.

Experimental_Workflow start Start: Isolate hBSMCs culture Culture and Expand hBSMCs start->culture seed Seed Cells for Experiment culture->seed treat Treat with Darifenacin or Vehicle seed->treat harvest Harvest Cells treat->harvest rna_extraction RNA Extraction harvest->rna_extraction qc RNA Quality Control rna_extraction->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis validation qPCR Validation data_analysis->validation end End: Gene Expression Profile validation->end

Caption: Experimental workflow for analyzing Darifenacin's effect on gene expression.

Experimental Protocols

Culture of Primary Human Bladder Smooth Muscle Cells (hBSMCs)

This protocol describes the culture of commercially available primary hBSMCs.

Materials:

  • Primary Human Bladder Smooth Muscle Cells (e.g., from ATCC or ScienCell)

  • Smooth Muscle Cell Growth Medium (with supplements)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA solution (0.05%)

  • Trypsin Neutralizing Solution

  • Poly-L-lysine coated culture flasks/plates

  • Sterile cell culture consumables (pipettes, tubes, etc.)

  • Humidified incubator at 37°C with 5% CO₂

Protocol:

  • Thawing of Cryopreserved hBSMCs:

    • Rapidly thaw the vial of cryopreserved hBSMCs in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Plate the cells onto a poly-L-lysine coated T-75 flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a 5% CO₂ humidified incubator.

    • Change the growth medium every 2-3 days.

    • Monitor cell growth and morphology daily.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

    • Add 3-5 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin with an equal volume of Trypsin Neutralizing Solution.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate onto new poly-L-lysine coated flasks at a seeding density of 5,000-10,000 cells/cm².

Darifenacin Treatment of hBSMCs

Materials:

  • Darifenacin hydrobromide

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle

  • hBSMCs cultured in 6-well plates

  • Serum-free smooth muscle cell basal medium

Protocol:

  • Cell Seeding: Seed hBSMCs in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free basal medium and incubate for 12-24 hours to synchronize the cells.

  • Drug Preparation: Prepare a stock solution of Darifenacin in DMSO. Further dilute the stock solution in serum-free basal medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Aspirate the serum-free medium from the cells and add the medium containing Darifenacin or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

RNA Extraction and Quality Control

Materials:

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100)

Protocol:

  • Cell Lysis: Aspirate the treatment medium and wash the cells with PBS. Add 1 mL of TRIzol reagent directly to each well of the 6-well plate and lyse the cells by pipetting.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in nuclease-free water.

  • Quality Control:

    • Quantify the RNA concentration and assess purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

    • Assess RNA integrity (RIN score) using a Bioanalyzer. A RIN score of >8 is recommended for RNA sequencing.

Gene Expression Analysis: RNA Sequencing (RNA-Seq)

Protocol Overview:

  • Library Preparation: Starting with high-quality total RNA, prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to the human reference genome (e.g., GRCh38) using an aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between Darifenacin-treated and vehicle control groups using packages like DESeq2 or edgeR in R.

Validation of Gene Expression Changes by Quantitative PCR (qPCR)

Materials:

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and housekeeping genes (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction: Set up qPCR reactions containing cDNA, forward and reverse primers for a gene of interest, and qPCR master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to a stable housekeeping gene.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of Darifenacin on gene expression in bladder smooth muscle cells. Such studies are crucial for a deeper understanding of the molecular pharmacology of OAB treatments and may pave the way for the identification of novel therapeutic targets and biomarkers.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Darifenacin hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1][2][3] Its high affinity for the M3 receptor subtype, which is primarily responsible for mediating detrusor smooth muscle contraction in the bladder, makes it an invaluable pharmacological tool for investigating the pathophysiology of age-related bladder dysfunction.[1][3][4] Conditions such as overactive bladder (OAB), characterized by urinary urgency, frequency, and urge incontinence, are prevalent in the aging population and are often associated with detrusor overactivity.[4][5][6] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing Darifenacin hydrobromide to study the mechanisms and potential treatments for age-related bladder dysfunction.

Mechanism of Action

Darifenacin functions as a competitive antagonist at the M3 muscarinic receptors located on the detrusor muscle cells of the bladder.[1][2] In a healthy bladder, acetylcholine released from parasympathetic nerves binds to these receptors, initiating a signaling cascade that leads to muscle contraction and micturition. With age, involuntary detrusor contractions can increase, contributing to the symptoms of OAB. Darifenacin selectively blocks the action of acetylcholine at M3 receptors, thereby reducing these involuntary contractions, increasing bladder capacity, and decreasing the urgency and frequency of urination.[1][2][3] Its selectivity for M3 receptors over other muscarinic subtypes (M1, M2, M4, M5) may minimize potential systemic side effects, such as cognitive and cardiovascular effects, which are of particular concern in the elderly population.[7]

Signaling Pathway of Darifenacin in Bladder Smooth Muscle

Gq_pathway cluster_pre Cholinergic Nerve Ending cluster_post Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 ↑ Intracellular Ca²⁺ SR->Ca2 Releases Ca²⁺ Contraction Muscle Contraction Ca2->Contraction Initiates Darifenacin Darifenacin Hydrobromide Darifenacin->M3R Blocks

Caption: Darifenacin blocks acetylcholine-induced M3 receptor signaling, preventing bladder muscle contraction.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinities of Darifenacin
Receptor SubtypeTissue/Cell LinepKiSelectivity Ratio (Ki M3 vs. Ki Subtype)
M3 Human Recombinant (CHO-K1 cells)9.1-
M1 Human Recombinant (CHO-K1 cells)8.2~8-fold
M2 Human Recombinant (CHO-K1 cells)7.4~50-fold
M4 Human Recombinant (CHO-K1 cells)7.3~63-fold
M5 Human Recombinant (CHO-K1 cells)8.0~12-fold

Data compiled from studies on human recombinant receptors.

Table 2: Efficacy of Darifenacin in Elderly Patients (≥65 years) with Overactive Bladder (12-week studies)
ParameterDarifenacin 7.5 mg/dayDarifenacin 15 mg/dayPlacebo
Median Reduction in Incontinence Episodes/week -66.7%-75.9%-34.8% to -44.8%
Reduction in Micturition Frequency/day Significant vs. PlaceboSignificant vs. Placebo-
Increase in Bladder Capacity (Volume Voided) Significant vs. PlaceboSignificant vs. Placebo-
Reduction in Urgency Episodes Significant vs. PlaceboSignificant vs. Placebo-

Data represents pooled analysis from three Phase III clinical trials.[8]

Experimental Protocols

In Vitro Analysis of Bladder Detrusor Strip Contractility

This protocol allows for the direct assessment of Darifenacin's effect on smooth muscle contractility in bladder tissue isolated from aged animals, providing insights into its direct pharmacological action.

Experimental Workflow

in_vitro_workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis Harvest Harvest Bladder from Aged Animal Dissect Dissect into Longitudinal Detrusor Strips Harvest->Dissect Mount Mount Strips in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Dissect->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate PreIncubate Pre-incubate with Darifenacin or Vehicle Equilibrate->PreIncubate Agonist Cumulative Addition of Carbachol PreIncubate->Agonist Record Record Isometric Contractions Agonist->Record CRC Generate Concentration- Response Curves Record->CRC Calculate Calculate IC₅₀ and pA₂ values CRC->Calculate in_vivo_workflow cluster_surgery Surgical Preparation (Day -3 to -7) cluster_cystometry Cystometry Experiment cluster_data Data Analysis Anesthetize Anesthetize Aged Animal Implant Surgically Implant Bladder Catheter Anesthetize->Implant Recover Allow for Post-Surgical Recovery Implant->Recover Acclimate Acclimate Animal in Metabolic Cage Recover->Acclimate Connect Connect Catheter to Infusion Pump & Pressure Transducer Acclimate->Connect Baseline Record Baseline Cystometry (Saline Infusion) Connect->Baseline Administer Administer Darifenacin or Vehicle Baseline->Administer PostDose Record Post-Dose Cystometry Administer->PostDose Analyze Analyze Urodynamic Parameters (e.g., Bladder Capacity, Micturition Interval) PostDose->Analyze research_logic Problem Age-Related Bladder Dysfunction (Detrusor Overactivity) Hypothesis Hypothesis: Increased M3 Receptor Activity is a Key Mechanism Problem->Hypothesis Tool Pharmacological Tool: Darifenacin (Selective M3 Antagonist) Hypothesis->Tool InVitro In Vitro Validation: Confirm direct antagonism on aged bladder tissue Tool->InVitro InVivo In Vivo Functional Assay: Assess improvement of bladder function in aged model Tool->InVivo Conclusion Conclusion: M3 receptor pathway is a valid target for age-related OAB InVitro->Conclusion InVivo->Conclusion Application Application: Basis for developing novel, selective therapies for the elderly Conclusion->Application

References

Safety Operating Guide

Proper Disposal Procedures for Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Darifenacin Hydrobromide is essential for laboratory safety, environmental protection, and regulatory compliance. As a compound classified as a skin, eye, and respiratory irritant, it requires careful handling and disposal according to established protocols for chemical waste.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

Disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[4][5][6][7] All disposal procedures must be in accordance with federal, state, and local regulations.[3]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling Darifenacin Hydrobromide waste, it is crucial to be aware of its hazards and use appropriate PPE.

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

  • Required PPE :

    • Gloves : Wear protective gloves.[1]

    • Eye/Face Protection : Use safety glasses with side-shields or a face shield.[2][3]

    • Protective Clothing : A lab coat or other protective clothing is necessary to avoid skin contact.[1]

    • Respiratory Protection : If dust or aerosols may be generated, use a NIOSH-approved respirator.[2]

Step-by-Step Disposal Protocol

The fundamental principle for laboratory disposal is that chemical waste like Darifenacin Hydrobromide should never be disposed of down the drain.[4][8] It must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step. Different waste streams must be collected in separate, designated containers.[8]

Waste TypeDescriptionCollection Procedure
Solid Waste Unused or expired pure compound, contaminated items such as gloves, weighing papers, and bench liners.Collect in a designated, compatible, and clearly labeled hazardous solid waste container.[8]
Liquid Waste Solutions containing Darifenacin Hydrobromide.Collect in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is verified.[8]
Sharps Waste Needles, syringes, Pasteur pipettes, or other sharps contaminated with the compound.Place immediately into a designated, puncture-resistant sharps container labeled as hazardous waste.[8]
Empty Containers Original vials or bottles that held Darifenacin Hydrobromide.Containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container may be disposed of as non-hazardous waste, pending institutional policy.[8]

Step 2: Containerization and Labeling

All hazardous waste must be stored in appropriate, clearly labeled containers.

Container AttributeSpecificationRationale
Compatibility Must be made of a material compatible with the waste.Prevents degradation of the container and potential leaks.
Condition Must be in good condition, leak-proof, with a secure, tight-fitting lid.[3][6]Prevents spills and exposure.
Labeling Must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents (i.e., "Darifenacin Hydrobromide").Ensures proper identification for handling and disposal.
Color Coding Follow institutional guidelines. Often, black containers are used for RCRA hazardous pharmaceutical waste.[6]Provides a quick visual cue for waste segregation.

Step 3: On-Site Accumulation and Storage

Hazardous waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8]

  • Keep containers securely closed except when adding waste.

  • Do not exceed the volume or time limits for waste accumulation as defined by your institution and RCRA regulations.[8]

Step 4: Final Disposal

Final disposal must be managed through your institution's EHS office or an approved hazardous waste contractor.[9]

  • Contact your EHS department to arrange for the pickup of full waste containers from your SAA.

  • The most common disposal method for pharmaceutical waste is incineration at a licensed facility.[4][7] This ensures the complete destruction of the compound.

Decontamination of Glassware and Surfaces

  • Glassware : Triple-rinse with a suitable solvent. Collect all rinsate as hazardous liquid waste. Subsequently, wash the glassware with laboratory detergent and water.[8]

  • Surfaces and Equipment : Decontaminate surfaces by scrubbing with alcohol.[1]

G Diagram 1: Darifenacin Hydrobromide Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Decontamination cluster_2 Accumulation & Final Disposal start Darifenacin Hydrobromide Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., Contaminated PPE, Powder) waste_type->solid Solid liquid Liquid Waste (e.g., Solutions) waste_type->liquid Liquid sharps Sharps Waste (e.g., Needles, Syringes) waste_type->sharps Sharps container Empty Raw Material Container waste_type->container Empty solid_container Collect in Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps->sharps_container triple_rinse Triple-Rinse Container container->triple_rinse saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->rinsate rinsate->liquid_container ehs Arrange Pickup via EHS / Licensed Contractor saa->ehs end_point Incineration at Permitted Facility ehs->end_point

Caption: Disposal workflow for Darifenacin Hydrobromide in a lab setting.

References

Essential Safety and Logistical Information for Handling Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients like Darifenacin Hydrobromide is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans for handling, and disposal protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Darifenacin Hydrobromide, particularly in its powdered form, adherence to recommended PPE is crucial to prevent skin and eye irritation, as well as respiratory tract irritation.[1][2] The following table summarizes the required PPE for routine operations and in the event of a spill.

Operation Required Personal Protective Equipment
Routine Handling Eye Protection: Safety goggles with side-shields or a face shield.[1][3][4] Hand Protection: Protective gloves (double latex or nitrile disposable gloves are recommended).[1][5] Skin and Body Protection: Laboratory coat or impervious clothing.[1] Respiratory Protection: Generally not required under conditions of adequate ventilation.[5] However, a suitable respirator should be used if dust is generated and ventilation is inadequate.[1]
Spill Cleanup Small Spills (e.g., 1 vial of tablets): Double latex or nitrile disposable gloves and eye protection.[5] Large Spills (e.g., a pallet of vials): Minimum of rubber gloves, rubber boots, face shield, and a Tyvek suit. A respirator is necessary if there is a risk of airborne dust generation.[5]

Occupational Exposure Limits

While many sources state that occupational exposure limits for Darifenacin Hydrobromide have not been established[3][4][5][6], one safety data sheet specifies a Watson Occupational Exposure Limit (OEL).

Substance Occupational Exposure Limit (OEL)
Darifenacin HydrobromideWatson OEL: 40 µg/m³[5]

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of Darifenacin Hydrobromide and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[1][3]

  • Prevent the formation and inhalation of dust and aerosols.[1][3]

  • Use only in a well-ventilated area, preferably in a laboratory fume hood.[1][3]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • Recommended storage temperature is typically refrigerated at 4°C or at controlled room temperature between 20°C to 25°C (68°F to 77°F).[1][5]

Spill and Disposal Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Response:

  • Evacuate and Secure: Clear the area of unnecessary personnel.[1][3]

  • Ventilate: Ensure adequate ventilation.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Avoid allowing the material to enter drains or waterways.[1][5]

  • Cleanup:

    • For small spills of solid material, carefully sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[3][6] Avoid generating dust.[3][6]

    • For liquid solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a chemical waste container.[1]

  • Decontamination: Clean the affected surfaces thoroughly.[1] Contaminated clothing should be removed and washed before reuse.[1][2]

Disposal Plan:

  • Dispose of waste material in accordance with all applicable international, national, state, and local regulations.[1][2][5]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3][4]

  • Do not flush the material into the sewer system.[5]

First Aid Measures

In case of accidental exposure, follow these first aid protocols:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek medical attention if irritation persists.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 20 minutes.[1][5] Seek medical attention if irritation occurs.[2]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if adverse effects occur.[1][2][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink large quantities of water.[5] Call a physician or poison control center immediately.[5]

Darifenacin_Hydrobromide_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Contingency Contingency Plan cluster_Disposal Disposal Assess_Risk Assess Risks Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risk->Select_PPE Ensure_Ventilation Ensure Adequate Ventilation (Fume Hood) Assess_Risk->Ensure_Ventilation Weigh_Transfer Weighing and Transfer Select_PPE->Weigh_Transfer Ensure_Ventilation->Weigh_Transfer Avoid_Dust Avoid Dust Generation Weigh_Transfer->Avoid_Dust Spill_Occurs Spill Occurs Weigh_Transfer->Spill_Occurs Exposure_Occurs Exposure Occurs Weigh_Transfer->Exposure_Occurs Wash_Hands Wash Hands After Handling Avoid_Dust->Wash_Hands Collect_Waste Collect Waste in Labeled Container Wash_Hands->Collect_Waste Follow_Spill_Protocol Follow Spill Cleanup Protocol Spill_Occurs->Follow_Spill_Protocol Follow_First_Aid Follow First Aid Measures Exposure_Occurs->Follow_First_Aid Dispose_Waste Dispose via Licensed Contractor Collect_Waste->Dispose_Waste Decontaminate Decontaminate Work Area Dispose_Waste->Decontaminate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Darifenacin Hydrobromid
Reactant of Route 2
Darifenacin Hydrobromid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.